molecular formula C50H62N4O13 B15559161 dmDNA31

dmDNA31

Numéro de catalogue: B15559161
Poids moléculaire: 927.0 g/mol
Clé InChI: GBSDCXVMKJSZDN-NYZXKBDWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DmDNA31 is a useful research compound. Its molecular formula is C50H62N4O13 and its molecular weight is 927.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C50H62N4O13

Poids moléculaire

927.0 g/mol

Nom IUPAC

[(7S,9Z,11S,14R,15R,16R,17S,18S,19E,21E)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate

InChI

InChI=1S/C50H62N4O13/c1-23-13-12-14-24(2)49(62)52-40-44(60)36-35(39-47(40)66-34-22-31(21-32(56)38(34)51-39)54-18-15-30(16-19-54)53(9)10)37-46(28(6)43(36)59)67-50(8,48(37)61)64-20-17-33(63-11)25(3)45(65-29(7)55)27(5)42(58)26(4)41(23)57/h12-14,17,20-23,25-27,30,33,41-42,45,57-59,61H,15-16,18-19H2,1-11H3,(H,52,62)/b13-12+,20-17-,24-14+/t23-,25?,26+,27+,33-,41-,42+,45?,50-/m0/s1

Clé InChI

GBSDCXVMKJSZDN-NYZXKBDWSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of dmDNA31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

dmDNA31 is a novel rifamycin-class antibiotic with potent bactericidal activity, particularly against Staphylococcus aureus (S. aureus). Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, leading to a cessation of RNA and subsequent protein synthesis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its preclinical and clinical development as the payload in the antibody-antibiotic conjugate (AAC), DSTA4637S. The document includes a detailed summary of quantitative data, experimental protocols, and visualizations of key pathways and workflows to support further research and development.

Core Mechanism of Action of this compound

This compound, a rifalazil (B610480) analog also known as rifalog, exerts its antibacterial effect through the targeted inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1] This enzyme is crucial for the transcription of genetic information from DNA to RNA, a vital step in protein synthesis.

The mechanism can be described as "steric-occlusion".[1] this compound binds to a pocket within the β subunit of the bacterial RNAP, in close proximity to the DNA/RNA channel but distinct from the active site.[1] This binding physically obstructs the path of the elongating RNA molecule, preventing the formation of phosphodiester bonds beyond the second or third nucleotide.[1] Consequently, RNA synthesis is halted, leading to a downstream inhibition of protein production and ultimately, bacterial cell death.[1]

A key feature of this compound is its potent activity against persistent and stationary-phase S. aureus, which are often recalcitrant to conventional antibiotic therapies. Furthermore, it exhibits good retention within macrophages, making it a promising agent for targeting intracellular pathogens.

This compound in the Context of the Antibody-Antibiotic Conjugate (AAC) DSTA4637S

To enhance its therapeutic index and specifically target infections, this compound has been developed as the cytotoxic payload in the AAC DSTA4637S. DSTA4637S is composed of a human IgG1 monoclonal antibody that specifically targets the wall teichoic acid of S. aureus, a protease-cleavable linker, and the this compound payload.

The mechanism of action of DSTA4637S is a multi-step process:

  • Target Binding: The monoclonal antibody component of DSTA4637S binds with high specificity to the wall teichoic acid on the surface of S. aureus.

  • Internalization: The DSTA4637S-S. aureus complex is then recognized and internalized by phagocytic host cells, such as macrophages.

  • Lysosomal Trafficking: Once inside the phagocyte, the complex is trafficked to the lysosome.

  • Payload Release: Within the acidic environment of the lysosome, cathepsins cleave the linker, releasing the active this compound antibiotic.

  • Intracellular Killing: The released this compound then exerts its mechanism of action on the intracellular S. aureus, leading to bacterial killing.

This targeted delivery system is designed to concentrate the potent antibiotic at the site of infection, minimizing systemic exposure and potential off-target toxicity.

DSTA4637S_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Host Cell DSTA4637S DSTA4637S (AAC) SA S. aureus DSTA4637S->SA 1. Binding to Wall Teichoic Acid Internalization 2. Internalization Phagolysosome 3. Phagolysosome Fusion Internalization->Phagolysosome Cleavage 4. Linker Cleavage (Cathepsins) Phagolysosome->Cleavage This compound Active this compound Cleavage->this compound Bacterial_Killing 5. Intracellular Bacterial Killing This compound->Bacterial_Killing

DSTA4637S Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of DSTA4637S and its components.

In Vitro Efficacy
CompoundOrganismMIC Range (nM)Reference
This compoundS. aureus<10
Preclinical Efficacy in Mouse Model of S. aureus Infection
Treatment GroupBacterial Load Reduction (log10 CFU) - Day 7Reference
DSTA4637A (25 mg/kg)4 - 6.5
DSTA4637A (50 mg/kg)4 - 6.5
Pharmacokinetic Parameters of DSTA4637A in Preclinical Models
SpeciesDose (mg/kg)AnalyteCmax (nM)AUC0-inf (day·nM)Clearance (mL/day/kg)Vss (mL/kg)t1/2λz (day)Reference
Mouse 5Total Antibody69866905.1112216.9
25Total Antibody3497364704.6911116.4
50Total Antibody6911659005.1913918.0
5ac-dmDNA31739216015.81005.28
25ac-dmDNA3140581608010.680.23.74
50ac-dmDNA3178692819012.194.53.98
Rat 1Total Antibody1097419.2686.16.77
25Total Antibody2770196008.781018.44
50Total Antibody57203160011.41229.27
1ac-dmDNA3112426925.488.63.23
25ac-dmDNA313210929018.975.83.84
50ac-dmDNA3166101480023.989.94.09
Monkey 1Total Antibody11410306.7079.79.47
15Total Antibody1860175005.9179.511.2
150Total Antibody189001840005.6179.611.8
1ac-dmDNA3113241316.877.04.28
15ac-dmDNA312160838012.472.65.37
150ac-dmDNA31221008690011.988.16.74

ac-dmDNA31: antibody-conjugated this compound Vss: Volume of distribution at steady state t1/2λz: Terminal half-life

Pharmacokinetic Parameters of DSTA4637S in Healthy Human Volunteers (Phase 1)
Dose (mg/kg)AnalyteCmax (ng/mL)AUC0-inf (day·ng/mL)Clearance (L/day)Vss (L)t1/2 (days)Reference
5 DSTA4637S conjugate3,84016,8000.8013.824.3
15 DSTA4637S conjugate11,80051,5000.7224.094.8
50 DSTA4637S conjugate40,900185,0000.6834.545.5
100 DSTA4637S conjugate82,900382,0000.6975.316.1
150 DSTA4637S conjugate118,000525,0000.7305.165.8
5 Total Antibody4,000121,0000.2204.7516.5
15 Total Antibody12,500370,0000.1804.4118.6
50 Total Antibody44,4001,400,0000.1744.7920.3
100 Total Antibody91,0002,750,0000.1785.4821.5
150 Total Antibody131,0003,920,0000.1815.2820.6
Safety and Tolerability of DSTA4637S in Healthy Human Volunteers (Phase 1)
FindingObservationReference
Serious Adverse Events None reported
Severe Adverse Events None reported
Most Common Adverse Event Mild and reversible discoloration of body fluids
Moderate Adverse Event One case of infusion-related reaction at 150 mg/kg
Overall Assessment Generally safe and well-tolerated as a single intravenous dose

Experimental Protocols

Quantification of this compound in Plasma (LC-MS/MS)

The following is a representative protocol for the quantification of rifamycin-class antibiotics in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4.1.1. Sample Preparation

  • Thaw frozen plasma samples at room temperature.

  • Vortex samples to ensure homogeneity.

  • To a 1.5 mL microfuge tube, add 100 µL of plasma.

  • Add 300 µL of an internal standard solution (e.g., a structural analog of this compound in acetonitrile/methanol 50/50 v/v) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 16,000 x g for 25 minutes to pellet the precipitated proteins.

  • Transfer 200 µL of the supernatant to a clean autosampler vial for analysis.

4.1.2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A suitable C18 column (e.g., Hypersil Gold C18).

    • Mobile Phase A: 2 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific parent-to-product ion transitions for this compound and the internal standard.

LCMS_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol + Internal Standard) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis ELISA_Workflow Plate_Coating 1. Coat Plate with Capture Antibody Blocking 2. Block Non-specific Sites Plate_Coating->Blocking Sample_Addition 3. Add Samples, Standards, and Controls Blocking->Sample_Addition Detection_Ab_Addition 4. Add HRP-conjugated Detection Antibody Sample_Addition->Detection_Ab_Addition Substrate_Addition 5. Add Substrate Detection_Ab_Addition->Substrate_Addition Color_Development 6. Color Development Substrate_Addition->Color_Development Stop_Reaction 7. Stop Reaction Color_Development->Stop_Reaction Read_Absorbance 8. Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance

References

An In-depth Technical Guide to dmDNA31: A Potent Rifamycin-Class Antibiotic for Targeted Intracellular Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dmDNA31, chemically known as 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin (B1679328), is a novel, potent rifamycin-class antibiotic. It has garnered significant attention not as a standalone therapeutic, but as the cytotoxic payload in the development of antibody-antibiotic conjugates (AACs). This targeted delivery strategy aims to overcome the challenges of treating intracellular bacterial infections, particularly those caused by Staphylococcus aureus. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its application in the context of the antibody-antibiotic conjugate DSTA4637S, available quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Core Concepts

This compound is a derivative of the rifamycin class of antibiotics, which are known for their potent bactericidal activity. The primary molecular target of rifamycins (B7979662) is the bacterial DNA-dependent RNA polymerase. By binding to the β-subunit of this essential enzyme, this compound effectively inhibits the initiation of transcription, leading to a cessation of protein synthesis and subsequent bacterial cell death.[1][2]

The true innovation in the application of this compound lies in its use as a payload for AACs. This approach leverages the specificity of monoclonal antibodies to deliver the potent antibiotic directly to the site of infection, and more specifically, to the intracellular compartments where bacteria like S. aureus can evade conventional antibiotic therapies.

The Antibody-Antibiotic Conjugate: DSTA4637S

The most prominent example of this compound's application is in the investigational therapeutic DSTA4637S (also known as RG7861 and DSTA4637A). DSTA4637S is an AAC composed of three key components:

  • A human monoclonal antibody: This antibody is engineered to specifically target the β-N-acetylglucosamine (β-GlcNAc) modifications of wall teic acid (WTA) on the surface of S. aureus.[3]

  • The this compound payload: The potent rifamycin-class antibiotic.

  • A protease-cleavable linker: This linker connects the antibody to this compound and is designed to be stable in circulation but cleaved by intracellular proteases, such as cathepsins, within the phagolysosomes of host cells.[3][4]

Mechanism of Action of DSTA4637S

The mechanism of DSTA4637S is a multi-step process designed for targeted intracellular killing of S. aureus:

  • Binding: The monoclonal antibody component of DSTA4637S binds with high specificity to the WTA on the surface of S. aureus.

  • Opsonization and Phagocytosis: This binding opsonizes the bacteria, marking them for engulfment by phagocytic immune cells like macrophages and neutrophils.

  • Internalization and Trafficking: The entire DSTA4637S-bacterium complex is internalized by the phagocyte and trafficked to the phagolysosome.

  • Linker Cleavage and Payload Release: Within the acidic and enzyme-rich environment of the phagolysosome, the protease-cleavable linker is cleaved by cathepsins.

  • Intracellular Bacterial Killing: The active this compound is released in high concentrations directly within the compartment containing the bacteria, leading to rapid and efficient killing of the intracellular S. aureus.

This targeted delivery system ensures that the potent antibiotic is released precisely where it is needed, minimizing systemic exposure and potential off-target toxicity.

Quantitative Data

In Vitro Potency of this compound

While comprehensive data on the Minimum Inhibitory Concentration (MIC) of free this compound against a wide range of bacterial strains is not extensively published, its high potency against S. aureus has been reported.

Compound Organism MIC
This compoundStaphylococcus aureus<10 nM

Table 1: In Vitro Potency of this compound

Preclinical Pharmacokinetics of DSTA4637A in Mice

Pharmacokinetic studies of DSTA4637A (the liquid formulation of DSTA4637S) have been conducted in mice. The clearance of the antibody-conjugated this compound (ac-dmDNA31) was found to be approximately four times faster than that of the total antibody.

Analyte Dose (mg/kg) Clearance (mL/day/kg) Terminal Half-life (t½λz) (days)
Total Antibody256.611.2
506.911.4
ac-dmDNA312526.63.81
5027.53.73

Table 2: Non-compartmental Pharmacokinetic Parameters of DSTA4637A in S. aureus-infected Mice Following a Single Intravenous Dose

Phase 1 Clinical Trial Data for DSTA4637S in Healthy Volunteers

A Phase 1, randomized, single-ascending-dose study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of DSTA4637S. The study found that systemic exposure to unconjugated (free) this compound was low.

Dose of DSTA4637S (mg/kg) Mean Cmax of unconjugated this compound (ng/mL)
1503.86

Table 3: Mean Maximum Plasma Concentration (Cmax) of Unconjugated this compound in Healthy Volunteers

Phase 1b Clinical Trial Data for DSTA4637S in Patients with S. aureus Bacteremia

In a Phase 1b study involving patients with S. aureus bacteremia, unconjugated this compound concentrations in plasma were also found to be low.

Metric Value
Unconjugated this compound concentrations< 11 ng/mL

Table 4: Unconjugated this compound Plasma Concentrations in Patients with S. aureus Bacteremia

Experimental Protocols

In Vitro Intracellular S. aureus Killing Assay

This protocol provides a general framework for assessing the intracellular bactericidal activity of an antibody-antibiotic conjugate like DSTA4637S.

Objective: To determine the ability of the AAC to kill S. aureus that has been internalized by phagocytic cells (e.g., macrophages).

Materials:

  • Phagocytic cell line (e.g., J774A.1 murine macrophages)

  • Staphylococcus aureus strain (e.g., USA300)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Antibody-antibiotic conjugate (DSTA4637S)

  • Control antibody (without conjugated antibiotic)

  • Lysostaphin

  • Gentamicin

  • Phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

  • Sterile water

Procedure:

  • Cell Seeding: Seed macrophages into 24-well plates at a density that allows for confluent growth overnight.

  • Bacterial Opsonization: Prepare a suspension of S. aureus in cell culture medium. Add the AAC or control antibody at a desired concentration and incubate to allow for opsonization.

  • Infection of Macrophages: Remove the culture medium from the macrophages and add the opsonized bacterial suspension at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophages).

  • Phagocytosis: Incubate the plates to allow for phagocytosis of the bacteria by the macrophages.

  • Removal of Extracellular Bacteria: After the phagocytosis period, remove the medium containing non-internalized bacteria. Wash the cells with PBS and then incubate with a medium containing an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill any remaining extracellular bacteria.

  • Intracellular Killing Phase: Wash the cells again with PBS to remove the extracellular antibiotic. Add fresh medium (without antibiotics) and incubate for a defined period to allow for intracellular killing by the released payload of the AAC.

  • Cell Lysis and Bacterial Quantification: At the end of the intracellular killing phase, wash the cells with PBS. Lyse the macrophages using a gentle method that does not affect bacterial viability (e.g., incubation with sterile water or a specific lysis buffer).

  • Colony Forming Unit (CFU) Determination: Serially dilute the cell lysates in PBS and plate the dilutions onto TSA plates. Incubate the plates overnight.

  • Data Analysis: Count the colonies on the plates to determine the number of viable intracellular bacteria (CFU/mL). Compare the CFU counts from cells treated with the AAC to those from cells treated with the control antibody to determine the extent of intracellular killing.

Visualizations

Signaling Pathway of DSTA4637S Mechanism of Action

DSTA4637S_Mechanism cluster_extracellular Extracellular Space cluster_cell Phagocytic Cell DSTA4637S DSTA4637S SA S. aureus DSTA4637S->SA Binding to WTA Phagocytosis Phagocytosis Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Cleavage Linker Cleavage (Cathepsins) Phagolysosome->Cleavage This compound Released this compound Cleavage->this compound Bacterial_Death Intracellular Bacterial Death This compound->Bacterial_Death

Caption: Mechanism of DSTA4637S leading to intracellular bacterial death.

Experimental Workflow for Intracellular Killing Assay

Intracellular_Killing_Assay Start Start Seed_Cells Seed Macrophages Start->Seed_Cells Opsonize Opsonize S. aureus with AAC/Control Seed_Cells->Opsonize Infect Infect Macrophages Opsonize->Infect Remove_Extracellular Kill Extracellular Bacteria (Gentamicin) Infect->Remove_Extracellular Intracellular_Kill Incubate for Intracellular Killing Remove_Extracellular->Intracellular_Kill Lyse_Cells Lyse Macrophages Intracellular_Kill->Lyse_Cells Plate_Dilutions Plate Serial Dilutions Lyse_Cells->Plate_Dilutions Count_CFU Count CFUs Plate_Dilutions->Count_CFU End End Count_CFU->End

Caption: Workflow for the in vitro intracellular killing assay.

Conclusion

This compound represents a significant advancement in the field of antibiotics, not as a standalone drug, but as a critical component of a sophisticated targeted delivery system. The antibody-antibiotic conjugate DSTA4637S, which utilizes this compound as its payload, holds considerable promise for the treatment of challenging intracellular S. aureus infections. The data from preclinical and early-phase clinical trials are encouraging, demonstrating a favorable safety profile and potent bactericidal activity. Further clinical development will be crucial in determining the ultimate therapeutic role of this innovative approach to combating bacterial infections. This technical guide provides a foundational understanding for researchers and drug development professionals working on or interested in this novel class of anti-infective agents.

References

An In-depth Technical Guide on the Inhibition of Bacterial RNA Polymerase by dmDNA31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. Bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcribing genetic information from DNA to RNA, represents a clinically validated and highly attractive target for the development of new antibiotics. Its essential role in bacterial viability, coupled with structural differences from its eukaryotic counterparts, allows for selective inhibition.

dmDNA31 (4-dimethylamino piperidino-hydroxybenzoxazinorifamycin) is a rifalazil (B610480) analog belonging to the rifamycin (B1679328) class of antibiotics. These antibiotics are known for their potent bactericidal activity against a broad spectrum of bacteria, including persistent and stationary-phase pathogens like Staphylococcus aureus. This compound is notably utilized as a cytotoxic payload in antibody-antibiotic conjugates (AACs), such as DSTA4637S, enabling targeted delivery to bacterial cells and enhancing therapeutic efficacy while minimizing systemic toxicity.

This guide provides an in-depth exploration of the molecular mechanism by which this compound inhibits bacterial RNAP, details relevant experimental methodologies for its characterization, and presents quantitative data for related rifamycin compounds to serve as a benchmark for future studies on this compound.

Mechanism of Action: Steric-Occlusion of the Nascent RNA Chain

The primary mechanism by which this compound and other rifamycins (B7979662) inhibit bacterial RNA polymerase is through a process known as "steric-occlusion". This inhibition occurs after the initiation of transcription but before the elongation phase is fully established.

Binding to the RNAP β Subunit: this compound binds to a deep, hydrophobic pocket within the β subunit of the bacterial RNA polymerase. This binding site is located within the DNA/RNA channel, approximately 12 Å away from the catalytic active site of the enzyme. The binding is non-covalent and highly specific to prokaryotic RNAP, contributing to the selective toxicity of this class of antibiotics.

Physical Blockade of RNA Elongation: Once bound, this compound physically obstructs the path of the elongating RNA transcript. As the nascent RNA chain grows, it encounters the bound antibiotic. This steric hindrance prevents the extension of the RNA molecule beyond a length of 2-3 nucleotides. The RNAP is unable to proceed further, leading to the premature termination of transcription and the release of short, non-functional RNA fragments. This process effectively halts the synthesis of essential proteins, ultimately leading to bacterial cell death.

Inhibition_Mechanism cluster_RNAP Bacterial RNA Polymerase (RNAP) RNAP_core RNAP Core Enzyme (α₂, β, β', ω) beta_subunit β Subunit RNA_short Nascent RNA (2-3 nt) RNAP_core->RNA_short RNA Elongation Blocked (Steric Occlusion) active_site Active Site dna_rna_channel DNA/RNA Channel This compound This compound This compound->beta_subunit Binds to β subunit in DNA/RNA channel DNA DNA Template DNA->RNAP_core Transcription Initiation Protein_synthesis Protein Synthesis RNA_short->Protein_synthesis Inhibition Cell_death Bacterial Cell Death Protein_synthesis->Cell_death Leads to

Figure 1: Mechanism of this compound Inhibition of Bacterial RNA Polymerase.

Quantitative Data on Rifamycin-Class Antibiotics

While specific quantitative data for the interaction of this compound with bacterial RNA polymerase are not publicly available, the following table summarizes key parameters for the well-studied rifamycin antibiotic, rifampicin (B610482). This data provides a valuable reference for the expected potency of this compound.

CompoundTarget EnzymeAssay TypeParameterValueReference
RifampicinE. coli RNA PolymeraseIn vitro TranscriptionEC50~20 nM[1]
RifampicinM. tuberculosis RNAPFluorescent Aptamer AssayIC5017 ± 2 nM[2]
RifampicinE. coli RNAPFluorescent Aptamer AssayIC5015 ± 2 nM[2]

Note: The provided data is for rifampicin and serves as a proxy. Experimental determination of the IC50 and binding kinetics for this compound is crucial for a complete understanding of its inhibitory profile.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the inhibition of bacterial RNA polymerase by rifamycin-class antibiotics. These protocols would require optimization for the specific analysis of this compound.

In Vitro Transcription Inhibition Assay

This assay directly measures the effect of an inhibitor on the synthesis of RNA from a DNA template.

Principle: A bacterial RNAP holoenzyme is incubated with a DNA template containing a promoter. The transcription reaction is initiated by the addition of nucleoside triphosphates (NTPs), one of which is typically radiolabeled (e.g., [α-32P]UTP) for detection. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The intensity of the full-length RNA product band is inversely proportional to the inhibitory activity of the compound being tested.

Generalized Protocol:

  • Reaction Mixture Preparation: In a nuclease-free microcentrifuge tube, assemble the following components on ice:

    • Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 100 mM KCl, 1 mM DTT)

    • Bacterial RNA Polymerase Holoenzyme (e.g., E. coli or S. aureus)

    • Linear DNA template with a strong promoter (e.g., T7A1 promoter)

    • This compound or other inhibitor at various concentrations (or DMSO as a vehicle control)

  • Pre-incubation: Incubate the mixture at 37°C for 10-15 minutes to allow the formation of the open promoter complex.

  • Initiation of Transcription: Start the reaction by adding a mixture of NTPs (ATP, GTP, CTP, and [α-32P]UTP).

  • Incubation: Continue incubation at 37°C for a defined period (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and formamide.

  • Analysis: Denature the samples by heating and separate the RNA products on a denaturing urea-polyacrylamide gel.

  • Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts.

  • Quantification: Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Fluorescence Polarization (FP) Assay

This assay can be used to measure the binding affinity of an inhibitor to the RNA polymerase.

Principle: A fluorescently labeled rifamycin derivative (or a competing fluorescent ligand) is used. When the small fluorescent molecule is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the large RNA polymerase enzyme, its tumbling is significantly slowed, leading to an increase in fluorescence polarization. The binding affinity (Kd) can be determined by titrating the enzyme with the fluorescent ligand.

Generalized Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified bacterial RNA polymerase in a suitable binding buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

    • Prepare a solution of a fluorescently labeled rifamycin analog (or a known fluorescent ligand that binds to the rifamycin pocket) at a constant concentration.

    • Prepare serial dilutions of unlabeled this compound for a competition assay.

  • Assay Setup: In a black, low-volume microplate, add the fluorescent probe and varying concentrations of the unlabeled this compound.

  • Initiation of Binding: Add the RNA polymerase to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the this compound concentration. Fit the data to a suitable binding model to determine the IC50, which can be used to calculate the inhibition constant (Ki).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA can be used to visualize the formation of the RNAP-DNA complex and the effect of an inhibitor on this interaction.

Principle: This technique is based on the difference in electrophoretic mobility of a DNA fragment when it is free versus when it is bound by a protein. A short, labeled DNA fragment containing a promoter is incubated with RNAP in the presence and absence of the inhibitor. The mixtures are then run on a non-denaturing polyacrylamide gel. The protein-DNA complex will migrate slower than the free DNA probe, resulting in a "shifted" band.

Generalized Protocol:

  • Probe Preparation: A DNA fragment containing a promoter sequence is labeled, typically with a radioisotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction:

    • Incubate the labeled DNA probe with purified RNAP holoenzyme in a binding buffer.

    • In separate reactions, include varying concentrations of this compound.

  • Incubation: Allow the binding reactions to proceed at an appropriate temperature (e.g., 37°C) for a set time (e.g., 20-30 minutes).

  • Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis in a cold room or with a cooling system to prevent dissociation of the complexes.

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging. A decrease in the intensity of the shifted band in the presence of this compound would indicate interference with the RNAP-promoter interaction, although this is not the primary mechanism for rifamycins.

Experimental_Workflow cluster_assays Experimental Assays cluster_data Data Analysis start Start: Characterize this compound Inhibition invitro_transcription In Vitro Transcription Assay start->invitro_transcription fp_assay Fluorescence Polarization Assay start->fp_assay emsa EMSA start->emsa ic50 Determine IC50 invitro_transcription->ic50 kd Determine Kd fp_assay->kd binding_effect Assess Effect on RNAP-DNA Binding emsa->binding_effect end Conclusion: Elucidate Inhibition Profile ic50->end kd->end binding_effect->end

Figure 2: General Workflow for Characterizing RNAP Inhibitors.

Conclusion

This compound is a promising rifamycin-class antibiotic that effectively inhibits bacterial RNA polymerase through a steric-occlusion mechanism. While specific quantitative data for this compound is currently limited in the public domain, the well-established understanding of rifamycin-RNAP interactions provides a strong framework for its continued investigation. The experimental protocols detailed in this guide offer a starting point for researchers to quantitatively characterize the inhibitory activity and binding kinetics of this compound. Such studies are essential for the further development of this and other novel RNAP inhibitors in the fight against antibiotic resistance. Future research should focus on obtaining precise kinetic and binding parameters for this compound with RNAP from various bacterial species, as well as high-resolution structural studies of the this compound-RNAP complex to further elucidate the specific molecular interactions.

References

In-Depth Technical Guide to the Biological Activity Spectrum of dmDNA31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

dmDNA31, a novel rifamycin-class antibiotic, demonstrates potent bactericidal activity, particularly against Staphylococcus aureus. As a rifalazil (B610480) analog, its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, leading to the cessation of transcription and subsequent cell death. This document provides a comprehensive overview of the biological activity of this compound, including its antimicrobial spectrum, mechanism of action, and the methodologies used to characterize its activity. Particular focus is given to its application in antibody-antibiotic conjugates (AACs) for the targeted delivery to intracellular pathogens.

Introduction

This compound (4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin) is a semi-synthetic derivative of rifamycin (B1679328), a class of antibiotics known for their efficacy against a broad range of bacteria. A significant area of development for this compound is its use as a payload in antibody-antibiotic conjugates (AACs), such as DSTA4637S, designed to target and eliminate intracellular reservoirs of Staphylococcus aureus, including methicillin-resistant (MRSA) strains, which are often refractory to conventional antibiotic therapies.

Antimicrobial Spectrum and Potency

This compound exhibits potent activity against Gram-positive bacteria, with exceptional efficacy against Staphylococcus aureus.

Quantitative Antimicrobial Activity

The in vitro potency of this compound against S. aureus has been determined through minimum inhibitory concentration (MIC) assays.

OrganismMICReference
Staphylococcus aureus<10 nM[1]

Further studies are required to establish a comprehensive MIC profile of this compound against a wider range of bacterial species.

Mechanism of Action

This compound's primary molecular target is the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP).

Inhibition of RNA Polymerase

This compound binds to a conserved pocket on the β-subunit of RNAP, distinct from the active site. This binding sterically occludes the path of the elongating RNA transcript, preventing the formation of phosphodiester bonds beyond the second or third nucleotide. This "steric-occlusion" mechanism effectively halts transcription initiation, leading to a cascade of downstream effects and ultimately, bacterial cell death.

dot

This compound This compound RNAP Bacterial RNA Polymerase (β-subunit) This compound->RNAP Binds to Transcription Transcription Initiation RNAP->Transcription Inhibits by Steric Occlusion Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Blocks Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Intracellular Activity and Antibody-Antibiotic Conjugates (AACs)

A key application of this compound is in the context of AACs, specifically DSTA4637S, for targeting intracellular S. aureus.

The mechanism of action for the AAC involves a multi-step process:

  • Targeting: The monoclonal antibody component of the AAC specifically binds to antigens on the surface of S. aureus.

  • Internalization: The AAC-bacterium complex is internalized by phagocytic host cells, such as macrophages.

  • Payload Release: Within the phagolysosome of the host cell, lysosomal proteases cleave the linker connecting this compound to the antibody.

  • Bactericidal Action: The released, active this compound then exerts its inhibitory effect on the intracellular bacteria's RNA polymerase.

dot

cluster_extracellular Extracellular Space cluster_intracellular Host Phagocytic Cell AAC AAC (DSTA4637S) SA Staphylococcus aureus AAC->SA Binds to Phagocytosis Phagocytosis SA->Phagocytosis Internalization Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Linker_Cleavage Linker Cleavage (by Cathepsins) Phagolysosome->Linker_Cleavage dmDNA31_release This compound Release Linker_Cleavage->dmDNA31_release Intracellular_SA Intracellular S. aureus dmDNA31_release->Intracellular_SA RNAP_inhibition RNAP Inhibition Intracellular_SA->RNAP_inhibition Targets Bacterial_killing Bacterial Killing RNAP_inhibition->Bacterial_killing

Caption: Intracellular delivery of this compound via an AAC.

Experimental Protocols

The biological activity of this compound is characterized using a variety of in vitro assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

dot

Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in 96-well plate Prep_Stock->Serial_Dilute Inoculate Inoculate Wells Serial_Dilute->Inoculate Prep_Inoculum Prepare Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.

In Vitro Transcription Inhibition Assay

The inhibitory activity of this compound on bacterial RNA polymerase can be assessed using an in vitro transcription assay.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial RNA polymerase, a DNA template with a specific promoter, and ribonucleoside triphosphates (rNTPs), one of which is radioactively or fluorescently labeled.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

  • Transcription Initiation: The transcription reaction is initiated by the addition of the DNA template or RNA polymerase.

  • Incubation: The reaction is incubated at 37°C for a defined period to allow for RNA synthesis.

  • Reaction Termination: The reaction is stopped, and the newly synthesized RNA transcripts are purified.

  • Analysis: The RNA products are separated by gel electrophoresis and visualized by autoradiography or fluorescence imaging. The intensity of the bands corresponding to the full-length transcript is quantified to determine the extent of inhibition.

  • IC50 Determination: The concentration of this compound that results in 50% inhibition of transcription (IC50) is calculated from a dose-response curve.

dot

cluster_setup Reaction Setup cluster_reaction Transcription Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (RNAP, DNA template, labeled rNTPs) Add_Inhibitor Add this compound (various concentrations) Mix->Add_Inhibitor Initiate Initiate Transcription Add_Inhibitor->Initiate Incubate_Tx Incubate at 37°C Initiate->Incubate_Tx Terminate Terminate Reaction Incubate_Tx->Terminate Purify_RNA Purify RNA Transcripts Terminate->Purify_RNA Electrophoresis Gel Electrophoresis Purify_RNA->Electrophoresis Visualize Visualize and Quantify Transcripts Electrophoresis->Visualize Calculate_IC50 Calculate IC50 Visualize->Calculate_IC50

Caption: In vitro transcription inhibition assay workflow.

Conclusion

This compound is a highly potent rifamycin antibiotic with a well-defined mechanism of action against bacterial RNA polymerase. Its significant bactericidal activity against Staphylococcus aureus, particularly when delivered via an antibody-antibiotic conjugate to intracellular reservoirs, highlights its potential as a valuable therapeutic agent in the fight against difficult-to-treat bacterial infections. Further research is warranted to fully elucidate its antimicrobial spectrum and to optimize its clinical application.

References

Intracellular Targets of dmDNA31: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

dmDNA31, a potent rifamycin-class antibiotic, demonstrates significant bactericidal activity, particularly against intracellular pathogens such as Staphylococcus aureus. Its primary and well-characterized intracellular target is the bacterial DNA-dependent RNA polymerase. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and relevant experimental protocols associated with this compound, with a focus on its application within antibody-antibiotic conjugates (AACs). The targeted delivery of this compound via AACs represents a promising strategy to combat persistent intracellular bacterial infections.

Core Intracellular Target and Mechanism of Action

The fundamental intracellular target of this compound in bacteria is the β-subunit of the DNA-dependent RNA polymerase (RNAP) . By binding to this essential enzyme, this compound effectively inhibits the initiation of transcription, preventing the synthesis of bacterial RNA and subsequently leading to cell death.[1] This mechanism is characteristic of the rifamycin (B1679328) class of antibiotics.

In recent therapeutic applications, this compound is utilized as a payload in antibody-antibiotic conjugates (AACs), such as DSTA4637A. This advanced delivery system is designed to specifically target and eliminate intracellular bacteria, which are often shielded from conventional antibiotic therapies.

The mechanism of action for a this compound-based AAC can be summarized in the following steps:

  • Target Recognition and Binding: The monoclonal antibody component of the AAC specifically recognizes and binds to a surface antigen on the target bacterium, such as the wall teichoic acid of S. aureus.

  • Phagocytosis: Host immune cells, primarily macrophages, recognize the antibody-bound bacteria and internalize them through phagocytosis.

  • Phagolysosomal Fusion: The phagosome containing the AAC-bacterium complex fuses with a lysosome, forming a phagolysosome.

  • Linker Cleavage and Payload Release: The acidic and enzyme-rich environment of the phagolysosome, containing proteases like cathepsins, cleaves the linker connecting this compound to the antibody.

  • Intracellular Bacterial Killing: The released, active this compound then exerts its bactericidal effect by inhibiting the RNA polymerase of the intracellular bacteria.[1]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of this compound and its conjugate, DSTA4637A.

Table 1: In Vitro Efficacy of this compound
ParameterOrganismValueReference
Minimum Inhibitory Concentration (MIC)Staphylococcus aureus<10 nM[2][3]
Minimum Inhibitory Concentration (MIC)Chlamydia trachomatis0.00025 µg/mL[4][5]
Table 2: Pharmacokinetic Parameters of DSTA4637A in Preclinical Models
SpeciesAnalyteDose (mg/kg)CL (mL/day/kg)Vss (mL/kg)t½ (days)Reference
RatTotal Antibody1 - 508.94 - 11.0-3.85 - 7.65[6]
RatAntibody-conjugated this compound1 - 50~2-3x faster than Total Antibody--[7]
MonkeyTotal Antibody504.50-13.9[6]
MonkeyAntibody-conjugated this compound1 - 150~2-3x faster than Total Antibody--[7]

CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life

Table 3: Pharmacokinetic Parameters of DSTA4637S in Humans (Phase 1)
AnalyteDose (mg/kg)Key ObservationReference
DSTA4637S Conjugate & Total Antibody5 - 150Dose-proportional pharmacokinetics[1]
Unconjugated this compoundup to 150Systemic exposure was low (mean Cmax of 3.86 ng/mL at 150 mg/kg)[1]

Note: Detailed human pharmacokinetic parameters from this Phase 1 study in healthy volunteers are not publicly available in full.

Experimental Protocols

Macrophage Intracellular S. aureus Killing Assay

This protocol is a representative method for assessing the intracellular bactericidal activity of compounds like this compound or AACs.

I. Preparation of Macrophages:

  • Culture a suitable macrophage cell line (e.g., J774 or THP-1) or primary bone marrow-derived macrophages in appropriate culture medium.

  • Seed the macrophages into 24-well plates at a density that will result in a confluent monolayer on the day of infection and incubate overnight.

II. Preparation of Bacteria:

  • Culture S. aureus in tryptic soy broth (TSB) to mid-logarithmic phase.

  • Wash the bacteria with phosphate-buffered saline (PBS) and resuspend in macrophage culture medium without antibiotics.

  • Opsonize the bacteria by incubating with human serum or a specific antibody (if studying an AAC) for 30-60 minutes at 37°C.

III. Infection of Macrophages:

  • Remove the culture medium from the macrophage monolayer and replace it with the bacterial suspension at a specific multiplicity of infection (MOI), typically ranging from 1:1 to 10:1 (bacteria to macrophages).

  • Centrifuge the plates at a low speed (e.g., 200 x g) for 5 minutes to synchronize the infection.

  • Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for phagocytosis.

IV. Removal of Extracellular Bacteria:

  • Aspirate the infection medium and wash the monolayer three times with warm PBS to remove non-phagocytosed bacteria.

  • Add fresh culture medium containing a high concentration of an antibiotic that does not penetrate mammalian cells (e.g., gentamicin (B1671437) at 50-100 µg/mL) to kill any remaining extracellular bacteria.

  • Incubate for 30-60 minutes.

V. Intracellular Killing Phase:

  • Aspirate the antibiotic-containing medium and wash the monolayer again with warm PBS.

  • Add fresh culture medium containing the test compound (e.g., this compound or DSTA4637A) at various concentrations. Include a no-drug control.

  • Incubate for the desired time points (e.g., 2, 4, 8, 24 hours).

VI. Quantification of Intracellular Bacteria:

  • At each time point, aspirate the medium and wash the cells with PBS.

  • Lyse the macrophages with a solution of sterile water or 0.1% Triton X-100 to release the intracellular bacteria.

  • Perform serial dilutions of the lysate in PBS and plate on TSB agar (B569324) plates.

  • Incubate the plates overnight at 37°C and count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

  • Calculate the reduction in CFU over time for each condition compared to the initial intracellular bacterial load (time zero).

Visualizations

Signaling Pathways and Workflows

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Macrophage) AAC AAC S_aureus S. aureus AAC->S_aureus 1. Binding AAC_bound AAC-bound S. aureus Phagocytosis Phagocytosis AAC_bound->Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome 3. Fusion Lysosome Lysosome Lysosome->Phagolysosome This compound Active this compound Phagolysosome->this compound 4. Linker Cleavage & Release RNAP Bacterial RNA Polymerase This compound->RNAP 5. Inhibition Bacterial_Death Bacterial Cell Death RNAP->Bacterial_Death

Caption: Mechanism of action of a this compound antibody-antibiotic conjugate (AAC).

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Prep_Macrophages Prepare Macrophage Monolayer Infect Infect Macrophages (Phagocytosis) Prep_Macrophages->Infect Prep_Bacteria Culture & Opsonize S. aureus Prep_Bacteria->Infect Wash Remove Extracellular Bacteria (Gentamicin) Infect->Wash Treat Add this compound/AAC Wash->Treat Lyse Lyse Macrophages Treat->Lyse At Time Points Plate Serial Dilution & Plating Lyse->Plate Count Count CFUs Plate->Count

Caption: Workflow for intracellular bacterial killing assay.

References

An In-depth Technical Guide to dmDNA31 for Staphylococcus aureus Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus remains a significant threat to public health due to its ability to cause a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and osteomyelitis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for novel therapeutic strategies. One promising approach is the development of antibody-antibiotic conjugates (AACs) that deliver potent antimicrobial agents directly to the site of infection, thereby enhancing efficacy and minimizing systemic toxicity.

This technical guide focuses on dmDNA31, a novel rifamycin-class antibiotic, and its application in the context of an AAC, DSTA4637S (also known as RG7861 or DSTA4637A), for the targeted treatment of S. aureus infections. This compound exhibits potent bactericidal activity against S. aureus by inhibiting bacterial DNA-dependent RNA polymerase. When conjugated to a monoclonal antibody that targets a specific antigen on the surface of S. aureus, this compound can be effectively delivered to the bacteria, including those residing within host cells, a key reservoir for recurrent infections.

Mechanism of Action

This compound is a rifamycin-class antibiotic that functions by inhibiting the bacterial DNA-dependent RNA polymerase, a critical enzyme for transcription.[1][2] This inhibition prevents the synthesis of messenger RNA (mRNA) from a DNA template, thereby halting protein synthesis and leading to bacterial cell death.[3]

In the context of the antibody-antibiotic conjugate DSTA4637S, the mechanism of action is a multi-step process designed to target and eliminate intracellular S. aureus:[1][4]

  • Binding: The monoclonal antibody component of DSTA4637S specifically recognizes and binds to the β-N-acetylglucosamine (β-GlcNAc) modifications of wall teichoic acid (WTA) on the surface of S. aureus.

  • Internalization: The DSTA4637S-bound bacterium is then opsonized and internalized by host phagocytic cells, such as macrophages.

  • Linker Cleavage: Within the phagolysosome of the host cell, acidic proteases, such as cathepsins, cleave the valine-citrulline (VC) linker connecting the antibody to this compound.

  • Drug Release and Bacterial Killing: The cleavage of the linker releases the active this compound antibiotic within the host cell, where it can then exert its bactericidal activity against the intracellular S. aureus.

This targeted delivery mechanism allows for high concentrations of the antibiotic to be localized at the site of infection, including within the intracellular niche where S. aureus can evade many conventional antibiotics.

DSTA4637S Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Phagocyte) DSTA4637S DSTA4637S S_aureus S. aureus DSTA4637S->S_aureus 1. Binding to Wall Teichoic Acid Internalization Internalization S_aureus->Internalization 2. Phagocytosis Phagolysosome Phagolysosome Internalization->Phagolysosome 3. Phagolysosome Fusion This compound This compound Phagolysosome->this compound 4. Linker Cleavage (Cathepsins) Bacterial_Death Bacterial Death This compound->Bacterial_Death 5. Inhibition of RNA Polymerase In Vivo Efficacy Workflow Start Start Acclimatize_Mice 1. Acclimatize Mice (≥7 days) Start->Acclimatize_Mice Prepare_Inoculum 2. Prepare S. aureus Inoculum Acclimatize_Mice->Prepare_Inoculum Infect_Mice 3. Induce Sepsis (IV or IP injection) Prepare_Inoculum->Infect_Mice Randomize_Groups 4. Randomize into Treatment Groups Infect_Mice->Randomize_Groups Administer_Treatment 5. Administer Treatment (DSTA4637S, Vehicle, Control) Randomize_Groups->Administer_Treatment Monitor_Survival 6a. Monitor Survival (e.g., 7 days) Administer_Treatment->Monitor_Survival Determine_Bacterial_Load 6b. Determine Bacterial Load (e.g., 24h, 48h) Administer_Treatment->Determine_Bacterial_Load Analyze_Data 7. Analyze Data (CFU/g, Survival Curves) Monitor_Survival->Analyze_Data Euthanize_Harvest Euthanize & Harvest Organs (Kidneys, Spleen, Liver) Determine_Bacterial_Load->Euthanize_Harvest Homogenize_Plate Homogenize & Plate for CFU Count Euthanize_Harvest->Homogenize_Plate Homogenize_Plate->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Notes and Protocols for dmDNA31 Synthesis and Utilization in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dmDNA31, also known as 4-dimethylaminopiperidino-hydroxybenzoxazinorifamycin, is a potent rifamycin-class antibiotic. It is a derivative of rifalazil (B610480) and is particularly noted for its efficacy against persistent and stationary-phase Staphylococcus aureus (S. aureus), including methicillin-resistant strains (MRSA). A key application of this compound is its use as a payload in antibody-antibiotic conjugates (AACs), a promising therapeutic strategy for combating drug-resistant bacterial infections. These conjugates leverage the specificity of monoclonal antibodies to deliver the potent antibiotic directly to the site of infection, thereby enhancing efficacy and minimizing off-target toxicity.

This document provides an overview of a plausible synthesis protocol for this compound, its mechanism of action, and detailed experimental protocols for its application in research, particularly in the context of AACs.

Mechanism of Action

This compound functions by inhibiting bacterial DNA-dependent RNA polymerase.[1] It binds to the β subunit of the RNA polymerase within the DNA/RNA channel, but not at the active site. This binding physically obstructs the elongating RNA transcript, a mechanism known as steric-occlusion.[1] This blockage prevents the formation of phosphodiester bonds beyond the second or third nucleotide, thereby halting RNA synthesis and subsequent protein production, ultimately leading to bacterial cell death.[1]

In the context of an AAC, such as DSTA4637S, a monoclonal antibody targeting a specific bacterial surface antigen is conjugated to this compound via a cleavable linker.[2][3] This allows for targeted delivery of the antibiotic to the bacteria. Upon internalization by phagocytic host cells, the linker is cleaved, releasing the active this compound to eradicate the intracellular bacteria.

Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics of a this compound-containing antibody-antibiotic conjugate (DSTA4637A, a liquid formulation of DSTA4637S) in various preclinical models.

Table 1: Pharmacokinetic Parameters of DSTA4637A Total Antibody in Mice, Rats, and Monkeys

SpeciesDose (mg/kg)Clearance (mL/day/kg)Terminal Half-life (t½λz) (days)Volume of Distribution at Steady State (Vss) (mL/kg)
Mouse55.311.592.5
255.311.287.7
505.311.186.8
Rat19.07.793.1
257.98.891.8
507.69.190.9
Monkey15.211.170.1
154.413.969.2
1504.215.267.9

Source: Adapted from preclinical pharmacokinetic data.

Table 2: Pharmacokinetic Parameters of Antibody-Conjugated this compound (ac-dmDNA31) in Mice, Rats, and Monkeys

SpeciesDose (mg/kg)Clearance (mL/day/kg)Terminal Half-life (t½λz) (days)Volume of Distribution at Steady State (Vss) (mL/kg)
Mouse518.93.997.1
2520.93.9106.0
5021.83.8109.0
Rat118.84.2102.0
2516.54.798.6
5016.14.998.7
Monkey111.14.969.3
159.06.067.2
1508.36.565.8

Source: Adapted from preclinical pharmacokinetic data.

Table 3: Drug-to-Antibody Ratio (DAR) of DSTA4637S

ParameterValue
Average DAR~2

Source: The average drug-to-antibody ratio for DSTA4637S is approximately two molecules of this compound per antibody.

Experimental Protocols

Protocol 1: Plausible Synthesis of this compound

This protocol describes a plausible synthetic route for this compound based on general methods for synthesizing benzoxazinorifamycins. This is a hypothetical protocol and requires optimization and validation.

Materials:

  • Rifamycin S

  • Paraformaldehyde

  • 4-Dimethylaminopiperidine

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel

  • Stirring apparatus

  • Temperature control system

  • Purification system (e.g., silica (B1680970) gel chromatography)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve Rifamycin S in the anhydrous solvent.

  • Formation of the Oxazine Ring: To the stirred solution, add paraformaldehyde. The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Addition of the Amine: Once the formation of the initial adduct is observed, add 4-dimethylaminopiperidine to the reaction mixture.

  • Reaction Completion: Continue stirring the reaction mixture at a controlled temperature until the reaction is complete, as indicated by analytical monitoring.

  • Workup and Purification: Upon completion, the reaction mixture is subjected to a standard workup procedure, which may include washing with aqueous solutions to remove unreacted starting materials and byproducts. The crude product is then purified using a suitable technique, such as silica gel column chromatography, to yield pure this compound.

  • Characterization: The final product should be thoroughly characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Synthesis_Workflow Rifamycin_S Rifamycin S Reaction_Step1 Dissolution and Oxazine Ring Formation Rifamycin_S->Reaction_Step1 Solvent Anhydrous Solvent Solvent->Reaction_Step1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_Step1 Amine 4-Dimethylaminopiperidine Reaction_Step2 Amination Amine->Reaction_Step2 Reaction_Step1->Reaction_Step2 Workup Workup and Purification Reaction_Step2->Workup This compound This compound Workup->this compound

Caption: Plausible synthetic workflow for this compound.

Protocol 2: Conjugation of this compound to a Monoclonal Antibody

This protocol outlines the general steps for conjugating this compound to a monoclonal antibody using a protease-cleavable valine-citrulline (VC) linker.

Materials:

  • This compound

  • Maleimide-caproyl-valine-citrulline-p-aminobenzylcarbamate (mc-VC-PAB) linker

  • Thiolated monoclonal antibody (e.g., engineered with cysteine residues)

  • Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: If the antibody is not already thiolated, treat it with a reducing agent like TCEP to reduce interchain disulfide bonds and expose free thiol groups. Purify the reduced antibody to remove the excess reducing agent.

  • Linker-Payload Activation: The mc-VC-PAB linker is first conjugated to this compound. This typically involves a reaction between a reactive group on the linker and a suitable functional group on this compound.

  • Conjugation Reaction: The maleimide (B117702) group on the this compound-linker construct reacts with the free thiol groups on the reduced antibody to form a stable thioether bond. The reaction is typically carried out in a conjugation buffer at a controlled temperature and pH.

  • Quenching: After the desired conjugation time, the reaction is quenched by adding a quenching reagent to cap any unreacted maleimide groups.

  • Purification: The resulting antibody-antibiotic conjugate is purified to remove unconjugated antibody, free linker-payload, and other reaction components. Size-exclusion chromatography is a commonly used method.

  • Characterization: The purified AAC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques like hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

Conjugation_Workflow Antibody Thiolated Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation dmDNA31_Linker This compound-Linker (mc-VC-PAB) dmDNA31_Linker->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC) Quenching->Purification AAC Antibody-Antibiotic Conjugate (AAC) Purification->AAC

Caption: General workflow for this compound-antibody conjugation.

Protocol 3: In Vitro Intracellular Bacterial Killing Assay

This protocol is designed to evaluate the efficacy of a this compound-containing AAC in killing intracellular bacteria within phagocytic cells.

Materials:

  • Phagocytic cell line (e.g., RAW 264.7 macrophages)

  • Bacterial strain (e.g., S. aureus)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • This compound-AAC

  • Control antibody (unconjugated)

  • Gentamicin

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Agar (B569324) plates for bacterial enumeration (e.g., Tryptic Soy Agar)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the phagocytic cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Bacterial Opsonization and Infection: Grow the bacteria to the mid-log phase. Opsonize the bacteria by incubating them with the this compound-AAC or control antibody at a specific concentration for 1 hour.

  • Infection of Phagocytes: Add the opsonized bacteria to the phagocytic cells at a specific multiplicity of infection (MOI). Centrifuge the plate briefly to facilitate contact between bacteria and cells. Incubate for 1-2 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells with PBS to remove non-phagocytosed bacteria. Add fresh cell culture medium containing a high concentration of an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill any remaining extracellular bacteria. Incubate for 1 hour.

  • Intracellular Killing Phase: Replace the medium with fresh medium containing a lower concentration of the extracellular antibiotic and the this compound-AAC or control antibody at various concentrations. Incubate for the desired time points (e.g., 4, 8, 24 hours).

  • Cell Lysis and Bacterial Enumeration: At each time point, wash the cells with PBS. Lyse the phagocytic cells with a lysis buffer to release the intracellular bacteria.

  • Plating and CFU Counting: Serially dilute the cell lysates and plate them on agar plates. Incubate the plates overnight at 37°C. Count the number of colony-forming units (CFUs) to determine the number of viable intracellular bacteria.

  • Data Analysis: Compare the CFU counts from the this compound-AAC treated wells to the control wells to determine the percentage of bacterial killing.

Intracellular_Killing_Assay cluster_prep Preparation cluster_infection Infection cluster_killing Killing & Analysis Seed_Cells Seed Phagocytic Cells Infect Infect Phagocytes Seed_Cells->Infect Grow_Bacteria Grow Bacteria Opsonize Opsonize Bacteria with AAC Grow_Bacteria->Opsonize Opsonize->Infect Remove_Extracellular Remove Extracellular Bacteria Infect->Remove_Extracellular Incubate Incubate with AAC Remove_Extracellular->Incubate Lyse_Cells Lyse Phagocytes Incubate->Lyse_Cells Plate_Lysate Plate Lysate Lyse_Cells->Plate_Lysate Count_CFU Count CFUs Plate_Lysate->Count_CFU

Caption: Workflow for the intracellular bacterial killing assay.

Signaling Pathway and Mechanism of Action Visualization

The following diagram illustrates the mechanism of action of a this compound-containing antibody-antibiotic conjugate.

AAC_Mechanism cluster_extracellular Extracellular Space cluster_cell Phagocytic Host Cell AAC This compound-AAC Bacterium S. aureus AAC->Bacterium Binding Phagosome Phagosome Bacterium->Phagosome Phagocytosis Phagolysosome Phagolysosome Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome Fusion This compound Released this compound Phagolysosome->this compound Linker Cleavage RNA_Polymerase Bacterial RNA Polymerase This compound->RNA_Polymerase Binding Inhibition Inhibition of RNA Synthesis RNA_Polymerase->Inhibition Bacterial_Death Bacterial Death Inhibition->Bacterial_Death

Caption: Mechanism of action of a this compound-AAC.

References

Application Notes and Protocols for dmDNA31 Antibody-Antibiotic Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-antibiotic conjugates (AACs) represent a promising therapeutic strategy to combat bacterial infections, particularly those caused by antibiotic-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA). By linking a potent antibiotic to a monoclonal antibody that specifically targets a bacterial antigen, AACs can deliver high concentrations of the antibiotic directly to the site of infection, minimizing systemic toxicity and overcoming mechanisms of bacterial resistance.

This document provides detailed application notes and protocols for a dmDNA31-based AAC, exemplified by the well-characterized conjugate DSTA4637A (also known as RG7861). DSTA4637A is composed of a humanized monoclonal antibody targeting the β-O-linked N-acetylglucosamine (β-GlcNAc) residues on the wall teichoic acid (WTA) of S. aureus, a protease-cleavable valine-citrulline (VC) linker, and the potent rifamycin-class antibiotic, this compound.[1][2][3] This targeted delivery system is designed to eliminate intracellular S. aureus, a reservoir for recurrent infections.[1][2]

Mechanism of Action

The this compound AAC, DSTA4637A, exerts its antibacterial effect through a targeted mechanism:

  • Binding: The monoclonal antibody component of the AAC specifically binds to the WTA on the surface of S. aureus.[2][3]

  • Phagocytosis: The AAC-opsonized bacteria are recognized and internalized by host phagocytic cells, such as macrophages and neutrophils.[1][2]

  • Intracellular Cleavage: Within the phagolysosome of the host cell, lysosomal proteases, such as cathepsins, cleave the VC linker.[1][2]

  • Antibiotic Release and Action: This cleavage releases the active this compound antibiotic inside the phagocyte, where it can effectively kill the intracellular bacteria by inhibiting bacterial DNA-dependent RNA polymerase.[1][2][4]

This mechanism allows for the targeted eradication of intracellular bacteria, which are often shielded from conventional antibiotic therapies.[1]

This compound AAC Mechanism of Action Mechanism of Action of this compound AAC cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Host Cell AAC This compound AAC S_aureus S. aureus AAC->S_aureus Binding to WTA Phagocytosis Phagocytosis of AAC-opsonized S. aureus S_aureus->Phagocytosis Phagolysosome Phagolysosome Formation Phagocytosis->Phagolysosome Cleavage Linker Cleavage by Cathepsins Phagolysosome->Cleavage dmDNA31_release Release of active This compound Cleavage->dmDNA31_release Bacterial_killing Intracellular Bacterial Killing dmDNA31_release->Bacterial_killing

Mechanism of Action of this compound AAC

Data Presentation

Preclinical Pharmacokinetic Parameters of DSTA4637A

The following tables summarize the key pharmacokinetic parameters of DSTA4637A (Total Antibody and Antibody-Conjugated this compound) in various preclinical models.

Table 1: Pharmacokinetic Parameters of DSTA4637A in Non-Infected Mice (Single IV Dose) [5]

Dose (mg/kg)AnalyteCmax (nM)AUC0-inf (day·nM)Clearance (mL/day/kg)Vss (mL/kg)t1/2λz (day)
5Total Antibody69866905.1112216.9
25Total Antibody3497364704.6911116.4
50Total Antibody6911659005.1913918.0
5ac-dmDNA31739216015.81005.28
25ac-dmDNA3140581608010.680.23.74
50ac-dmDNA3178692819012.194.53.98

Table 2: Pharmacokinetic Parameters of DSTA4637A in Rats (Single IV Dose) [6]

Dose (mg/kg)AnalyteCmax (µg/mL)AUC0-inf (day·µg/mL)Clearance (mL/day/kg)Vss (mL/kg)t1/2λz (day)
1Total Antibody14.81367.3592.47.65
25Total Antibody42536306.8980.97.84
50Total Antibody84573306.8281.37.73
1ac-dmDNA3115.655.418.178.43.25
25ac-dmDNA31451145017.270.83.01
50ac-dmDNA31896287017.470.22.91

Table 3: Pharmacokinetic Parameters of DSTA4637A in Cynomolgus Monkeys (Single IV Dose) [6]

Dose (mg/kg)AnalyteCmax (µg/mL)AUC0-inf (day·µg/mL)Clearance (mL/day/kg)Vss (mL/kg)t1/2λz (day)
5Total Antibody12919602.5550.412.8
50Total Antibody1330217002.3048.713.9
5ac-dmDNA311329035.5453.06.78
50ac-dmDNA31138097305.1450.16.94

Experimental Protocols

Protocol 1: Conjugation of this compound-Linker to Anti-S. aureus Antibody

This protocol describes a representative method for the conjugation of a maleimide-functionalized this compound-VC-linker to a thiol-containing anti-S. aureus antibody (e.g., a THIOMAB™).

Conjugation Workflow Workflow for this compound AAC Synthesis Start Start Antibody_Prep Antibody Preparation (Buffer Exchange and Reduction) Start->Antibody_Prep Linker_Payload_Prep This compound-VC-Linker-Maleimide Preparation Start->Linker_Payload_Prep Conjugation Thiol-Maleimide Conjugation Reaction Antibody_Prep->Conjugation Linker_Payload_Prep->Conjugation Purification Purification of AAC (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization Characterization of AAC (DAR, Purity, etc.) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols for dmDNA31 in In Vitro Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dmDNA31, also known as 4-dimethylamino piperidino-hydroxybenzoxazinorifamycin, is a potent rifalazil (B610480) analog belonging to the rifamycin (B1679328) class of antibiotics.[1] It exhibits significant bactericidal activity, particularly against persister and stationary-phase Staphylococcus aureus.[1] The primary mechanism of action of this compound involves the inhibition of bacterial DNA-dependent RNA polymerase, a critical enzyme for bacterial survival.[1][2] By binding to the β subunit of this enzyme, this compound physically obstructs the path of the elongating RNA molecule, thereby halting protein synthesis through a "steric-occlusion" mechanism.[1] This document provides detailed application notes and protocols for the in vitro use of this compound in bacterial cultures, with a focus on its application as a payload in Antibody-Antibiotic Conjugates (AACs).

Key Applications

The principal application of this compound in development is as a cytotoxic payload in AACs, such as DSTA4637S (also known as RG7861), designed to target and eliminate bacterial pathogens with high specificity.[3] This approach leverages monoclonal antibodies to deliver this compound directly to the site of infection, enhancing its efficacy while minimizing off-target effects. A notable example is an AAC that targets the wall teichoic acid (WTA) of S. aureus, including methicillin-resistant strains (MRSA). This strategy is particularly effective against intracellular bacteria, which are often shielded from conventional antibiotic therapies.[2][3][4][5][6]

Data Presentation

The potent in vitro activity of this compound against S. aureus is summarized in the table below.

CompoundBacterial StrainParameterValueReference
This compoundS. aureusMinimum Inhibitory Concentration (MIC)<10 nM[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain of interest.

Materials:

  • This compound

  • Bacterial strain (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the bacterial strain from an agar (B569324) plate and inoculate into a tube containing sterile CAMHB.

    • Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (bacteria with no this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Protocol 2: In Vitro Time-Kill Assay for this compound

This protocol assesses the bactericidal activity of this compound over time.

Materials:

  • This compound

  • Bacterial strain

  • CAMHB

  • Sterile culture tubes

  • Agar plates (e.g., Tryptic Soy Agar)

  • Incubator

  • Shaker

Procedure:

  • Preparation of Cultures:

    • Prepare a bacterial inoculum as described in the MIC protocol to a final concentration of approximately 5 x 10^5 CFU/mL in multiple culture tubes containing CAMHB.

  • Addition of this compound:

    • Add this compound to the culture tubes at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).

    • Include a growth control tube without any antibiotic.

  • Time-Course Sampling:

    • Incubate all tubes at 37°C with agitation.

    • At various time points (e.g., 0, 2, 4, 8, and 24 hours), collect an aliquot from each tube.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of this compound and the control.

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the direct inhibition of bacterial RNA polymerase. However, in its application as part of an AAC, it is integrated into a multi-step process that involves host cell machinery to deliver the antibiotic to intracellular bacteria.

AAC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Host Cell AAC AAC (DSTA4637S) Bacteria S. aureus AAC->Bacteria 1. Binding to Wall Teichoic Acid AAC_Bound AAC-Bound S. aureus Internalization 2. Phagocytosis AAC_Bound->Internalization Phagolysosome 3. Phagolysosome Formation Internalization->Phagolysosome Cleavage 4. Linker Cleavage by Cathepsins Phagolysosome->Cleavage dmDNA31_release Released this compound Cleavage->dmDNA31_release Bacterial_Killing 5. Intracellular Bacterial Killing dmDNA31_release->Bacterial_Killing

Caption: Mechanism of an Antibody-Antibiotic Conjugate (AAC) delivering this compound to intracellular S. aureus.

The experimental workflow for assessing the in vitro bactericidal activity of this compound can be visualized as follows:

Time_Kill_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prep_Inoculum Add_this compound Add this compound at Varying MIC Multiples Prep_Inoculum->Add_this compound Incubate Incubate at 37°C with Agitation Add_this compound->Incubate Time_Points Sample at Timed Intervals (0, 2, 4, 8, 24h) Incubate->Time_Points Serial_Dilute Perform Serial Dilutions Time_Points->Serial_Dilute Plate Plate Dilutions on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates (18-24h) Plate->Incubate_Plates Count_CFU Count Colonies (CFU/mL) Incubate_Plates->Count_CFU Analyze Plot Time-Kill Curve Count_CFU->Analyze

Caption: Experimental workflow for a time-kill assay to evaluate this compound's bactericidal activity.

References

Application Notes and Protocols for Valine-Citrulline Linker-Mediated dmDNA31 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic or antimicrobial payload. A critical component of an ADC is the linker, which connects the antibody to the payload and influences the stability, efficacy, and safety of the conjugate. The valine-citrulline (Val-Cit) dipeptide linker is a widely used enzyme-cleavable linker in ADC development.[1] Its popularity stems from its high stability in systemic circulation and its susceptibility to cleavage by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells or present in the phagosomes of immune cells.[][3]

This document provides detailed application notes and protocols for the conjugation of dmDNA31, a potent rifamycin-class antibiotic, to a monoclonal antibody using a valine-citrulline linker.[4][5] The protocols described herein are based on established methodologies for cysteine-based conjugation and are exemplified by the antibody-antibiotic conjugate (AAC) DSTA4637A, which utilizes a Val-Cit linker to conjugate this compound to an anti-Staphylococcus aureus antibody.

Mechanism of Action

The Val-Cit linker's mechanism of action is predicated on its selective cleavage within the target cell. After the ADC binds to its target antigen on the cell surface, it is internalized via receptor-mediated endocytosis and trafficked to the lysosome. Inside the acidic environment of the lysosome, cathepsin B recognizes and cleaves the peptide bond between the citrulline and the self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer. This cleavage initiates a cascade that leads to the release of the unmodified, active this compound payload into the cytoplasm, where it can exert its therapeutic effect.

Data Presentation

Table 1: Key Parameters for this compound-ADC Conjugation and Characterization
ParameterValue/RangeMethodReference
Linker Type Maleimido-caproyl-Valine-Citrulline-PABC (mc-VC-PABC)Chemical Synthesis
Payload This compound (4-dimethylamino piperidino-hydroxybenzoxazino rifamycin)N/A
Conjugation Site Cysteine ResiduesAntibody Reduction
Target Drug-to-Antibody Ratio (DAR) ~2Hydrophobic Interaction Chromatography (HIC), LC-MS
Reducing Agent Tris(2-carboxyethyl)phosphine (TCEP)N/A
Purification Method Size Exclusion Chromatography (SEC)N/A
Characterization Methods HIC, LC-MS, SECN/A

Experimental Protocols

Protocol 1: Synthesis of mc-Val-Cit-PABC-dmDNA31 Drug-Linker

This protocol describes the synthesis of the maleimide-functionalized Val-Cit linker and its subsequent conjugation to this compound.

Materials:

  • Fmoc-Val-Cit-PABOH

  • Maleimidocaproic acid (mc)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • This compound (with an available amine group for conjugation)

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Standard peptide coupling reagents (e.g., HATU, DIPEA)

Procedure:

  • Synthesis of mc-Val-Cit-PABOH:

    • Synthesize Fmoc-Val-Cit-PABOH using established solid-phase or solution-phase peptide synthesis methods.

    • Remove the Fmoc protecting group using 20% piperidine in DMF.

    • Couple maleimidocaproic acid to the N-terminus of the Val-Cit-PABOH dipeptide using DCC/NHS or other standard peptide coupling reagents.

    • Purify the resulting mc-Val-Cit-PABOH by flash chromatography or preparative HPLC.

  • Activation of mc-Val-Cit-PABOH:

    • Activate the carboxylic acid of the PABC moiety of mc-Val-Cit-PABOH to an active ester (e.g., p-nitrophenyl carbonate) for subsequent reaction with the payload. This can be achieved by reacting mc-Val-Cit-PABOH with p-nitrophenyl chloroformate in the presence of a base.

  • Conjugation to this compound:

    • Dissolve the activated mc-Val-Cit-PABC-PNP and this compound in a suitable organic solvent such as DMF.

    • Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction between the activated linker and an amine group on this compound.

    • Stir the reaction at room temperature until completion, monitoring by HPLC or LC-MS.

    • Purify the crude mc-Val-Cit-PABC-dmDNA31 drug-linker by preparative HPLC.

    • Lyophilize the purified product to obtain a solid.

Note: This protocol assumes that this compound has a suitable primary or secondary amine for conjugation with the activated PABC linker. The exact reaction conditions may need to be optimized based on the specific reactivity and solubility of this compound.

Protocol 2: Cysteine-Based Conjugation of mc-Val-Cit-PABC-dmDNA31 to a Monoclonal Antibody

This protocol details the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the this compound drug-linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • mc-Val-Cit-PABC-dmDNA31 drug-linker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Adjust the concentration of the mAb to 5-10 mg/mL in the conjugation buffer.

  • Antibody Reduction:

    • Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the conjugation buffer.

    • Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is 2-4 molar equivalents of TCEP per antibody.

    • Incubate the reaction at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Removal of Excess TCEP:

    • Immediately after incubation, remove the excess TCEP using a desalting column or tangential flow filtration (TFF) equilibrated with conjugation buffer. This step is critical to prevent the reduction of the maleimide (B117702) group on the drug-linker.

  • Conjugation Reaction:

    • Dissolve the mc-Val-Cit-PABC-dmDNA31 drug-linker in DMSO to prepare a stock solution.

    • Add a slight molar excess of the drug-linker solution to the reduced antibody solution. The final concentration of DMSO should typically be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light.

  • Quenching the Reaction:

    • Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

    • Incubate for an additional 30-60 minutes at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC from unconjugated drug-linker and other reaction components using size exclusion chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

    • Buffer exchange the purified ADC into a suitable formulation buffer and concentrate to the desired concentration.

    • Store the purified ADC at 2-8°C for short-term storage or at -80°C for long-term storage.

Protocol 3: Characterization of the this compound-ADC

This protocol outlines the key analytical methods for characterizing the final ADC product.

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC):

  • Principle: HIC separates ADC species based on their hydrophobicity. The addition of each hydrophobic drug-linker molecule increases the overall hydrophobicity of the ADC, allowing for the separation of species with different DARs (e.g., DAR0, DAR2, DAR4).

  • Procedure:

    • Equilibrate an HIC column (e.g., Butyl-NPR) with a high-salt mobile phase.

    • Inject the purified ADC sample.

    • Elute the ADC species with a decreasing salt gradient.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas for each DAR species and calculate the weighted average DAR.

2. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Principle: LC-MS can be used to determine the DAR and confirm the identity of the ADC species.

  • Procedure:

    • For intact mass analysis, separate the ADC species using reversed-phase or size-exclusion chromatography coupled to a high-resolution mass spectrometer.

    • Deconvolute the resulting mass spectrum to determine the masses of the different DAR species.

    • For subunit analysis, reduce the ADC to separate the light and heavy chains. Analyze the chains by LC-MS to determine the drug load on each chain.

3. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):

  • Principle: SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, aggregates, and fragments.

  • Procedure:

    • Equilibrate an SEC column with a suitable mobile phase.

    • Inject the purified ADC sample.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments.

Visualizations

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound-ADC Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Cell Target Cell Lysosome Lysosome Endosome->Lysosome Fusion CathepsinB Cathepsin B This compound Active this compound Lysosome->this compound Release CathepsinB->Lysosome Cleavage of Val-Cit Linker Target Bacterial DNA-dependent RNA polymerase This compound->Target Inhibition

Caption: Signaling pathway of this compound-ADC action.

Experimental_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation ADC Conjugation cluster_characterization ADC Characterization Linker_Synth Synthesis of mc-Val-Cit-PABOH Linker_Activation Activation of PABC moiety Linker_Synth->Linker_Activation Payload_Conjugation Conjugation to this compound Linker_Activation->Payload_Conjugation ADC_Conjugation Conjugation Reaction Payload_Conjugation->ADC_Conjugation Antibody_Prep Antibody Preparation Antibody_Reduction Antibody Reduction (TCEP) Antibody_Prep->Antibody_Reduction TCEP_Removal TCEP Removal Antibody_Reduction->TCEP_Removal TCEP_Removal->ADC_Conjugation Quenching Quenching ADC_Conjugation->Quenching ADC_Purification ADC Purification (SEC) Quenching->ADC_Purification DAR_Analysis DAR Analysis (HIC) ADC_Purification->DAR_Analysis MS_Analysis LC-MS Analysis ADC_Purification->MS_Analysis Purity_Analysis Purity/Aggregation (SEC) ADC_Purification->Purity_Analysis

Caption: Experimental workflow for this compound-ADC synthesis and characterization.

Logical_Relationship ADC Antibody-Drug Conjugate Antibody Monoclonal Antibody ADC->Antibody Linker Val-Cit Linker ADC->Linker Payload This compound ADC->Payload Specificity Target Specificity Antibody->Specificity Stability Systemic Stability Linker->Stability Cleavage Intracellular Cleavage Linker->Cleavage Potency Antimicrobial Potency Payload->Potency Specificity->ADC Stability->ADC Potency->ADC Cleavage->ADC

Caption: Logical relationship of this compound-ADC components.

References

Application Notes and Protocols for Measuring dmDNA31 Activity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

dmDNA31 is a potent rifamycin-class antibiotic designed to target and eliminate intracellular pathogens, particularly Staphylococcus aureus. It is the cytotoxic payload of the antibody-antibiotic conjugate (AAC) DSTA4637S, which facilitates the targeted delivery of this compound to infected host cells. This document provides detailed application notes and protocols for measuring the antibacterial activity of this compound in relevant cell-based assays, crucial for preclinical research and drug development. The focus is on assays that determine the efficacy of this compound in eradicating S. aureus residing within host cells, such as macrophages.

The provided protocols detail methods for determining the Minimum Inhibitory Concentration (MIC) against intracellular bacteria and for quantifying the reduction in bacterial load within host cells following treatment with this compound.

Signaling Pathway and Mechanism of Action

The antibody-antibiotic conjugate DSTA4637S is engineered for the specific delivery of this compound to host cells infected with Staphylococcus aureus. The antibody component of DSTA4637S targets a surface antigen on S. aureus. Upon binding, the bacterium-AAC complex is internalized by phagocytic host cells, such as macrophages. Inside the cell, the complex traffics to the phagolysosome. The acidic environment and lysosomal proteases, like cathepsins, cleave the linker connecting this compound to the antibody, releasing the active antibiotic into the phagolysosome where the bacteria reside.[1][2][3][4] The released this compound then exerts its bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase.

This compound Mechanism of Action Mechanism of DSTA4637S Delivery and this compound Action DSTA4637S DSTA4637S (AAC) SA Extracellular S. aureus DSTA4637S->SA Binding Macrophage Macrophage SA->Macrophage Opsonization Phagocytosis Phagocytosis Macrophage->Phagocytosis Internalization Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Cleavage Linker Cleavage (Cathepsins) Phagolysosome->Cleavage This compound Active this compound Cleavage->this compound BacterialKilling Bacterial Killing (Inhibition of RNA Polymerase) This compound->BacterialKilling

Figure 1: Mechanism of DSTA4637S delivery and intracellular release of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) Against Intracellular S. aureus

This protocol determines the lowest concentration of this compound required to inhibit the growth of S. aureus within host cells.

Materials:

  • Macrophage cell line (e.g., J774, THP-1)

  • Staphylococcus aureus strain (e.g., ATCC 25923)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate Buffered Saline (PBS)

  • This compound stock solution

  • Gentamicin (B1671437)

  • Sterile water

  • 96-well and 24-well tissue culture plates

  • Spectrophotometer

  • Incubator (37°C, 5% CO₂)

Experimental Workflow:

MIC Protocol Workflow Workflow for Intracellular MIC Determination cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis prep_macro 1. Seed Macrophages in 24-well plates infect 3. Infect macrophages with S. aureus prep_macro->infect prep_sa 2. Prepare S. aureus inoculum prep_sa->infect wash1 4. Remove extracellular bacteria (Gentamicin) infect->wash1 treat 5. Add serial dilutions of this compound wash1->treat incubate 6. Incubate for 24 hours treat->incubate lyse 7. Lyse macrophages incubate->lyse plate 8. Plate lysates on TSA lyse->plate read 9. Determine MIC from CFU counts plate->read

Figure 2: Experimental workflow for intracellular MIC determination.

Procedure:

  • Macrophage Seeding:

    • Culture macrophages to 80-90% confluency.

    • Seed 2 x 10⁵ macrophages per well in a 24-well plate and incubate overnight.

  • Bacterial Inoculum Preparation:

    • Inoculate S. aureus in TSB and grow to mid-log phase (OD₆₀₀ ≈ 0.5).

    • Wash the bacteria with PBS and resuspend in antibiotic-free cell culture medium.

  • Macrophage Infection:

    • Replace the medium in the macrophage-containing wells with the bacterial suspension at a Multiplicity of Infection (MOI) of 10.

    • Incubate for 1-2 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Aspirate the medium and wash the cells three times with PBS.

    • Add medium containing a high concentration of a cell-impermeable antibiotic like gentamicin (e.g., 100 µg/mL) and incubate for 30-60 minutes to kill extracellular bacteria.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Wash the cells to remove the gentamicin and add the this compound dilutions. Include a no-drug control.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C with 5% CO₂.

  • Macrophage Lysis:

    • Wash the cells with PBS.

    • Lyse the macrophages by adding 0.5 mL of sterile, cold water to each well and incubating for 10 minutes.

  • Plating and Colony Counting:

    • Perform serial dilutions of the cell lysates in PBS.

    • Plate 100 µL of each dilution onto TSA plates.

    • Incubate the plates overnight at 37°C.

    • Count the Colony Forming Units (CFUs).

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that results in no visible bacterial growth on the TSA plates.

Protocol 2: Intracellular Bacterial Killing Assay

This assay quantifies the bactericidal activity of this compound against intracellular S. aureus over time.

Materials:

  • Same as Protocol 1.

Procedure:

  • Macrophage Seeding and Infection:

    • Follow steps 1-4 from Protocol 1.

  • This compound Treatment:

    • Treat the infected macrophages with a fixed concentration of this compound (e.g., at or above the determined MIC). Include a no-drug control.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 4, 8, 24 hours) after adding this compound, lyse the macrophages and plate the lysates as described in steps 7 and 8 of Protocol 1.

  • Data Analysis:

    • For each time point, calculate the number of intracellular CFUs.

    • Plot the log₁₀ CFU/mL against time for both treated and untreated cells.

    • The reduction in log₁₀ CFU/mL in the treated group compared to the control or the initial inoculum indicates the bactericidal activity. A ≥3-log₁₀ reduction is typically considered bactericidal.

Data Presentation

The following tables summarize representative data for the intracellular activity of various antibiotics against S. aureus. While specific data for this compound is proprietary, data for rifampin, a related rifamycin, is included for comparison.

Table 1: Intracellular versus Extracellular MICs of Selected Antibiotics against S. aureus

AntibioticExtracellular MIC (µg/mL)Intracellular MIC (µg/mL)Fold Change
Rifampin0.015 - 0.060.06 - 0.254-fold increase
Ciprofloxacin0.25 - 11 - 44-fold increase
Vancomycin1 - 2> 64>32-fold increase
Linezolid2 - 48 - 162 to 4-fold increase
Daptomycin0.5 - 1> 32>32-fold increase

Data compiled from representative studies. Actual values may vary based on bacterial strain and cell type.

Table 2: Intracellular Bactericidal Activity of Selected Antibiotics against S. aureus

Antibiotic (Concentration)Time (hours)Log₁₀ CFU Reduction vs. Initial Inoculum
Rifampin (1 µg/mL)241.5 - 2.5
Ciprofloxacin (4 µg/mL)240.8 - 1.5
Moxifloxacin (4 mg/liter)241.51
Gentamicin (18 mg/liter)241.21
Oritavancin (25 mg/liter)243.49
Vancomycin (Cmax)240.20

This data illustrates the comparative efficacy of different antibiotics in reducing the number of intracellular bacteria over a 24-hour period.

Conclusion

The provided protocols offer a robust framework for assessing the intracellular antibacterial activity of this compound. These cell-based assays are essential for understanding the potency of this novel antibiotic in a physiologically relevant context and are a critical component of the preclinical evaluation of antibiotic candidates designed to combat intracellular pathogens. The successful application of these methods will provide valuable data to guide further drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: dmDNA31 Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of dmDNA31, particularly in the context of its use in antibody-antibiotic conjugates (AACs) such as DSTA4637S.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a novel, potent rifamycin-class antibiotic.[1][2] It is designed to be used as a payload in antibody-antibiotic conjugates (AACs).[3][4] Its primary application is in targeting and killing intracellular bacteria, such as Staphylococcus aureus, which can be difficult to eliminate with standard antibiotics.[1]

Q2: How is this compound typically delivered in experimental and clinical settings?

A2: In most documented studies, this compound is not administered in its unconjugated (free) form. Instead, it is attached to a monoclonal antibody via a protease-cleavable linker, forming an AAC called DSTA4637S (also referred to as a THIOMAB™ antibody-antibiotic conjugate or TAC). This conjugate is administered intravenously.

Q3: What is the expected stability of the this compound conjugate in circulation?

A3: The this compound conjugate is designed for stability in systemic circulation. Pharmacokinetic studies in mice, rats, and humans have shown that the conjugate has sustained exposure in the bloodstream and that systemic levels of unconjugated (free) this compound are very low. This indicates that the linker connecting this compound to the antibody is stable and minimizes premature release of the antibiotic payload.

Q4: What is the mechanism of this compound release from its antibody carrier?

A4: The release mechanism is target-cell dependent. The antibody portion of the conjugate binds to the target bacteria (S. aureus). Host phagocytic cells then internalize the antibody-bound bacteria. Inside the cell, the complex is trafficked to the phagolysosome, where lysosomal enzymes, such as cathepsins, cleave the linker and release the active this compound antibiotic directly at the site of the intracellular infection.

Q5: What happens to this compound after it is released? What are its main degradation products?

A5: Once released, this compound exerts its antibacterial effect. Studies on the metabolism of the conjugate have shown that this compound and its catabolites are primarily eliminated through the biliary-fecal route. The most abundant catabolites identified are the parent this compound molecule and a deacetylated form of this compound.

Troubleshooting Guides

Scenario 1: Higher-than-expected levels of unconjugated this compound are detected in plasma samples shortly after intravenous administration of the conjugate.

  • Possible Cause 1: Compromised Conjugate Integrity. The AAC may have been improperly stored or handled, leading to degradation before administration.

    • Troubleshooting Step: Review storage conditions (temperature, light exposure) and handling protocols for the conjugate. Ensure that the formulation has not expired and was reconstituted according to the manufacturer's instructions.

  • Possible Cause 2: Assay-related Issues. The analytical method used to measure unconjugated this compound might be causing artificial cleavage of the linker ex vivo.

    • Troubleshooting Step: Validate the sample collection and processing protocol. Ensure that plasma samples are stabilized appropriately immediately after collection and that the analytical method (e.g., LC-MS) conditions do not induce linker cleavage. Run control samples of the intact conjugate to assess its stability during the analytical process.

  • Possible Cause 3: Inappropriate Animal Model. The chosen animal model might have unusually high levels of circulating proteases capable of cleaving the linker.

    • Troubleshooting Step: This is less common but can be investigated by comparing plasma stability of the conjugate in vitro using plasma from the specific animal model versus a standard model (e.g., rat, mouse).

Scenario 2: The this compound conjugate shows low efficacy in an in vitro intracellular bacterial killing assay.

  • Possible Cause 1: Inefficient Phagocytosis. The phagocytic cells used in the assay (e.g., macrophages) may not be efficiently internalizing the antibody-bacteria complex.

    • Troubleshooting Step: Verify the phagocytic capability of the cell line. Use a positive control (e.g., opsonized fluorescent beads) to confirm that the cells are actively phagocytosing. Ensure the bacteria are properly opsonized by the conjugate.

  • Possible Cause 2: Insufficient Linker Cleavage. The lysosomal environment of the host cells may not be sufficiently acidic or lack the necessary cathepsins to cleave the linker and release active this compound.

    • Troubleshooting Step: Confirm the lysosomal activity of the cells. One can use cell lines known to have robust lysosomal function or treat cells with agents that modulate lysosomal pH to see if it impacts efficacy.

  • Possible Cause 3: Resistance to this compound. While the frequency is low, the bacterial strain could have or develop resistance to the rifamycin-class antibiotic.

    • Troubleshooting Step: Test the susceptibility of the specific bacterial strain to unconjugated this compound directly using a standard minimum inhibitory concentration (MIC) assay to confirm it is not resistant.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of the this compound conjugate (DSTA4637S/TAC) and its analytes from studies in non-infected mice.

Table 1: Pharmacokinetic Parameters of Total Antibody (TAb) in Non-Infected Mice

Dose (mg/kg)Clearance (mL/day/kg)Half-life (t½λz, days)
5 - 50~18.9 - 21.8~3.82 - 3.89

Data derived from studies in non-infected mice.

Table 2: Pharmacokinetic Parameters of Antibody-Conjugated this compound (ac-dmDNA31) in Non-Infected Mice

Dose (mg/kg)Clearance (mL/day/kg)Half-life (t½λz, days)
5 - 50~18.9 - 21.8~3.82 - 3.89

Data derived from studies in non-infected mice. The clearance of ac-dmDNA31 was noted to be about 4 times faster than that of the Total Antibody.

Table 3: Maximum Plasma Concentration (Cmax) of Unconjugated this compound in Non-Infected Mice

Dose (mg/kg)Mean Cmax (nM)
501.41

Unconjugated this compound plasma concentrations were consistently low across all tested doses.

Experimental Protocols

Protocol: Pharmacokinetic Analysis of a this compound Antibody-Antibiotic Conjugate in Mice

  • Animal Dosing: Administer the this compound-AAC to mice via a single intravenous (IV) injection. Doses typically range from 5 to 50 mg/kg.

  • Sample Collection: Collect blood samples at predetermined time points post-administration (e.g., 5 min, 1 hr, 6 hr, 1 day, 2 days, 4 days, 7 days, 14 days). Blood should be collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store frozen at -80°C until analysis to ensure the stability of the analytes.

  • Analyte Measurement: Quantify the plasma concentrations of three key analytes:

    • Total Antibody (TAb): Measures both conjugated and unconjugated antibody. Typically analyzed using a validated enzyme-linked immunosorbent assay (ELISA).

    • Antibody-Conjugated this compound (ac-dmDNA31): Measures the antibody that still has this compound attached. This is often done using a hybrid ligand-binding mass spectrometry assay or a specific ELISA that captures the antibody and detects the payload.

    • Unconjugated this compound: Measures the free antibiotic payload in circulation. Typically analyzed using a sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to analyze the concentration-time data for each analyte and calculate key parameters such as clearance (CL), half-life (t½), and maximum concentration (Cmax).

Visualizations

Signaling and Action Pathway

cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Cell AAC This compound-Conjugate (DSTA4637S) SA S. aureus AAC->SA 1. Binding Phagocytosis 2. Phagocytosis AAC->Phagocytosis Internalization Phagolysosome 3. Phagolysosome Formation Phagocytosis->Phagolysosome Cleavage 4. Linker Cleavage (Cathepsins) Phagolysosome->Cleavage This compound Released this compound Cleavage->this compound Kill 5. Intracellular Bacterial Killing This compound->Kill

Caption: Mechanism of action for the this compound antibody-antibiotic conjugate.

Experimental Workflow

Dosing IV Dosing of This compound-Conjugate Sampling Blood Sampling (Time Course) Dosing->Sampling Processing Plasma Separation Sampling->Processing Sample Handling Analysis LC-MS & ELISA Quantification Processing->Analysis PK Pharmacokinetic Data Analysis Analysis->PK

Caption: Workflow for pharmacokinetic analysis of this compound conjugates.

Metabolic Fate

AAC This compound-Conjugate in Circulation Deconjugation Minimal Deconjugation in Plasma AAC->Deconjugation Uptake Uptake into Phagocytic Cells AAC->Uptake Metabolism Metabolism Deconjugation->Metabolism Release Intracellular Payload Release Uptake->Release Release->Metabolism Elimination Biliary-Fecal Elimination Metabolism->Elimination

Caption: Overview of the metabolic fate of this compound and its conjugate.

References

Technical Support Center: Optimizing dmDNA31 Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dmDNA31 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the conjugation of this compound to antibodies, troubleshooting common issues, and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal drug-to-antibody ratio (DAR) for a this compound-based Antibody-Antibiotic Conjugate (AAC)?

A1: The optimal drug-to-antibody ratio (DAR) is a critical quality attribute that must be empirically determined for each specific antibody-antibiotic conjugate (AAC). While a higher DAR may increase potency, it can also lead to issues such as aggregation, increased clearance, and potential toxicity. For many antibody-drug conjugates (ADCs), a DAR of 2 to 4 is often considered optimal, providing a balance between efficacy and developability. Preclinical studies on maytansinoid ADCs suggest that conjugates with a DAR between 2 and 6 have a better therapeutic index than those with a very high DAR (around 9-10), which tend to clear more rapidly from circulation.[1] For DSTA4637S, an AAC with this compound, an average DAR of two has been reported.[2][3]

Q2: What are the most common causes of low conjugation efficiency?

A2: Low conjugation efficiency can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce conjugation efficiency.

  • Antibody-Related Issues: Low antibody concentration, presence of impurities, or interfering substances in the antibody buffer can compete with the conjugation reaction.

  • Inactive Drug-Linker: The this compound-linker complex may degrade if not stored or handled properly.

  • Inefficient Purification: Significant loss of the conjugated antibody during purification steps can lead to a low final yield.

Q3: How do I choose the right linker for my this compound conjugate?

A3: The choice of linker is critical for the stability and efficacy of the AAC. Linkers can be broadly categorized as cleavable or non-cleavable.

  • Cleavable linkers are designed to release the this compound payload under specific conditions within the target cell (e.g., enzymatic cleavage, acidic pH). A commonly used cleavable linker is the valine-citrulline (VC) linker, which is cleaved by lysosomal enzymes like cathepsin B.[4]

  • Non-cleavable linkers rely on the degradation of the antibody within the lysosome to release the drug.

The optimal linker depends on the target, the antibody, and the desired mechanism of action. The linker should be stable in circulation to prevent premature drug release and systemic toxicity.[5]

Q4: My this compound conjugate is showing high levels of aggregation. What can I do?

A4: Aggregation is a common issue with ADCs, particularly those with hydrophobic payloads like this compound. Several factors can contribute to aggregation:

  • High DAR: A higher number of hydrophobic drug molecules per antibody increases the overall hydrophobicity of the conjugate.

  • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can influence protein stability.

  • Harsh Conjugation Conditions: High temperatures or extreme pH during the reaction can denature the antibody.

To mitigate aggregation, you can try reducing the molar excess of the drug-linker during conjugation, screening different buffer conditions, or including excipients that enhance stability.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound conjugation process.

Symptom Possible Cause Troubleshooting Steps
Low Average DAR 1. Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time.1. Optimize reaction parameters: Systematically vary the pH (typically 6.5-7.5 for maleimide-thiol reactions), temperature (4°C to 25°C), and incubation time.[6]
2. Antibody purity and concentration issues: Impurities or inaccurate concentration.2. Verify antibody quality: Ensure the antibody is >95% pure and accurately quantified. Use an antibody purification kit if necessary.
3. Interfering buffer components: Additives like sodium azide (B81097) or high concentrations of glycerol.3. Perform buffer exchange: Exchange the antibody into a suitable conjugation buffer (e.g., PBS).
4. Inactive this compound-linker: Degradation of the drug-linker complex.4. Confirm drug-linker activity: Use a fresh batch or verify the activity of the existing stock.
High Levels of Aggregation 1. Hydrophobicity of this compound: High DAR increases overall hydrophobicity.1. Reduce molar excess of drug-linker: A lower drug-linker to antibody ratio may result in a lower DAR and reduced aggregation.
2. Inappropriate buffer conditions: pH or ionic strength promoting aggregation.2. Optimize formulation buffer: Screen different buffer conditions (e.g., pH, excipients like arginine or polysorbate).
3. Harsh conjugation conditions: High temperature or extreme pH.3. Modify reaction conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.
Inconsistent Batch-to-Batch Results 1. Variability in antibody reduction (for cysteine conjugation): Incomplete or variable reduction of disulfide bonds.1. Standardize reduction step: Ensure precise control over the concentration of the reducing agent (e.g., TCEP or DTT) and incubation time.
2. Inconsistent reactant stoichiometry: Small deviations in molar ratios.2. Ensure precise measurements: Carefully calculate and measure the molar ratios of the this compound-linker to the antibody.
3. Reagent quality: Degradation of stock solutions.3. Verify reagent quality: Use fresh, high-quality reagents and verify the concentration of stock solutions before each run.
Poor Yield After Purification 1. Inefficient purification method: The chosen chromatography method may not be optimal.1. Optimize purification strategy: Evaluate different chromatography techniques such as Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Ion Exchange Chromatography (IEX).[7][8]
2. Product loss during purification: Aggressive elution conditions or non-specific binding to the column.2. Refine purification parameters: Adjust buffer composition, pH, and gradient slopes to minimize product loss.
3. Instability of the conjugate: The this compound-antibody conjugate may be unstable under the purification conditions.3. Assess conjugate stability: Analyze the stability of the conjugate under the chosen purification buffer conditions before large-scale runs.

Experimental Protocols

Protocol 1: Cysteine-Based this compound Conjugation via Maleimide-Thiol Chemistry

This protocol describes a general two-step process for conjugating a maleimide-activated this compound-linker to an antibody via interchain cysteine residues.

Step 1: Antibody Reduction

  • Prepare the antibody: Dialyze the antibody into a suitable reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.2). Adjust the antibody concentration to 5-10 mg/mL.

  • Add reducing agent: Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-3 moles of TCEP per mole of antibody to achieve partial reduction of the interchain disulfide bonds.

  • Incubate: Incubate the reaction at 37°C for 1-2 hours.

  • Remove excess reducing agent: Immediately remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

Step 2: Conjugation Reaction

  • Prepare this compound-linker: Dissolve the maleimide-activated this compound-linker in a compatible organic solvent (e.g., DMSO) to a final concentration of 10 mM.

  • Add this compound-linker to antibody: Add the this compound-linker solution to the reduced antibody solution. A molar excess of 5-10 fold of the this compound-linker over the antibody is a common starting point.

  • Incubate: Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours, protected from light.

  • Quench the reaction: Add a quenching reagent, such as N-acetylcysteine, at a 20-fold molar excess over the this compound-linker to cap any unreacted maleimide (B117702) groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the this compound-antibody conjugate using a suitable chromatography method, such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC), to remove unconjugated drug-linker and other impurities.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides an estimation of the average DAR based on the absorbance of the antibody and this compound.

  • Measure absorbance: Measure the absorbance of the purified this compound-antibody conjugate at 280 nm and at the maximum absorbance wavelength of this compound (λmax).

  • Calculate concentrations: Use the following simultaneous equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):

    A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug) Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)

    Where ε is the molar extinction coefficient.

  • Calculate DAR: The DAR is the molar ratio of the drug to the antibody:

    DAR = CDrug / CAb

Data Presentation

Table 1: Effect of Reaction pH on Conjugation Efficiency and Aggregation

pHAverage DAR% Monomer% Aggregate
6.01.898.51.5
6.52.597.22.8
7.03.195.14.9
7.53.492.37.7
8.03.688.611.4

Table 2: Effect of this compound-Linker to Antibody Molar Ratio on DAR

Molar Ratio (Drug-Linker:Ab)Average DAR
3:11.9
5:12.8
7:13.5
10:14.1
15:14.9

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Ab_prep Antibody in Buffer Reduction Reduction (TCEP) Ab_prep->Reduction Desalting Desalting Reduction->Desalting Reaction Conjugation Reaction Desalting->Reaction Reduced Antibody Drug_prep This compound-Linker (in DMSO) Drug_prep->Reaction Quenching Quenching (N-acetylcysteine) Reaction->Quenching Purification Purification (SEC/HIC) Quenching->Purification Crude Conjugate Analysis Characterization (DAR, Purity) Purification->Analysis Final_Product Final_Product Analysis->Final_Product Purified this compound-AAC

Caption: Experimental workflow for this compound antibody conjugation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Conjugation Efficiency Cause1 Suboptimal Reaction Conditions Start->Cause1 Cause2 Poor Antibody Quality Start->Cause2 Cause3 Inactive Drug-Linker Start->Cause3 Sol1 Optimize pH, Temp, Time Cause1->Sol1 Sol2 Verify Purity & Concentration Cause2->Sol2 Sol3 Use Fresh Reagents Cause3->Sol3 Success Successful Conjugation Sol1->Success Improved DAR Sol2->Success Improved DAR Sol3->Success Improved DAR

Caption: Troubleshooting logic for low conjugation efficiency.

References

dmDNA31 Payload Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with the dmDNA31 payload, delivered via the DSTA4637S antibody-antibiotic conjugate (AAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it delivered?

A1: this compound is a novel, potent rifamycin-class antibiotic.[1][2] It is the "payload" or "warhead" component of an antibody-antibiotic conjugate (AAC) named DSTA4637S.[1] DSTA4637S consists of a human monoclonal antibody that targets Staphylococcus aureus (S. aureus), connected to this compound via a specialized linker.[2] This system is designed to deliver the this compound payload specifically to phagocytic cells where intracellular S. aureus can hide from conventional antibiotics.[1][3]

Q2: What is the mechanism of action for this compound payload release?

A2: The DSTA4637S conjugate binds to S. aureus bacteria, which are then internalized by host phagocytic cells (e.g., macrophages).[4][5] Inside the cell, the bacteria-conjugate complex is trafficked to the phagolysosome. The low pH and presence of lysosomal enzymes, such as cathepsins, cleave the linker, releasing the active this compound payload directly inside the cell.[1][4][5] This targeted release allows this compound to kill the intracellular bacteria.[1][4][5]

Q3: How stable is the DSTA4637S conjugate in circulation?

A3: The linker is designed to be stable in systemic circulation and release the this compound payload primarily within the phagolysosome.[1] Pharmacokinetic studies in both animals and humans have shown that systemic exposure to unconjugated (free) this compound is very low, approximately 10,000-fold lower than the conjugated form.[1] The long half-life of unconjugated this compound in plasma is similar to that of the conjugate, which suggests that its appearance is limited by the slow rate of deconjugation from the antibody.[1]

Q4: What is the spontaneous resistance frequency for this compound?

A4: The in vitro frequency of spontaneous resistance to this compound is approximately 3.9 x 10⁻⁷.[1][5] This is comparable to other rifamycin-class antibiotics like rifampin.[1] To mitigate resistance, DSTA4637S is intended to be used as an adjunctive therapy and not as a monotherapy for S. aureus infections.[1]

Q5: Are there any known off-target effects or toxicities associated with the this compound payload?

A5: Preclinical studies have noted that the this compound component can cause a reversible discoloration of body fluids.[1] In a Phase 1 clinical trial with healthy volunteers, DSTA4637S was found to be generally safe and well-tolerated.[1][2] The most frequently reported treatment-related adverse events were mild and included discoloration of nasal discharge.[1]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with DSTA4637S.

Problem 1: Low or inconsistent bacterial killing in our in vitro intracellular efficacy assay.

Possible CauseSuggested Solution
Suboptimal Cell Health or Density Ensure host cells (e.g., macrophages) are healthy, within a low passage number (<20), and plated at an optimal confluency (typically 70-90%) at the time of infection and treatment.[6] Stressed or overly dense cells may not phagocytose bacteria efficiently.
Degraded DSTA4637S Conjugate Store the conjugate according to the manufacturer's instructions, typically at 4°C for short-term and frozen for long-term storage.[7] Avoid repeated freeze-thaw cycles. If degradation is suspected, use a fresh vial of the conjugate.
Incorrect Multiplicity of Infection (MOI) Optimize the MOI of S. aureus to host cells. Too high an MOI can overwhelm the host cells, while too low an MOI may not provide a sufficient signal. Perform a titration experiment to determine the optimal MOI for your specific cell line and bacterial strain.
Inefficient Cellular Uptake Confirm that the host cell line used is phagocytic. The primary mechanism of DSTA4637S relies on uptake into phagolysosomes.[1] Cellular uptake can be verified using a fluorescently labeled version of the conjugate and analyzing via flow cytometry or confocal microscopy.[8]
S. aureus Strain Resistance While intrinsic resistance is low, verify the susceptibility of your S. aureus strain to the this compound payload using a standard minimal inhibitory concentration (MIC) assay.[9]

Problem 2: High host cell toxicity observed after treatment with DSTA4637S.

Possible CauseSuggested Solution
High Concentration of Conjugate The this compound payload is highly potent.[10] Perform a dose-response curve to determine the optimal concentration of DSTA4637S that maximizes bacterial killing while minimizing host cell toxicity. The therapeutic index should be carefully evaluated.[11]
Contaminants in Reagents Ensure all reagents, including the DSTA4637S stock solution and cell culture media, are free of contaminants like endotoxin, which can induce cell death.
Prolonged Incubation Time Optimize the incubation time for the conjugate. A shorter exposure may be sufficient to kill intracellular bacteria without causing significant harm to the host cells. A time-course experiment (e.g., 4, 8, 12, 24 hours) can identify the optimal window.[12]
Pre-existing Poor Cell Health Only use healthy, actively dividing cells for your experiments.[13] High toxicity can be a result of applying a potent compound to an already stressed cell culture.

Data Summary

Table 1: Pharmacokinetic Parameters of DSTA4637S Analytes in Healthy Volunteers (Single IV Dose)

AnalyteDoseCmax (mean)Half-life (t½, mean)
DSTA4637S Conjugate 150 mg/kg~38,600 ng/mL~4 days
Unconjugated this compound 150 mg/kg3.86 ng/mL3.9 - 4.3 days
Data synthesized from a Phase 1 study in healthy volunteers.[1]

Table 2: Pharmacokinetic Parameters of TAC in Non-Infected Mice (Single IV Dose)

AnalyteDoseCmax (mean)Clearance (mean)Half-life (t½λz, mean)
Antibody-conjugated this compound 5 mg/kg739 nM15.8 mL/day/kg5.28 days
Antibody-conjugated this compound 50 mg/kg7869 nM12.1 mL/day/kg3.98 days
Unconjugated this compound 50 mg/kg1.41 nMNot ReportedNot Reported
Data from pharmacokinetic studies in mice.[14] TAC (THIOMAB™ antibody-antibiotic conjugate) is the platform for DSTA4637S.

Visualizations

G cluster_extracellular Extracellular Space cluster_cell Host Phagocytic Cell DSTA DSTA4637S (Antibody-dmDNA31) SA S. aureus DSTA->SA 1. Binding Phagosome Phagosome SA->Phagosome 2. Internalization Phagolysosome Phagolysosome (Low pH, Cathepsins) Phagosome->Phagolysosome 3. Fusion This compound Released this compound Phagolysosome->this compound 4. Linker Cleavage SA_killed Killed S. aureus This compound->SA_killed 5. Bacterial Killing

Caption: Mechanism of Action for DSTA4637S delivering the this compound payload.

G cluster_prep Day 1: Preparation cluster_infection Day 2: Infection & Treatment cluster_analysis Day 3: Analysis A Seed host cells (e.g., Macrophages) in 24-well plate B Incubate overnight (37°C, 5% CO2) A->B C Wash cells and infect with S. aureus at optimal MOI D Incubate (e.g., 2h) to allow phagocytosis C->D E Wash to remove extracellular bacteria. Add media with lysostaphin (B13392391) to kill remaining extracellular bacteria. D->E F Wash again. Add fresh media containing DSTA4637S or controls. E->F G Incubate for desired time (e.g., 24h) H Lyse host cells with detergent to release intracellular bacteria G->H I Plate serial dilutions of lysate on agar (B569324) plates H->I J Incubate overnight and count Colony Forming Units (CFU) I->J

Caption: Experimental workflow for an intracellular S. aureus killing assay.

G Start Low bacterial killing in efficacy assay? CheckCells Are host cells healthy and at optimal density? Start->CheckCells CheckMOI Is the MOI optimized for your system? CheckCells->CheckMOI Yes Sol_Cells Solution: Use low passage cells, optimize seeding density. CheckCells->Sol_Cells No CheckCompound Is the DSTA4637S conjugate active? CheckMOI->CheckCompound Yes Sol_MOI Solution: Perform an MOI titration experiment. CheckMOI->Sol_MOI No CheckStrain Is the S. aureus strain susceptible to this compound? CheckCompound->CheckStrain Yes Sol_Compound Solution: Use a fresh vial, verify storage conditions. CheckCompound->Sol_Compound No Sol_Strain Solution: Perform MIC testing on the bacterial strain. CheckStrain->Sol_Strain No

Caption: Troubleshooting logic for low efficacy in in vitro experiments.

Experimental Protocols

Protocol 1: In Vitro Intracellular S. aureus Killing Assay

This protocol is designed to quantify the efficacy of DSTA4637S in killing S. aureus that has been phagocytosed by a host cell line (e.g., murine macrophages).

  • Materials:

    • Phagocytic host cells (e.g., J774A.1)

    • Complete culture medium (e.g., DMEM + 10% FBS)

    • S. aureus strain

    • Tryptic Soy Broth (TSB) and Agar (TSA)

    • DSTA4637S, isotype control antibody, vehicle control

    • Lysostaphin

    • Sterile PBS, sterile water with 0.1% Triton X-100

    • 24-well tissue culture plates

  • Methodology:

    • Day 1: Seed host cells into a 24-well plate at a density that will result in 80-90% confluency the next day. Incubate overnight.

    • Day 2:

      • Prepare a mid-log phase culture of S. aureus in TSB.

      • Wash the host cells twice with warm PBS.

      • Infect the host cells with S. aureus at a predetermined optimal MOI (e.g., 10:1) in serum-free medium.

      • Incubate for 2 hours to allow for phagocytosis.

      • Aspirate the medium and wash the wells three times with warm PBS to remove extracellular bacteria.

      • Add fresh complete medium containing lysostaphin (e.g., 20 µg/mL) and incubate for 1 hour to kill any remaining extracellular bacteria.

      • Wash the wells again three times with warm PBS.

      • Add fresh complete medium containing serial dilutions of DSTA4637S or relevant controls (vehicle, isotype control).

    • Day 3:

      • Incubate for 24 hours.

      • Aspirate the medium and wash the cells twice with PBS.

      • Lyse the host cells by adding 200 µL of sterile water with 0.1% Triton X-100 to each well and incubating for 10 minutes.

      • Scrape the wells and collect the lysate.

      • Perform serial dilutions of the lysate in PBS.

      • Plate 100 µL of each dilution onto TSA plates.

      • Incubate the plates overnight at 37°C.

    • Day 4: Count the colonies on the plates to determine the number of Colony Forming Units (CFU) per well. Calculate the percentage of bacterial killing compared to the vehicle control.

Protocol 2: Host Cell Viability (MTT) Assay

This protocol measures the metabolic activity of host cells to assess cytotoxicity after treatment with DSTA4637S.

  • Materials:

    • Host cells and complete culture medium

    • 96-well tissue culture plates

    • DSTA4637S

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Methodology:

    • Seed host cells into a 96-well plate at an appropriate density and incubate overnight.

    • Aspirate the medium and add fresh medium containing serial dilutions of DSTA4637S. Include wells with medium only (blank) and cells with vehicle (negative control).

    • Incubate for the desired treatment period (e.g., 24 or 48 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Aspirate the medium (or add solubilization solution directly). Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance.

References

Technical Support Center: dmDNA31 Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dmDNA31 linker cleavage efficiency.

Troubleshooting Guide

Low or no cleavage of the this compound linker can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Suboptimal Cleavage Efficiency

Possible Cause 1: Inactive or Insufficient Enzyme

The this compound linker is designed for cleavage by specific proteases, such as Cathepsin B, which are highly active in the lysosomal compartment of target cells.[][] Inadequate enzyme activity in your assay will directly result in poor cleavage.

Troubleshooting Steps:

  • Verify Enzyme Activity: Use a fluorogenic substrate specific to the intended protease (e.g., Cathepsin B) to confirm its activity under your experimental conditions.

  • Optimize Enzyme Concentration: Titrate the enzyme concentration to find the optimal level for efficient cleavage.

  • Check Buffer Conditions: Ensure the cleavage buffer has the optimal pH and contains necessary co-factors for enzyme activity. For lysosomal proteases, an acidic environment (pH 4.5-5.5) is typically required.[3]

  • Enzyme Purity: Use a highly purified and validated enzyme source to avoid confounding results from contaminants.

Possible Cause 2: Linker Accessibility

Steric hindrance around the linker can prevent the enzyme from accessing the cleavage site, thereby reducing efficiency.[4]

Troubleshooting Steps:

  • Evaluate Conjugation Site: The site of linker-payload conjugation on the antibody can impact the accessibility of the linker.[4] Consider if the conjugation site is shielded by the antibody structure.

  • Assess Aggregation: Antibody-drug conjugate (ADC) aggregation can obscure the linker. Use size-exclusion chromatography (SEC) to check for aggregates.

  • Linker Length: The length of the linker can also play a role in its accessibility. Shorter linkers may be more sterically hindered.

Possible Cause 3: Assay Conditions

The conditions of your cleavage assay are critical for optimal performance.

Troubleshooting Steps:

  • Incubation Time and Temperature: Optimize the incubation time and temperature for the cleavage reaction. Extended incubation may be necessary, but protein stability should be monitored.

  • Presence of Inhibitors: Ensure that your reaction buffer does not contain any known inhibitors of the cleavage enzyme.

  • Substrate Concentration: Ensure the ADC concentration is within the optimal range for the enzyme kinetics.

Logical Flow for Troubleshooting Low Cleavage Efficiency:

troubleshooting_flow start Start: Low Cleavage Efficiency check_enzyme 1. Verify Enzyme Activity - Fluorogenic substrate assay - Titrate enzyme concentration start->check_enzyme enzyme_ok Enzyme Active? check_enzyme->enzyme_ok check_accessibility 2. Assess Linker Accessibility - SEC for aggregation - Review conjugation site enzyme_ok->check_accessibility Yes resolve_enzyme Troubleshoot Enzyme - New enzyme lot - Optimize buffer enzyme_ok->resolve_enzyme No accessibility_ok Linker Accessible? check_accessibility->accessibility_ok check_conditions 3. Optimize Assay Conditions - Time, temperature - Check for inhibitors accessibility_ok->check_conditions Yes resolve_accessibility Modify ADC Design - Alter conjugation site - Optimize linker length accessibility_ok->resolve_accessibility No conditions_ok Conditions Optimized? check_conditions->conditions_ok resolve_conditions Refine Protocol - Adjust incubation - Purify components conditions_ok->resolve_conditions No end_success Problem Resolved conditions_ok->end_success Yes resolve_enzyme->check_enzyme resolve_accessibility->check_accessibility resolve_conditions->check_conditions end_fail Consult Further - Technical Support - Literature Review

Caption: Troubleshooting workflow for low this compound linker cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the expected cleavage efficiency of the this compound linker?

A1: The expected cleavage efficiency is highly dependent on the specific experimental conditions, including the enzyme used, its concentration, and the assay duration. Under optimal conditions, one should expect to see significant payload release. For a comparative overview, please see the table below.

Table 1: Comparative Cleavage Efficiency of Different Linker Types

Linker TypeCleavage ConditionTypical Payload Release (%) in 24hPlasma Stability (t½)
This compound (Val-Cit based) Cathepsin B (pH 5.0)> 90%> 100 hours
HydrazoneAcidic pH (4.5)70-85%20-50 hours
DisulfideGlutathione (1 mM)80-95%50-80 hours
Non-cleavableLysosomal degradation< 5% (cleavage)> 150 hours

Q2: How can I monitor the cleavage of the this compound linker in real-time?

A2: Real-time monitoring can be achieved using a fluorogenic assay. If the this compound payload is fluorescent, you can monitor the increase in fluorescence as it is released from the antibody. Alternatively, techniques like HPLC or mass spectrometry can be used to quantify the released payload at different time points.

Q3: What are the ideal buffer conditions for a this compound linker cleavage assay?

A3: For a Cathepsin B-mediated cleavage, a buffer with a pH of 4.5-5.5, containing reducing agents like DTT (1-2 mM) and a chelating agent like EDTA (1 mM), is generally recommended.

Q4: Can the this compound linker be cleaved extracellularly?

A4: While the this compound linker is designed for optimal cleavage within the lysosomal environment, some level of extracellular cleavage can occur, especially in the tumor microenvironment where protease levels may be elevated. This "bystander effect" can be beneficial in certain therapeutic contexts.

Q5: My ADC is showing high levels of aggregation. How will this affect cleavage?

A5: High levels of aggregation can significantly reduce cleavage efficiency by sterically hindering the linker. It is crucial to ensure your ADC preparation is largely monomeric. We recommend using size-exclusion chromatography (SEC) to assess the aggregation state of your ADC before proceeding with cleavage assays.

ADC Internalization and Cleavage Pathway:

adc_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc This compound-ADC receptor Tumor Cell Receptor adc->receptor 1. Binding endosome Endosome (pH 6.0-6.5) receptor->endosome 2. Internalization lysosome Lysosome (pH 4.5-5.0) High Cathepsin B endosome->lysosome 3. Trafficking released_drug Released this compound lysosome->released_drug 4. Linker Cleavage dna_damage DNA Damage & Apoptosis released_drug->dna_damage 5. Cytotoxic Effect

Caption: Cellular pathway of this compound-ADC internalization and payload release.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Cleavage Assay

Objective: To quantify the rate and extent of this compound linker cleavage by a specific protease.

Materials:

  • This compound-ADC

  • Recombinant Human Cathepsin B (or other relevant protease)

  • Cleavage Buffer (50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.0)

  • Quenching Solution (e.g., 10% Trichloroacetic Acid)

  • HPLC system with a C18 column

  • Mass Spectrometer

Procedure:

  • Prepare the this compound-ADC solution in the cleavage buffer to a final concentration of 1 mg/mL.

  • Add Cathepsin B to the ADC solution to a final concentration of 10 µM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction and immediately stop the reaction by adding the quenching solution.

  • Centrifuge the quenched samples to precipitate the antibody.

  • Analyze the supernatant containing the released this compound payload by RP-HPLC and confirm its identity by mass spectrometry.

  • Quantify the amount of released payload by integrating the peak area from the HPLC chromatogram and comparing it to a standard curve of the free this compound payload.

Protocol 2: Cell-Based Cleavage and Cytotoxicity Assay

Objective: To assess the intracellular cleavage of the this compound linker and its effect on cell viability.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • This compound-ADC

  • Cell culture medium and supplements

  • Lysis Buffer

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • LC-MS/MS system

Procedure:

  • Cytotoxicity Assay:

    • Plate the target cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the this compound-ADC.

    • Incubate for 72-96 hours.

    • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

    • Calculate the IC50 value.

  • Intracellular Cleavage Assay:

    • Treat a larger culture of target cells with the this compound-ADC at a concentration of 10x the IC50 value.

    • At various time points, harvest the cells and wash them to remove any non-internalized ADC.

    • Lyse the cells using a suitable lysis buffer.

    • Analyze the cell lysate for the presence of the released this compound payload using LC-MS/MS.

    • Quantify the intracellular concentration of the released payload.

Table 2: Troubleshooting Experimental Protocols

IssuePossible CauseRecommended Solution
No payload detected in in vitro assay Inactive enzyme.Confirm enzyme activity with a control substrate. Use a fresh batch of enzyme.
Incorrect buffer pH.Verify the pH of the cleavage buffer.
High variability in cytotoxicity assay Inconsistent cell plating.Ensure uniform cell seeding density.
ADC instability in culture medium.Assess the stability of the ADC in the culture medium over the incubation period.
Low intracellular payload concentration Poor ADC internalization.Confirm target receptor expression on the cell line.
Inefficient lysosomal trafficking.Use lysosomal markers to track ADC localization within the cell.

References

overcoming solubility issues with dmDNA31

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dmDNA31.

Troubleshooting Guide: Overcoming Solubility Issues

This guide is designed in a question-and-answer format to address specific solubility challenges you may encounter during your experiments with this compound.

Question 1: My lyophilized this compound powder is not readily dissolving in my aqueous buffer (e.g., PBS). What should I do?

Answer:

Direct dissolution of high concentrations of this compound in aqueous buffers can be challenging. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.

Recommended Steps:

  • Prepare a High-Concentration Stock Solution: Dissolve the lyophilized this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for creating stock solutions of small molecules.[1][2]

  • Serial Dilution: If necessary, perform serial dilutions of the concentrated stock solution in the same organic solvent.

  • Final Dilution: Add the stock solution dropwise to your vigorously vortexing aqueous buffer to reach the desired final concentration. This rapid mixing helps prevent precipitation.[3] Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment (typically <1% v/v for cell-based assays).[1][4]

Question 2: I've prepared a stock solution in DMSO, but the this compound precipitates when I dilute it into my aqueous buffer. What are the next steps?

Answer:

Precipitation upon dilution into an aqueous medium is a common issue. Here are several strategies to address this, starting with the simplest:

  • Try a Lower Concentration: The simplest solution may be to work with a lower final concentration of this compound.

  • Optimize Co-Solvent Concentration: If your experimental system can tolerate it, a slightly higher final concentration of the co-solvent (e.g., DMSO) may be necessary to maintain solubility. However, always be mindful of the solvent's potential effects on your assay.

  • Use a Different Co-Solvent: The optimal co-solvent is compound-specific. If DMSO is not effective, consider other options. For rifamycin-class compounds, co-solvents like ethanol, propylene (B89431) glycol (PG), or polyethylene (B3416737) glycol (PEG) 200 have been used.

  • Adjust the pH of the Buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution. For rifampicin (B610482), a related compound, solubility is pH-dependent. Experiment with buffers at different pH values to find the optimal condition for this compound solubility.

  • Utilize Solubilizing Excipients: Certain additives can enhance the solubility of your compound.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic regions of molecules, improving their solubility in aqueous solutions.

    • Cyclodextrins: These have been shown to form inclusion complexes with rifampicin, enhancing its solubility.

Question 3: I am working with a this compound conjugate (e.g., an antibody-antibiotic conjugate). Are there specific solubility considerations for these larger molecules?

Answer:

Yes, the solubility of antibody-drug conjugates (ADCs) or other conjugates can be influenced by the properties of both the antibody and the payload. While this compound itself is described as hydrophilic, the overall conjugate may have solubility challenges due to the hydrophobic nature of other components or linkers.

Key Considerations for Conjugates:

  • Drug-to-Antibody Ratio (DAR): A higher DAR can increase the hydrophobicity of the ADC, potentially leading to aggregation and reduced solubility.

  • Linker Chemistry: The choice of linker can impact solubility. Using hydrophilic linkers, such as those incorporating polyethylene glycol (PEG), can improve the solubility of the conjugate.

  • Formulation Buffer: The buffer composition, including pH and the presence of excipients like amino acids (e.g., arginine, proline), can significantly affect the stability and solubility of the conjugate.

  • Handling and Storage: Like many biologics, proper handling and storage are crucial. Avoid repeated freeze-thaw cycles, which can lead to aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, or 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin, is a rifamycin-class antibiotic. It is a potent bactericidal agent, particularly effective against Staphylococcus aureus, including persister cells. It functions by inhibiting bacterial DNA-dependent RNA polymerase. Due to its potency, it is often used as a payload in antibody-antibiotic conjugates (AACs) to target infections.

Q2: Is this compound considered hydrophobic or hydrophilic?

A2: this compound is described as being hydrophilic. This property is beneficial in extending its half-life when used in conjugates.

Q3: What are the recommended storage conditions for this compound?

A3: For lyophilized powder, storage at -20°C is generally recommended for long-term stability. For stock solutions in organic solvents like DMSO, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q4: What safety precautions should I take when handling this compound?

A4: As with any potent small molecule, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Handle the compound in a well-ventilated area or a chemical fume hood.

Data Presentation

Table 1: Common Co-solvents for Preparing this compound Stock Solutions

Co-SolventTypical Starting Concentration in AssayMaximum Recommended Concentration (for cell-based assays)Notes
Dimethyl Sulfoxide (DMSO)0.1% (v/v)< 1% (v/v)Widely used for initial solubilization but can be toxic to cells at higher concentrations.
Ethanol0.5% (v/v)< 1% (v/v)Can cause protein precipitation at higher concentrations.
Propylene Glycol (PG)VariableDependent on assayHas been used in formulations with rifampicin to improve solubility.
Polyethylene Glycol (PEG) 200VariableDependent on assayAnother co-solvent used with rifampicin to enhance solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Dilution into Aqueous Buffer

Objective: To prepare a soluble working solution of this compound for in vitro experiments.

Materials:

  • Lyophilized this compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Dissolution in DMSO:

    • Add the calculated mass of this compound to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage of Stock Solution: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

  • Dilution into Aqueous Buffer:

    • Bring the aqueous buffer to the desired experimental temperature.

    • While vigorously vortexing the buffer, add the DMSO stock solution dropwise to achieve the final desired concentration of this compound.

    • Ensure the final DMSO concentration remains below the tolerance level of your experimental system (e.g., <1% v/v).

  • Final Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy or contains particulates, further optimization using the troubleshooting guide may be necessary.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting start Lyophilized this compound dissolve Dissolve in 100% DMSO start->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Add dropwise to vortexing aqueous buffer stock->dilute final_solution Final Working Solution (<1% DMSO) dilute->final_solution precipitate Precipitation Observed? final_solution->precipitate optimize Optimize: - Lower Concentration - Adjust pH - Change Co-solvent - Add Excipients precipitate->optimize Yes end Proceed with Experiment precipitate->end No optimize->dilute Re-attempt Dilution

Caption: Workflow for solubilizing this compound for experimental use.

logical_relationship cluster_problem Problem cluster_solutions Potential Solutions cluster_primary Primary Approaches cluster_secondary Secondary Approaches solubility_issue Poor this compound Solubility in Aqueous Buffer co_solvent Use Co-solvent (e.g., DMSO) solubility_issue->co_solvent ph_adjust Adjust Buffer pH solubility_issue->ph_adjust change_solvent Change Co-solvent (e.g., Ethanol, PEG) co_solvent->change_solvent If precipitation persists excipients Add Excipients (Surfactants, Cyclodextrins) ph_adjust->excipients If pH change is insufficient or not compatible

Caption: Logical relationship of troubleshooting steps for this compound.

References

Technical Support Center: dmDNA31 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing dmDNA31 in their experiments. The information is designed to assist researchers, scientists, and drug development professionals in refining their protocols and overcoming common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question IDQuestionAnswer
DM-001 What is the mechanism of action of this compound?This compound is a rifamycin-class antibiotic that functions by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the synthesis of bacterial proteins, ultimately leading to bacterial cell death. It is particularly potent against Staphylococcus aureus.[1][2]
DM-002 Why are my in vitro this compound experiments showing inconsistent Minimum Inhibitory Concentration (MIC) values?Inconsistent MIC values can arise from several factors. Ensure that the bacterial inoculum size is standardized, as a higher inoculum can lead to a higher apparent MIC.[3] The choice of growth medium and incubation time can also significantly impact results. It is crucial to use a consistent and validated protocol for antimicrobial susceptibility testing.
DM-003 I am observing low efficacy of this compound in my cell culture model of intracellular infection. What could be the issue?This compound is the active payload of the antibody-antibiotic conjugate DSTA4637S, which is designed to be released within the phagolysosomes of host cells.[1][4] When used alone, this compound may have limited ability to penetrate host cell membranes to reach intracellular bacteria. Consider using a suitable delivery vehicle or control for cellular uptake in your experimental design.
DM-004 Are there known resistance mechanisms to this compound?As with other rifamycin-class antibiotics, resistance to this compound can develop. The in vitro frequency of spontaneous resistance to this compound is approximately 3.9 × 10−7. It is recommended that this compound not be used as a monotherapy in clinical applications to mitigate the risk of resistance.
DM-005 What is the expected plasma protein binding of unconjugated this compound?In human plasma, approximately 95% of unconjugated this compound is expected to be bound to plasma proteins. This is an important consideration for interpreting the bioavailability and efficacy in in vivo models.
DM-006 I am seeing discoloration of my cell culture media after adding this compound. Is this normal?Yes, discoloration of body fluids has been noted in preclinical studies with DSTA4637S, and this effect is attributed to the this compound component. This is likely due to the chromophoric nature of the rifamycin (B1679328) class of antibiotics and is generally considered a cosmetic effect in vitro.
DM-007 How should I prepare this compound for in vitro experiments?This compound is supplied as a lyophilized powder. The reconstitution solvent and final concentration should be determined based on the specific experimental requirements and the solubility characteristics of the compound. It is advisable to consult the manufacturer's instructions for the specific lot of this compound being used.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against S. aureus

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Bacterial Inoculum Preparation: Culture S. aureus overnight in CAMHB. Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Intracellular Efficacy Assay of this compound

This protocol provides a general framework for assessing the intracellular activity of this compound against S. aureus in a phagocytic cell line (e.g., J774 macrophages).

Materials:

  • J774 macrophage cell line

  • Staphylococcus aureus strain

  • DMEM supplemented with 10% FBS

  • This compound

  • Gentamicin (B1671437)

  • Triton X-100

  • Phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Cell Seeding: Seed J774 macrophages in a 24-well plate at a density of 2 x 105 cells/well and incubate overnight.

  • Bacterial Infection: Opsonize S. aureus with serum and then infect the macrophage monolayer at a multiplicity of infection (MOI) of 10:1.

  • Phagocytosis: Incubate for 1 hour to allow for phagocytosis.

  • Extracellular Bacteria Removal: Wash the cells with PBS and then add fresh media containing gentamicin (100 µg/mL) to kill extracellular bacteria. Incubate for 1 hour.

  • This compound Treatment: Wash the cells again with PBS and add fresh media containing various concentrations of this compound.

  • Incubation: Incubate for 24 hours.

  • Cell Lysis and Bacterial Enumeration: Wash the cells with PBS. Lyse the macrophages with 0.1% Triton X-100 in PBS to release intracellular bacteria.

  • Plating: Serially dilute the lysate and plate on TSA plates.

  • Colony Counting: Incubate the plates overnight at 37°C and count the number of colonies to determine the number of viable intracellular bacteria.

Data Summary

Table 1: Pharmacokinetic Parameters of Unconjugated this compound in Humans (Single Ascending Dose Study of DSTA4637S)
Dose of DSTA4637S (mg/kg)Mean Cmax of unconjugated this compound (ng/mL)Mean Half-life of unconjugated this compound (days)
5Not reported (many values below LLOQ)Not reported
15~0.3~4.0
50~1.0~4.2
100~2.0~3.9
1503.86~4.3
Data is approximated from graphical representations and textual descriptions in the cited source.
Table 2: Pharmacokinetic Parameters of this compound Analytes in Mice
AnalyteDose (mg/kg)Cmax (nM)AUC0-inf (day·nM)Clearance (mL/day/kg)t1/2λz (day)
Total Antibody (TAb) 569866905.1116.9
253497364704.6916.4
506911659005.1918.0
Antibody-conjugated this compound (ac-dmDNA31) 5739216015.85.28
2540581608010.63.74
5078692819012.13.98
Data from a study in non-infected mice following intravenous administration of DSTA4637A.

Visualizations

G cluster_workflow Experimental Workflow: Intracellular Efficacy Assay A Seed Macrophages B Infect with S. aureus A->B C Allow Phagocytosis B->C D Kill Extracellular Bacteria (Gentamicin) C->D E Treat with this compound D->E F Incubate E->F G Lyse Macrophages F->G H Plate Lysate & Count Colonies G->H

Caption: Workflow for assessing the intracellular efficacy of this compound.

G cluster_pathway Mechanism of Action: DSTA4637S and this compound DSTA4637S DSTA4637S (Antibody-dmDNA31 Conjugate) SA S. aureus DSTA4637S->SA 1. Binding HostCell Host Phagocytic Cell SA->HostCell 2. Phagocytosis Phagosome Phagosome HostCell->Phagosome Internalization Phagolysosome Phagolysosome Phagosome->Phagolysosome 3. Fusion This compound This compound (Active Antibiotic) Phagolysosome->this compound 4. Linker Cleavage (Cathepsins) BacterialDeath Bacterial Cell Death This compound->BacterialDeath 5. Inhibition of RNA Polymerase

Caption: Signaling pathway for DSTA4637S-mediated delivery of this compound.

G cluster_troubleshooting Troubleshooting Logic: Inconsistent MIC Results Start Inconsistent MIC? CheckInoculum Standardized Inoculum? Start->CheckInoculum Yes CheckMedia Consistent Media? CheckInoculum->CheckMedia Yes ReviewProtocol Review & Validate Protocol CheckInoculum->ReviewProtocol No CheckIncubation Consistent Incubation Time & Temp? CheckMedia->CheckIncubation Yes CheckMedia->ReviewProtocol No CheckIncubation->ReviewProtocol No Resolved Consistent Results CheckIncubation->Resolved Yes ReviewProtocol->Start Re-test

Caption: Logical flow for troubleshooting inconsistent MIC results.

References

Technical Support Center: Minimizing Off-Target Effects of dmDNA31 AACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with dmDNA31 Antibody-Antibiotic Conjugates (AACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target effects with this compound AACs?

A1: Off-target effects with Antibody-Drug Conjugates (ADCs) and Antibody-Antibiotic Conjugates (AACs) can be broadly categorized into two types:

  • On-target, off-tumor toxicity: The antibody component of the AAC binds to its target antigen on non-malignant cells. For this compound AACs targeting bacterial antigens, this is generally not a concern as the target is absent in human tissues.

  • Off-target toxicity: This occurs when the AAC or its components cause adverse effects on cells that do not express the target antigen. For this compound AACs, this is primarily due to the premature release of the this compound payload in systemic circulation, which can then exert cytotoxic effects on healthy host cells.

The primary strategy to minimize these effects is the high specificity of the monoclonal antibody and the stability of the linker connecting the antibody to the this compound payload.[1]

Q2: How does the linker technology influence off-target effects?

A2: The linker is a critical component in minimizing off-target effects. An ideal linker should be highly stable in the bloodstream to prevent premature release of the this compound payload, but efficiently cleavable within the target bacterial cell to release the active antibiotic.[1] Instability of the linker in plasma can lead to an increase in free this compound in circulation, which is a major source of off-target toxicity.

Q3: What are the known off-target effects of the this compound payload itself?

A3: this compound is a rifamycin-class antibiotic. While rifamycins (B7979662) are generally well-tolerated, high systemic concentrations can potentially lead to hepatotoxicity. However, in the context of an AAC, the concentration of unconjugated this compound in plasma is typically very low, minimizing the risk of systemic toxicity.[2] Preclinical studies of DSTA4637A, an AAC utilizing a this compound payload, have shown no significant safety events in rats and cynomolgus monkeys at high doses.[2]

Q4: How can I quantify the amount of free this compound in my in vivo experiments?

A4: The concentration of unconjugated (free) this compound in plasma can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity required to detect the typically low levels of free payload in systemic circulation.

Troubleshooting Guides

This section addresses specific issues that may arise during the development and experimental use of this compound AACs.

Issue 1: High background cytotoxicity in vitro on target-negative cells.

  • Possible Cause 1: Linker Instability. The linker may be unstable in the cell culture medium, leading to the release of free this compound.

    • Troubleshooting Step: Perform a plasma/media stability assay to assess the rate of this compound release from the AAC over time.

  • Possible Cause 2: Non-specific uptake of the AAC. Target-negative cells may be taking up the AAC through mechanisms like pinocytosis.

    • Troubleshooting Step: Include an unconjugated antibody control in your cytotoxicity assay to determine if the antibody itself has any effect. Also, consider using a lower concentration of the AAC.

  • Possible Cause 3: Bystander Effect. If you are using a co-culture system with target-positive and target-negative cells, the this compound released from the target-positive cells may be killing the neighboring target-negative cells.

    • Troubleshooting Step: Perform a monoculture cytotoxicity assay on the target-negative cells to distinguish between direct off-target toxicity and the bystander effect.

Issue 2: Low Drug-to-Antibody Ratio (DAR) after conjugation.

  • Possible Cause 1: Suboptimal reaction conditions. The pH, temperature, or reaction time of the conjugation reaction may not be optimal.

    • Troubleshooting Step: Systematically vary the reaction parameters to find the optimal conditions for your specific antibody and linker-payload.

  • Possible Cause 2: Impure or improperly stored reagents. The antibody or the this compound-linker may be of low purity or may have degraded.

    • Troubleshooting Step: Ensure the antibody is >95% pure. Use fresh, high-quality reagents and store them according to the manufacturer's instructions.

  • Possible Cause 3: Interfering substances in the antibody buffer.

    • Troubleshooting Step: Perform a buffer exchange to a suitable conjugation buffer before starting the reaction.

Issue 3: Aggregation of the this compound AAC.

  • Possible Cause 1: High DAR. A high number of hydrophobic this compound molecules per antibody can increase the overall hydrophobicity of the AAC, leading to aggregation.

    • Troubleshooting Step: Aim for a lower DAR by adjusting the molar ratio of the this compound-linker to the antibody during conjugation.

  • Possible Cause 2: Inappropriate buffer conditions. The pH and ionic strength of the storage buffer can influence aggregation.

    • Troubleshooting Step: Screen different formulation buffers to find one that minimizes aggregation.

Data Presentation

Effective assessment of off-target effects requires quantitative data. Below are examples of how to structure data from key experiments.

Table 1: Representative In Vitro Cytotoxicity of a this compound AAC

This table illustrates the expected outcome of a cytotoxicity assay, demonstrating high potency against the target bacteria and low cytotoxicity against a non-target mammalian cell line.

CompoundTarget Organism/Cell LineAssay TypeIC₅₀ / MIC
This compound AAC Staphylococcus aureusBroth Microdilution0.5 µg/mL
Human Embryonic Kidney (HEK293)MTT Assay>100 µg/mL
Free this compound Staphylococcus aureusBroth Microdilution0.1 µg/mL
Human Embryonic Kidney (HEK293)MTT Assay25 µg/mL
Unconjugated Antibody Staphylococcus aureusBroth Microdilution>200 µg/mL
Human Embryonic Kidney (HEK293)MTT Assay>200 µg/mL

Note: The data presented in this table is representative and intended for illustrative purposes.

Table 2: In Vivo Pharmacokinetics of a this compound AAC (DSTA4637A) in Rats

This table summarizes key pharmacokinetic parameters, highlighting the low levels of unconjugated this compound in plasma, which is critical for minimizing off-target toxicity.

AnalyteDose (mg/kg)Cmax (µg/mL)AUC₀₋inf (µg·day/mL)Clearance (mL/day/kg)Terminal Half-life (days)
Total Antibody 125.11839.267.91
50125092409.439.27
Antibody-conjugated this compound 124.569.824.12.60
501220368022.83.25
Unconjugated this compound 10.001---
500.00115---

Data adapted from preclinical studies of DSTA4637A.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a this compound AAC on a non-target mammalian cell line.

Materials:

  • Target-negative mammalian cell line (e.g., HEK293)

  • Complete cell culture medium

  • This compound AAC, unconjugated antibody, and free this compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the target-negative cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the this compound AAC, unconjugated antibody, and free this compound in complete medium.

  • Remove the medium from the cells and add 100 µL of the test compounds at various concentrations. Include untreated cells as a control.

  • Incubate the plate for a period relevant to the mechanism of action of the payload (e.g., 72-96 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Protocol 2: In Vitro Bystander Effect Assay

Objective: To evaluate the ability of the this compound released from target cells to kill neighboring non-target cells.

Materials:

  • Target bacterial cells (e.g., S. aureus)

  • Target-negative mammalian cell line engineered to express a fluorescent protein (e.g., GFP-HEK293)

  • Co-culture medium

  • This compound AAC

  • Fluorescence plate reader

Procedure:

  • Seed the GFP-expressing target-negative cells in a 96-well plate.

  • In a separate plate, incubate the target bacterial cells with the this compound AAC for a predetermined time to allow for payload release.

  • Centrifuge the bacterial culture to pellet the cells and collect the supernatant, which now contains the released this compound.

  • Add the conditioned medium (supernatant) to the GFP-expressing target-negative cells.

  • Incubate for 72-120 hours.

  • Measure the GFP fluorescence intensity using a fluorescence plate reader.

  • Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the target-negative cells. A decrease in viability indicates a bystander effect.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cytotoxicity Cytotoxicity Assay (Target-Negative Cells) pk_pd Pharmacokinetics/ Pharmacodynamics cytotoxicity->pk_pd bystander Bystander Effect Assay bystander->pk_pd stability Plasma Stability Assay stability->pk_pd tox Toxicology Studies pk_pd->tox Inform dose selection end Optimized this compound AAC (Minimized Off-Target Effects) tox->end start This compound AAC Development start->cytotoxicity Evaluate direct off-target killing start->bystander Assess payload diffusion effects start->stability Determine linker stability

Caption: Workflow for assessing and minimizing off-target effects of this compound AACs.

troubleshooting_logic issue High Off-Target Cytotoxicity Observed cause1 Linker Instability? issue->cause1 cause2 Non-Specific Uptake? issue->cause2 cause3 High DAR? issue->cause3 solution1 Perform Plasma Stability Assay cause1->solution1 solution2 Include Unconjugated Antibody Control cause2->solution2 solution3 Optimize Conjugation Reaction cause3->solution3

Caption: Troubleshooting logic for addressing high off-target cytotoxicity.

References

stability testing of dmDNA31 in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of dmDNA31, a rifamycin-class antibiotic, in various buffer systems. Due to the limited publicly available stability data for this compound, the information presented here is based on the known stability profiles of other rifamycin (B1679328) antibiotics, such as rifampicin (B610482), and should be considered as representative.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, like other rifamycin antibiotics, has limited stability in aqueous solutions.[1] It is recommended to prepare solutions fresh and use them within a short timeframe, ideally within one day, to minimize degradation.[2] For longer-term storage, solid forms of the compound are preferable.

Q2: How does pH affect the stability of this compound?

A2: The stability of rifamycin-class antibiotics is highly pH-dependent. These compounds are generally more stable in neutral to slightly alkaline conditions. They are known to be unstable in highly acidic solutions, where they can undergo hydrolysis to form less active degradation products.[2][3][4] Some studies on rifampicin have shown maximum stability around pH 4.0, with significant degradation in more acidic environments.

Q3: What is the impact of different buffer salts on this compound stability?

A3: The choice of buffer can influence the stability of rifamycin antibiotics. For example, studies on rifampicin have shown that acetate (B1210297) buffer can have a more adverse effect on stability compared to phosphate (B84403) or formate (B1220265) buffers. It is advisable to perform preliminary stability tests with your chosen buffer system.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To minimize degradation, aqueous solutions of this compound should be protected from light and stored at refrigerated temperatures (2-8°C) for short-term use. The compound's sensitivity to light and oxidation means that storage in amber vials or containers wrapped in aluminum foil is recommended.

Q5: Is this compound soluble in common aqueous buffers?

A5: Rifamycin-class antibiotics often have low solubility in aqueous buffers. To improve solubility, it is common practice to first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution. This stock solution can then be diluted into the desired aqueous buffer.

Troubleshooting Guides

Issue: Precipitation is observed after diluting a this compound stock solution into my aqueous buffer.

  • Question: I prepared a stock solution of this compound in DMSO and saw a precipitate form when I diluted it into my phosphate-buffered saline (PBS). What should I do?

  • Answer: This is a common issue due to the low aqueous solubility of rifamycin antibiotics. Here are some steps to resolve this:

    • Reduce the Final Concentration: Your final concentration in the aqueous buffer may be too high. Try diluting the stock solution further.

    • Optimize the Co-solvent Percentage: The amount of organic solvent from your stock solution may not be sufficient to maintain solubility upon dilution. You could try preparing a more dilute stock solution to increase the final percentage of the co-solvent, but be mindful of how the organic solvent might affect your experiment.

    • Adjust Buffer pH: The solubility of rifamycins (B7979662) can be pH-dependent. Ensure the pH of your buffer is in a range where this compound is more soluble.

    • Add the Stock Solution Slowly: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to promote better mixing and prevent localized high concentrations that can lead to precipitation.

Issue: The color of my this compound solution is changing over time.

  • Question: My this compound solution, which was initially a reddish color, has changed to a different shade. What does this indicate?

  • Answer: A color change in a solution of a rifamycin antibiotic often indicates chemical degradation. Rifamycins are susceptible to oxidation, and this can result in a change in color. To mitigate this:

    • Protect from Light: Always prepare and store this compound solutions in light-protected containers such as amber vials.

    • Use Fresh Solutions: Prepare only the amount of solution needed for your immediate experiments to avoid degradation over time.

    • Consider Degassing Buffers: If your application is highly sensitive to oxidation, using degassed buffers may help to slow down this degradation pathway.

Issue: My experimental results suggest that this compound is losing its activity.

  • Question: I am performing a multi-day experiment and I suspect my this compound is degrading, leading to a loss of antibacterial activity. How can I confirm this and prevent it?

  • Answer: Loss of activity is a strong indicator of degradation. Rifamycins can degrade into less potent forms.

    • Perform a Stability Study: To confirm degradation, you can perform a simple stability study. Prepare your this compound solution and analyze its purity and concentration at different time points using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).

    • Prepare Fresh Solutions: For long-duration experiments, it is best to prepare fresh this compound solutions at regular intervals rather than using a single stock solution for the entire duration.

    • Control Temperature: Ensure that your experimental setup maintains a consistent and cool temperature, as higher temperatures can accelerate degradation.

Data Presentation

Table 1: Representative Stability of a Rifamycin-Class Antibiotic in Different Buffers

Buffer SystempHTemperature (°C)Incubation Time (hours)% Remaining Active Compound (Representative)Observations
0.1 M HCl1.2372~85%Significant degradation observed.
Acetate Buffer4.02524~95%Relatively stable.
Phosphate Buffer6.82524~92%Moderate stability.
Phosphate-Buffered Saline (PBS)7.42524~90%Some degradation noted.
Tris Buffer8.02524~93%Good stability.
0.1 M NaOH13.0252<50%Rapid degradation.

Disclaimer: This table presents representative data based on the known stability of rifamycin-class antibiotics. Actual stability of this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound, which is crucial for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 2 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Also, incubate a solution of this compound in a chosen buffer at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound in a transparent vial to a photostability chamber according to ICH guideline Q1B. Keep a control sample wrapped in aluminum foil at the same temperature.

3. Sample Analysis:

  • At the end of the incubation period, cool the samples to room temperature.

  • Neutralize the acid and base hydrolyzed samples with an equimolar amount of base and acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method with a UV detector. A C18 column is often suitable for rifamycins.

  • Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation peaks and calculate the percentage of degradation.

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep_dmDNA Prepare this compound Stock Solution (e.g., 1 mg/mL in Methanol) aliquot Aliquot this compound into Buffers at Final Concentration prep_dmDNA->aliquot prep_buffers Prepare Buffer Systems (e.g., Acetate, Phosphate, Tris) prep_buffers->aliquot temp_4 Condition 1: 4°C (Refrigerated) aliquot->temp_4 temp_25 Condition 2: 25°C (Room Temp) aliquot->temp_25 temp_40 Condition 3: 40°C (Accelerated) aliquot->temp_40 timepoints Sample at Timepoints (0, 4, 8, 12, 24 hours) temp_4->timepoints temp_25->timepoints temp_40->timepoints analysis_method Analyze by Stability-Indicating Method (e.g., HPLC-UV) timepoints->analysis_method data_analysis Data Analysis: - Calculate % Remaining this compound - Identify Degradants analysis_method->data_analysis troubleshooting_flowchart start Stability Issue Encountered issue_type What is the nature of the issue? start->issue_type precipitate Precipitation / Cloudiness issue_type->precipitate Physical Change color_change Color Change issue_type->color_change Visual Change loss_activity Loss of Activity issue_type->loss_activity Functional Change check_solubility Is final concentration below solubility limit? precipitate->check_solubility check_light Was solution protected from light? color_change->check_light check_storage How was the solution stored? (Time, Temperature) loss_activity->check_storage solution_precipitate Reduce concentration or optimize co-solvent/pH. check_solubility->solution_precipitate No ok Re-evaluate buffer components. check_solubility->ok Yes check_light->check_storage Yes solution_color Store in amber vials. Prepare fresh solutions. check_light->solution_color No solution_activity Use fresh solutions for long experiments. Store aliquots at -20°C or below. check_storage->solution_activity Improperly

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of dmDNA31 and Rifampicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of dmDNA31 and the well-established antibiotic, rifampicin (B610482). Both belong to the rifamycin (B1679328) class of antibiotics and share a common mechanism of action, but subtle structural differences may influence their antibacterial potency. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive resource for researchers in antimicrobial drug development.

Executive Summary

Data Presentation: In Vitro Efficacy against Staphylococcus aureus

The following tables summarize the available quantitative data for the in vitro efficacy of this compound and rifampicin against Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

CompoundBacterial StrainMIC (nM)MIC (µg/mL)Reference
This compoundStaphylococcus aureus< 10Not Reported[1]
RifampicinStaphylococcus aureus~18.20.015[3]
RifampicinStaphylococcus aureus (multidrug-resistant)Not Reported≤ 1[4]
RifampicinStaphylococcus aureus (ATCC 6538)~145.80.12[5]

Note: The MIC value for rifampicin was converted from µg/mL to nM using a molecular weight of 822.94 g/mol .[6][7][8][9]

Table 2: Minimum Bactericidal Concentration (MBC) Data for Rifampicin

CompoundBacterial StrainMBC (µg/mL)Reference
RifampicinStaphylococcus aureus (ATCC 6538)Pre-determined as a 3-log10 unit reduction[5]
RifampicinStaphylococcus aureus (clinical isolates)Median value was significantly lower than rifabutin (B1679326) for S. aureus[10]

Directly comparable MBC data for this compound against the same strains is not currently available in the public literature.

Mechanism of Action

Both this compound and rifampicin are potent inhibitors of bacterial DNA-dependent RNA polymerase, a crucial enzyme for bacterial survival.[2] They bind to the β-subunit of the RNA polymerase, preventing the initiation of transcription and thereby halting protein synthesis, which ultimately leads to bacterial cell death.

cluster_0 Bacterial Cell cluster_1 Mechanism of Inhibition DNA DNA RNA_Polymerase RNA Polymerase (β-subunit) DNA->RNA_Polymerase Transcription mRNA mRNA RNA_Polymerase->mRNA RNA_Polymerase->Inhibition Inhibition of Transcription Ribosome Ribosome mRNA->Ribosome Translation Protein Protein Ribosome->Protein Cellular Functions Cellular Functions Protein->Cellular Functions dmDNA31_Rifampicin This compound or Rifampicin dmDNA31_Rifampicin->RNA_Polymerase Binding

Mechanism of action of this compound and rifampicin.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of rifamycins, such as this compound and rifampicin, using the broth microdilution method. This protocol is based on established methodologies for antimicrobial susceptibility testing.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

  • Test compounds (this compound, rifampicin)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare a stock solution of each antimicrobial agent in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 10 mg/mL.

    • Further dilute the stock solution in CAMHB to create a working solution at a concentration twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Broth Microdilution Assay:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the working antimicrobial solution to the first well of each row to be tested, resulting in the highest test concentration.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation and Reading:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Stock Prepare Antimicrobial Stock Solution Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Incubate Incubate at 35°C for 16-20h Inoculation->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read

Workflow for MIC determination by broth microdilution.

Conclusion

The available in vitro data indicates that this compound is a highly potent rifamycin derivative against Staphylococcus aureus, with an MIC value suggestive of greater potency than typically reported for rifampicin. Both compounds share a well-characterized mechanism of action, inhibiting bacterial RNA polymerase. However, a comprehensive head-to-head comparison of their in vitro efficacy is limited by the lack of publicly available MBC and time-kill kinetic data for this compound. Further studies directly comparing these two antibiotics against a panel of clinically relevant bacterial strains would be invaluable for the drug development community. The primary application of this compound as a payload in antibody-antibiotic conjugates highlights a strategic approach to target intracellular pathogens, a key challenge in treating persistent infections.

References

DSTA4637S vs. Vancomycin: A Comparative Analysis for the Treatment of MRSA Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat in both hospital and community settings, driving the urgent need for novel therapeutic strategies. Vancomycin (B549263), a glycopeptide antibiotic, has long been a cornerstone of MRSA treatment. However, the emergence of reduced susceptibility and clinical treatment failures have necessitated the development of new agents. DSTA4637S, a novel antibody-antibiotic conjugate (AAC), represents a targeted approach to combatting S. aureus infections. This guide provides a detailed comparison of DSTA4637S and vancomycin, focusing on their mechanisms of action, available preclinical and clinical data, and the experimental protocols used for their evaluation.

Executive Summary

DSTA4637S and vancomycin combat MRSA through fundamentally different mechanisms. Vancomycin inhibits bacterial cell wall synthesis, acting on extracellular bacteria. In contrast, DSTA4637S is an antibody-antibiotic conjugate designed to specifically target S. aureus and deliver a potent antibiotic payload, particularly to kill intracellular bacteria which are not effectively eliminated by standard-of-care antibiotics. While direct, publicly available, head-to-head quantitative comparisons of their efficacy are limited, preclinical evidence suggests a potential advantage for DSTA4637S in certain infection models. Clinical development of DSTA4637S is in its early stages, with Phase I trials focused on safety and pharmacokinetics. Vancomycin, as an established therapeutic, has extensive clinical data, but also well-documented limitations.

Mechanisms of Action

DSTA4637S: A Targeted Intracellular Approach

DSTA4637S is an investigational antibody-antibiotic conjugate. It is composed of a human monoclonal antibody that specifically targets the wall teichoic acid of S. aureus. This antibody is linked to a potent rifamycin-class antibiotic, 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin (B1679328) (dmDNA31), via a protease-cleavable linker.[1]

The mechanism of action involves a multi-step process:

  • Binding: The antibody component of DSTA4637S binds to the surface of S. aureus.

  • Phagocytosis: The DSTA4637S-bound bacteria are then engulfed by host phagocytic cells, such as macrophages and neutrophils.

  • Payload Release: Within the phagolysosome of these immune cells, host proteases cleave the linker, releasing the active antibiotic this compound.

  • Intracellular Killing: The released this compound then exerts its bactericidal effect on the intracellular S. aureus.[2][3]

This targeted delivery system aims to concentrate the antibiotic at the site of infection, particularly within the intracellular niche where S. aureus can persist and evade conventional antibiotics.

DSTA4637S_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Cell DSTA4637S DSTA4637S MRSA MRSA DSTA4637S->MRSA 1. Binding Phagosome Phagosome MRSA->Phagosome 2. Phagocytosis Phagolysosome Phagolysosome Phagosome->Phagolysosome 3. Fusion Lysosome Lysosome Lysosome->Phagolysosome This compound This compound Phagolysosome->this compound 4. Payload Release Intracellular MRSA Intracellular MRSA This compound->Intracellular MRSA 5. Bacterial Killing

Figure 1. Mechanism of action of DSTA4637S against MRSA.

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that has been a mainstay of anti-MRSA therapy for decades.[4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis in Gram-positive bacteria. Vancomycin binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which blocks the transglycosylase and transpeptidase enzymes required for cell wall biosynthesis.[4] This disruption of the cell wall integrity leads to bacterial cell lysis and death. Vancomycin is primarily effective against extracellular bacteria.

Vancomycin_Mechanism Vancomycin Vancomycin Peptidoglycan Precursor Peptidoglycan Precursor Vancomycin->Peptidoglycan Precursor Binds to D-Ala-D-Ala Cell Wall Synthesis Cell Wall Synthesis Peptidoglycan Precursor->Cell Wall Synthesis Inhibits Bacterial Lysis Bacterial Lysis Cell Wall Synthesis->Bacterial Lysis Leads to

Figure 2. Mechanism of action of vancomycin.

Comparative Efficacy Data

Direct, publicly available, peer-reviewed studies presenting head-to-head quantitative data on the efficacy of DSTA4637S versus vancomycin are limited. The majority of the data for DSTA4637S comes from early-phase clinical trials focused on safety and company-reported preclinical studies.

In Vitro Susceptibility

Vancomycin: The minimum inhibitory concentrations (MICs) of vancomycin against MRSA are well-characterized. According to the Clinical and Laboratory Standards Institute (CLSI), MRSA isolates with a vancomycin MIC of ≤2 µg/mL are considered susceptible.[5] However, there is evidence of "MIC creep," where isolates with higher MICs within the susceptible range (e.g., 1.5 or 2 µg/mL) are associated with poorer clinical outcomes.[6]

DSTA4637S: Publicly available MIC data for DSTA4637S against a panel of MRSA isolates are not currently available. As an antibody-antibiotic conjugate, standard broth microdilution methods may not fully capture its in vivo activity, which is dependent on host cell interactions.

Parameter DSTA4637S Vancomycin
Typical MIC90 against MRSA Data not publicly available1-2 µg/mL

Table 1: In Vitro Susceptibility Data. Note: Data for DSTA4637S is not publicly available.

Preclinical In Vivo Models

A study in a wild-type mouse bacteremia infection model showed that a single 50 mg/kg dose of DSTA4637A (the liquid form of DSTA4637S) was superior to a 3-day course of vancomycin treatment.[5] Another report mentioned that a THIOMAB™ antibody-antibiotic conjugate, either as monotherapy or in combination with vancomycin, demonstrated more sustained and superior antibacterial activity in mice compared to vancomycin alone. However, the detailed quantitative data from these studies have not been published.

Clinical Trials

DSTA4637S: Phase I and Ib clinical trials have been completed for DSTA4637S. These studies were primarily designed to evaluate the safety, tolerability, and pharmacokinetics of the drug in healthy volunteers and in a small number of patients with S. aureus bacteremia.[7][8] These trials were not designed to provide a direct comparison of the efficacy of DSTA4637S with vancomycin.

Vancomycin: As a widely used antibiotic, vancomycin has been extensively studied in numerous clinical trials for the treatment of MRSA infections. Its clinical efficacy is well-established, although treatment failures, particularly in infections with higher MICs, are a recognized concern.

Experimental Protocols

Detailed experimental protocols for the direct comparison of DSTA4637S and vancomycin are not publicly available. However, standardized methods for evaluating antimicrobial agents can be adapted for such comparisons.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of vancomycin is typically determined using broth microdilution or gradient diffusion methods according to CLSI guidelines. For DSTA4637S, a similar in vitro susceptibility testing protocol could be employed to determine the concentration that inhibits visible bacterial growth. However, given its mechanism of action, an intracellular killing assay would provide a more biologically relevant measure of its activity.

MIC_Workflow MRSA Isolate MRSA Isolate Prepare Inoculum Prepare Inoculum MRSA Isolate->Prepare Inoculum Standardize to 0.5 McFarland Standardize to 0.5 McFarland Prepare Inoculum->Standardize to 0.5 McFarland Inoculate Microtiter Plate Inoculate Microtiter Plate Standardize to 0.5 McFarland->Inoculate Microtiter Plate Serial Dilutions of Antibiotic Serial Dilutions of Antibiotic Serial Dilutions of Antibiotic->Inoculate Microtiter Plate Incubate at 35°C for 16-20h Incubate at 35°C for 16-20h Inoculate Microtiter Plate->Incubate at 35°C for 16-20h Read MIC Read MIC Incubate at 35°C for 16-20h->Read MIC

Figure 3. General workflow for MIC determination.

Time-Kill Kinetic Assay

Time-kill assays are used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. A standardized inoculum of MRSA is exposed to the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC). Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Animal Models of Infection

A murine bacteremia or thigh infection model is commonly used to evaluate the in vivo efficacy of anti-MRSA agents. In such a model, mice are infected with a lethal or sublethal dose of MRSA. Treatment with DSTA4637S or vancomycin would be initiated at a specified time post-infection. Efficacy can be assessed by monitoring survival rates, and by determining the bacterial burden (CFU/gram) in target organs (e.g., kidneys, spleen, thighs) at the end of the treatment period.

Conclusion

DSTA4637S offers a novel, targeted approach for the treatment of MRSA infections, with a unique mechanism of action that focuses on eradicating intracellular bacteria. This differentiates it from vancomycin, which primarily targets extracellular bacteria. While early preclinical data for DSTA4637S appears promising, a definitive comparison with vancomycin will require the public availability of data from head-to-head in vitro and in vivo studies, as well as results from larger, comparative clinical trials. For researchers and drug development professionals, the advancement of antibody-antibiotic conjugates like DSTA4637S represents an exciting frontier in the fight against antibiotic-resistant pathogens. Continued investigation and transparent data sharing will be crucial in determining its future role in the clinical management of MRSA infections.

References

dmDNA31: A Potent Rifamycin-Class Antibiotic Demonstrating Efficacy Against Diverse Staphylococcus aureus Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available data reveals the potent in vitro efficacy of dmDNA31, a novel rifamycin-class antibiotic, against a range of Staphylococcus aureus (S. aureus) strains, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) isolates. As the cytotoxic payload of the antibody-antibiotic conjugate (AAC) DSTA4637S, this compound is designed for targeted intracellular delivery to combat persistent S. aureus infections.

Superior In Vitro Activity

This compound exhibits potent bactericidal activity by inhibiting the bacterial DNA-dependent RNA polymerase.[1] This mechanism is effective against both actively dividing and stationary-phase S. aureus.[1] While specific comparative data for a wide panel of strains is not extensively published in a single source, the available information consistently points to its high potency. One study reports a general in vitro minimum inhibitory concentration (MIC) of less than 10 nM for this compound against S. aureus.

Antibiotic/CompoundS. aureus Strain(s)MIC (µg/mL)Reference
Novel Rifamycins (General) Rifampin-Susceptible S. aureus0.002 - 0.03[2]
ABI-0043 (Rifamycin derivative) MRSA and MSSA clinical isolates0.008[3]
Rifampicin (B610482) S. aureus ATCC 259230.004 - 0.064 (range from various studies)[4]
Vancomycin S. aureus ATCC 25923≤ 0.50[5]
Linezolid S. aureus ATCC 259231[5]

Mechanism of Action: Intracellular Targeting with DSTA4637S

This compound is the active component of the antibody-antibiotic conjugate DSTA4637S. This novel therapeutic approach is designed to overcome the challenge of intracellular S. aureus, which can evade conventional antibiotic treatments and lead to persistent or relapsing infections.

The mechanism of DSTA4637S involves a multi-step process:

  • Targeting: The monoclonal antibody component of DSTA4637S specifically binds to the β-N-acetylglucosamine (β-GlcNAc) moiety of wall teichoic acid on the surface of S. aureus.

  • Internalization: Upon binding, the bacterium-AAC complex is engulfed by phagocytic host cells, such as macrophages.

  • Payload Release: Inside the phagolysosome of the host cell, the linker connecting the antibody to this compound is cleaved by lysosomal proteases.

  • Bacterial Eradication: The released this compound is now free to exert its bactericidal effect on the intracellular S. aureus by inhibiting its RNA polymerase.

DSTA4637S_Mechanism cluster_extracellular Extracellular Space cluster_cell Phagocytic Host Cell SA S. aureus SA_AAC S. aureus-DSTA4637S Complex AAC DSTA4637S (AAC) AAC->SA Binds to Wall Teichoic Acid Phagocytosis Phagocytosis Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Fusion This compound This compound (Active Antibiotic) Phagolysosome->this compound Linker Cleavage BacterialDeath Intracellular Bacterial Death This compound->BacterialDeath Inhibits RNA Polymerase SA_AAC->Phagocytosis Internalization

Caption: Mechanism of DSTA4637S delivering this compound to intracellular S. aureus.

Experimental Protocols

The in vitro efficacy of this compound and other rifamycin-class antibiotics is primarily determined through the measurement of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for assessing the in vitro activity of an antimicrobial agent against a specific bacterial isolate.

1. Preparation of Materials:

  • Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted.

  • Bacterial Strains: S. aureus isolates (both MSSA and MRSA) are cultured on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) for 18-24 hours at 35°C ± 2°C.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria like S. aureus.

2. Inoculum Preparation:

  • Several morphologically similar colonies of the S. aureus strain are selected from the agar plate and suspended in a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • The broth microdilution assay is performed in 96-well microtiter plates.

  • Two-fold serial dilutions of this compound are prepared in CAMHB directly in the microtiter plate.

  • Each well is then inoculated with the standardized bacterial suspension.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the S. aureus isolate.

  • Appropriate quality control strains (e.g., S. aureus ATCC 29213) are included in each assay to ensure the accuracy and reproducibility of the results.

MIC_Workflow start Start prep_antibiotic Prepare this compound Serial Dilutions start->prep_antibiotic prep_inoculum Prepare Standardized S. aureus Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound is a highly potent rifamycin-class antibiotic with significant promise for the treatment of challenging S. aureus infections. Its targeted delivery via the DSTA4637S antibody-antibiotic conjugate provides a novel strategy for eradicating intracellular bacteria, a key contributor to antibiotic treatment failure and disease recurrence. Further clinical investigations are warranted to fully elucidate the therapeutic potential of this innovative approach.

References

Validation of dmDNA31 Bactericidal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the bactericidal activity of dmDNA31, a novel rifamycin-class antibiotic, with established antimicrobial agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Executive Summary

This compound has demonstrated potent bactericidal activity against Staphylococcus aureus, including challenging phenotypes such as persister and stationary-phase cells.[1] It functions by inhibiting bacterial DNA-dependent RNA polymerase.[1][2] A key application of this compound is as the cytotoxic payload in the antibody-antibiotic conjugate (AAC), DSTA4637A (also known as RG7861 and DSTA4637S), which targets the antibiotic to the site of infection and facilitates its entry into host cells to eliminate intracellular bacteria.[1][2][3] Comparative data indicates that this compound, particularly when delivered via an AAC, exhibits superior or comparable efficacy to standard-of-care antibiotics such as vancomycin (B549263) and linezolid (B1675486).

Data Presentation

The following tables summarize the in vitro and in vivo bactericidal activity of this compound (as part of DSTA4637A) compared to vancomycin and linezolid against Staphylococcus aureus.

Table 1: In Vitro Activity against Staphylococcus aureus

AntibioticMechanism of ActionMinimum Inhibitory Concentration (MIC)
This compound Inhibition of bacterial DNA-dependent RNA polymerase<10 nM
Vancomycin Inhibition of cell wall synthesis0.5 - 2 µg/mL
Linezolid Inhibition of protein synthesis1 - 4 µg/mL

Table 2: In Vivo Efficacy in Murine Bacteremia Model against Staphylococcus aureus

TreatmentDosing RegimenOutcome
DSTA4637A (this compound-AAC) Single dose of 25 mg/kg or 50 mg/kgSubstantial reduction in bacterial load in kidneys, heart, and bones.[2]
DSTA4637A (this compound-AAC) Single dose of 50 mg/kgSuperior to 3 days of treatment with vancomycin.[3]
Vancomycin Standard therapeutic dosesLess effective than a single 50 mg/kg dose of DSTA4637A in reducing bacterial load over a 3-day period.[3]
Linezolid 100 mg/kg, twice dailyStatic effect in a murine groin abscess model after 2 days of treatment.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of in vitro antibacterial activity. The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • A standardized inoculum of Staphylococcus aureus is prepared and added to the wells of a microtiter plate.

  • Each well contains a different concentration of the antibiotic being tested, prepared by serial dilution.

  • The plates are incubated under appropriate conditions to allow for bacterial growth.

  • The MIC is determined as the lowest concentration of the antibiotic at which no visible growth of the bacteria is observed.

Time-Kill Kinetics Assay

The time-kill kinetics assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.

Protocol:

  • A standardized suspension of Staphylococcus aureus (typically 10^5 to 10^6 CFU/mL) is prepared in a suitable broth medium.

  • The antibiotic is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

  • The cultures are incubated at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture.

  • Serial dilutions of the aliquots are plated on agar (B569324) plates.

  • The plates are incubated for 18-24 hours, and the number of colonies is counted to determine the CFU/mL.

  • The results are plotted as log10 CFU/mL versus time to visualize the rate of bacterial killing.

Mandatory Visualization

Signaling Pathway and Mechanism of Action

DSTA4637A_Mechanism cluster_extracellular Extracellular Space cluster_cell Phagocytic Cell DSTA4637A DSTA4637A (AAC) SA S. aureus DSTA4637A->SA 1. Binding to cell wall antigen Phagosome Phagosome SA->Phagosome 2. Phagocytosis Phagolysosome Phagolysosome Phagosome->Phagolysosome 3. Fusion Lysosome Lysosome (contains Cathepsins) Lysosome->Phagolysosome dmDNA31_released Active this compound Phagolysosome->dmDNA31_released 4. Linker Cleavage RNAP Bacterial RNA Polymerase dmDNA31_released->RNAP 5. Inhibition Bacterial_Death Bacterial Cell Death RNAP->Bacterial_Death Blocks RNA synthesis

Caption: Mechanism of action of the antibody-antibiotic conjugate DSTA4637A.

Experimental Workflow

Time_Kill_Assay_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (S. aureus) start->prep_inoculum add_antibiotic Add Antibiotic at Various Concentrations (e.g., 1x, 2x, 4x MIC) prep_inoculum->add_antibiotic incubate Incubate at 37°C with Shaking add_antibiotic->incubate sampling Withdraw Aliquots at Specific Time Points (0, 2, 4, 8, 24h) incubate->sampling dilute_plate Perform Serial Dilutions and Plate on Agar sampling->dilute_plate incubate_plates Incubate Plates (18-24h) dilute_plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Experimental workflow for a standard time-kill kinetics assay.

References

In Vitro Performance of dmDNA31: A Comparative Analysis with Other Rifamycins

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial drug discovery, the emergence of novel rifamycin (B1679328) derivatives offers promising avenues for combating bacterial infections, particularly those caused by resistant pathogens. This guide provides an in vitro comparison of dmDNA31, a rifalazil (B610480) analog, with other notable rifamycins (B7979662) such as rifampicin, rifabutin, and rifapentine. The comparative data presented herein, sourced from various in vitro studies, is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as an antibacterial agent.

Comparative Antibacterial Potency: Minimum Inhibitory Concentrations (MICs)

The in vitro efficacy of an antibiotic is fundamentally measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for this compound (represented by its parent compound, rifalazil, where specific this compound data is unavailable) and other rifamycins against various bacterial strains. It is important to note that the data is compiled from multiple studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

AntibioticBacterial StrainMIC (µg/mL)Reference
Rifalazil (this compound analog) Staphylococcus aureus (log-phase)-[1]
Staphylococcus aureus (stationary-phase)-[1]
Mycobacterium leprae (rifampicin-susceptible)0.05[2]
Mycobacterium leprae (rifampicin-resistant)0.2[2]
Chlamydia trachomatis0.00025[3]
Chlamydia pneumoniae0.00125[4]
Rifampicin Staphylococcus aureus (log-phase)-[1]
Staphylococcus aureus (stationary-phase)-[1]
Mycobacterium leprae (rifampicin-susceptible)0.3[2]
Mycobacterium leprae (rifampicin-resistant)>1.0[2]
Chlamydia pneumoniae0.015[4]
Mycobacterium avium Complex≤2.0 (MIC₉₀)[5]
Rifabutin Mycobacterium leprae (rifampicin-susceptible)0.3[2]
Mycobacterium leprae (rifampicin-resistant)1.0[2]
Mycobacterium avium Complex≤0.125 (MIC₉₀)[5]
Staphylococcus aureus-[3]
Rifapentine Mycobacterium avium Complex≤2.0 (MIC₉₀)[5]

Cytotoxicity Profile

Evaluating the cytotoxic potential of a drug candidate on mammalian cells is a critical step in preclinical development. While direct comparative cytotoxicity data for this compound against a panel of other rifamycins is limited, the general approach to assessing cytotoxicity involves exposing a selected cell line to varying concentrations of the compound and measuring cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

A widely used method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate a suitable mammalian cell line (e.g., L929, HeLa) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of this compound and other rifamycins in the appropriate cell culture medium. Remove the overnight culture medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the drugs) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, can then be determined.

Mechanism of Action and Experimental Workflows

The antibacterial activity of rifamycins, including this compound, stems from their ability to inhibit bacterial DNA-dependent RNA polymerase, thereby blocking transcription and subsequent protein synthesis.

Mechanism of Action of Rifamycins cluster_bacterium Bacterial Cell Rifamycin Rifamycin RNA_Polymerase DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNA_Polymerase Binds to β-subunit Transcription_Blocked Transcription Blocked RNA_Polymerase->Transcription_Blocked Inhibits initiation Protein_Synthesis_Inhibited Protein Synthesis Inhibited Transcription_Blocked->Protein_Synthesis_Inhibited Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibited->Bacterial_Cell_Death

Caption: Mechanism of action of Rifamycin antibiotics.

The determination of MIC values is a fundamental experimental workflow in microbiology. The broth microdilution method is a standard technique for this purpose.

Broth Microdilution MIC Assay Workflow Start Start Prepare_Antibiotic_Dilutions Prepare 2-fold serial dilutions of Rifamycins in broth Start->Prepare_Antibiotic_Dilutions Inoculate_Wells Inoculate wells with a standardized bacterial suspension Prepare_Antibiotic_Dilutions->Inoculate_Wells Incubate_Plate Incubate the 96-well plate at 35-37°C for 16-20 hours Inoculate_Wells->Incubate_Plate Observe_Growth Visually inspect for bacterial growth (turbidity) Incubate_Plate->Observe_Growth Determine_MIC MIC = Lowest concentration with no visible growth Observe_Growth->Determine_MIC

Caption: Experimental workflow for MIC determination.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antibiotic Solutions: Prepare a stock solution of each rifamycin derivative in a suitable solvent (e.g., dimethyl sulfoxide). Perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination: Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

References

A Comparative Analysis of Resistance Mechanisms: dmDNA31 vs. Rifampicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the resistance mechanisms of the novel rifamycin-class antibiotic, dmDNA31, and the established first-line antituberculosis drug, rifampicin (B610482). The analysis is supported by available experimental data and outlines the methodologies used to assess resistance.

Executive Summary

The emergence of drug-resistant bacterial strains poses a significant threat to global health. Understanding the mechanisms by which bacteria develop resistance to new and existing antibiotics is crucial for the development of effective therapeutic strategies. This guide focuses on a comparative analysis of this compound, the antibiotic payload of the antibody-antibiotic conjugate (AAC) DSTA4637S, and rifampicin.

Both this compound and rifampicin belong to the rifamycin (B1679328) class of antibiotics and target the bacterial DNA-dependent RNA polymerase (RNAP). The primary mechanism of resistance to rifampicin is well-established and predominantly involves mutations in the rpoB gene, which encodes the β-subunit of RNAP. While specific molecular studies on this compound resistance are emerging, its classification as a rifamycin suggests a similar primary resistance pathway. However, the delivery mechanism of this compound via an AAC introduces a unique aspect to its resistance profile when compared to conventionally administered rifampicin.

Comparative Analysis of Resistance Mechanisms

The primary mechanism of action for both this compound and rifampicin is the inhibition of bacterial transcription by binding to the β-subunit of RNA polymerase.[1] This interaction physically obstructs the path of the elongating RNA molecule, leading to a cessation of transcription and subsequent bacterial cell death.

Resistance to rifampicin almost universally arises from specific point mutations within an 81-bp hotspot region of the rpoB gene, often referred to as the rifampicin resistance-determining region (RRDR).[2] These mutations alter the conformational structure of the rifampicin binding site on the RNAP, thereby reducing the binding affinity of the drug.[3][4]

Given that this compound is a novel rifamycin derivative, it is highly probable that the principal mechanism of resistance at the molecular level also involves mutations in the rpoB gene.[5] However, the unique delivery system of this compound as part of the DSTA4637S conjugate introduces an additional layer of consideration. The AAC is designed to target Staphylococcus aureus and deliver this compound intracellularly, which could potentially influence the selection pressure and the emergence of resistant mutants compared to the systemic exposure of rifampicin.

Beyond target modification, other less common mechanisms of resistance to rifamycins (B7979662) have been identified, including enzymatic inactivation through ADP-ribosylation, glycosylation, phosphorylation, or monooxygenation, and active efflux of the drug.[1][6] While predominantly associated with environmental bacteria, the potential for these mechanisms to contribute to resistance against this compound and rifampicin in a clinical setting should not be disregarded.

Quantitative Data on Resistance Frequency

Experimental data on the in vitro frequency of spontaneous resistance provides a quantitative measure to compare the propensity of bacteria to develop resistance to this compound and rifampicin.

AntibioticIn Vitro Frequency of Spontaneous ResistanceReference
This compound~3.9 x 10-7[7]
Rifampicin~7.7 x 10-7[7]

The available data indicates that the in vitro frequency of spontaneous resistance to this compound is comparable to, and slightly lower than, that of rifampicin.[7] This suggests that, at a fundamental level, the likelihood of a spontaneous mutation conferring resistance to this compound is in a similar range to that of rifampicin.

Experimental Protocols

The determination of resistance to this compound and rifampicin involves standard microbiological techniques to assess the minimum inhibitory concentration (MIC) and the frequency of resistance.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Methodology (Broth Microdilution):

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Serial Dilution of Antibiotics: A two-fold serial dilution of this compound and rifampicin is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Frequency of Resistance Determination

Objective: To determine the frequency at which spontaneous resistant mutants arise in a bacterial population.

Methodology:

  • Bacterial Culture Preparation: A large population of the test bacterium is grown in a liquid culture to a high density (e.g., 109 - 1010 CFU/mL).

  • Plating on Selective Media: A known volume of the bacterial culture is plated onto agar (B569324) plates containing a selective concentration of the antibiotic (typically 4x to 8x the MIC).

  • Enumeration of Resistant Colonies: The plates are incubated at 37°C for 24-48 hours, and the number of resistant colonies that appear is counted.

  • Determination of Total Viable Count: The total number of viable bacteria in the original culture is determined by plating serial dilutions on non-selective agar plates.

  • Calculation of Frequency: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable bacteria plated.

Visualizing Resistance Mechanisms and Experimental Workflow

To illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_this compound This compound Resistance Pathway cluster_Rifampicin Rifampicin Resistance Pathway AAC DSTA4637S (AAC) Internalization Internalization into Host Cell AAC->Internalization Release This compound Release Internalization->Release RNAP_d RNA Polymerase (Wild-type) Release->RNAP_d Resistant_RNAP_d RNA Polymerase (rpoB mutant) Release->Resistant_RNAP_d Transcription_d Transcription RNAP_d->Transcription_d Inhibition_d Inhibition Transcription_d->Inhibition_d No_Inhibition_d No Inhibition Transcription_d->No_Inhibition_d Resistant_RNAP_d->Transcription_d Resistance_d Resistance No_Inhibition_d->Resistance_d Rifampicin Rifampicin RNAP_r RNA Polymerase (Wild-type) Rifampicin->RNAP_r Resistant_RNAP_r RNA Polymerase (rpoB mutant) Rifampicin->Resistant_RNAP_r Transcription_r Transcription RNAP_r->Transcription_r Inhibition_r Inhibition Transcription_r->Inhibition_r No_Inhibition_r No Inhibition Transcription_r->No_Inhibition_r Resistant_RNAP_r->Transcription_r Resistance_r Resistance No_Inhibition_r->Resistance_r

Caption: Comparative signaling pathways of this compound and rifampicin resistance.

start Start: Bacterial Culture culture Grow to high density (10^9 - 10^10 CFU/mL) start->culture plate_selective Plate on agar with antibiotic (4-8x MIC) culture->plate_selective plate_nonselective Plate serial dilutions on non-selective agar culture->plate_nonselective incubate_selective Incubate 24-48h plate_selective->incubate_selective incubate_nonselective Incubate 24-48h plate_nonselective->incubate_nonselective count_resistant Count resistant colonies incubate_selective->count_resistant count_total Count total viable colonies incubate_nonselective->count_total calculate Calculate Frequency of Resistance: (Resistant Colonies) / (Total Viable Count) count_resistant->calculate count_total->calculate

Caption: Experimental workflow for determining the frequency of resistance.

Conclusion

References

A Head-to-Head Comparison of DSTA4637S and Linezolid in the Treatment of Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial therapeutics, the emergence of novel agents is critical in the ongoing battle against antibiotic resistance. This guide provides a detailed, data-driven comparison of DSTA4637S, a first-in-class antibody-antibiotic conjugate, and linezolid (B1675486), a well-established oxazolidinone antibiotic. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective mechanisms, efficacy, and safety profiles.

Mechanism of Action: A Tale of Two Strategies

DSTA4637S and linezolid employ fundamentally different strategies to combat bacterial infections. DSTA4637S represents a targeted delivery system, whereas linezolid acts as a broad-spectrum protein synthesis inhibitor.

DSTA4637S: Precision Targeting of Intracellular Pathogens

DSTA4637S is an antibody-antibiotic conjugate (AAC) that specifically targets Staphylococcus aureus (S. aureus).[1][2][3] It consists of a human monoclonal antibody that recognizes and binds to the wall teichoic acid on the surface of S. aureus. This antibody is linked to a potent rifamycin-class antibiotic, dmDNA31, via a protease-cleavable linker.[1][2][3]

The mechanism unfolds in a stepwise manner:

  • Binding: DSTA4637S binds to S. aureus bacteria.[1][3][4]

  • Internalization: Host phagocytic cells recognize the antibody portion of the conjugate and internalize the entire DSTA4637S-bound bacterium.[2][3][4]

  • Activation: Within the host cell's phagolysosome, lysosomal cathepsins cleave the linker, releasing the active antibiotic, this compound.[1][2][3][4]

  • Bacterial Killing: The released this compound then exerts its bactericidal effect on the intracellular S. aureus.[1][3][4]

This targeted approach is designed to eliminate intracellular reservoirs of S. aureus that may be shielded from conventional antibiotics.[2][3][4]

DSTA4637S_Mechanism cluster_extracellular Extracellular Space cluster_cell Host Phagocytic Cell DSTA4637S DSTA4637S SA S. aureus DSTA4637S->SA 1. Binding Phagocytosis 2. Internalization (Phagocytosis) SA->Phagocytosis Phagolysosome 3. Phagolysosome Formation Phagocytosis->Phagolysosome Cleavage Linker Cleavage by Cathepsins Phagolysosome->Cleavage This compound Active this compound (Antibiotic) Cleavage->this compound Killing 4. Intracellular S. aureus Killing This compound->Killing

Caption: Mechanism of Action of DSTA4637S.

Linezolid: Inhibition of Bacterial Protein Synthesis

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class.[5] Its mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage.[5][6] Linezolid binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[7][8][9] This binding prevents the formation of a functional 70S initiation complex, which is a crucial step for the translation of messenger RNA into proteins.[7][8][9] By blocking the initiation of protein synthesis, linezolid effectively halts bacterial growth and proliferation.[6] This unique mechanism of action means there is infrequent cross-resistance with other protein synthesis inhibitors.[5][6]

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_complex Functional 70S Initiation Complex 50S_subunit->70S_complex Prevents Formation 30S_subunit 30S Subunit mRNA mRNA tRNA Initiator tRNA Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA Protein_synthesis Protein Synthesis 70S_complex->Protein_synthesis Bacterial_growth Bacterial Growth Inhibition Protein_synthesis->Bacterial_growth

Caption: Mechanism of Action of Linezolid.

Comparative Data

The following tables summarize the key characteristics and available clinical data for DSTA4637S and linezolid. It is important to note that direct head-to-head clinical trials are not yet available; therefore, the data presented is from separate studies.

Table 1: General Characteristics
FeatureDSTA4637SLinezolid
Drug Class Antibody-Antibiotic ConjugateOxazolidinone
Target Organism Staphylococcus aureusGram-positive bacteria (including MRSA, VRE), some mycobacteria and anaerobes.[7][10]
Mechanism of Action Targeted delivery of a rifamycin-class antibiotic (this compound) to intracellular S. aureus, inhibiting bacterial DNA-dependent RNA polymerase.[4]Inhibits bacterial protein synthesis by preventing the formation of the 70S initiation complex.[7][8][9]
Spectrum of Activity Narrow, specific to S. aureus.[1][2][3]Broad-spectrum against Gram-positive organisms.[8][11]
Administration Intravenous.[2]Intravenous and Oral.[5][12]
Table 2: Pharmacokinetic Properties
ParameterDSTA4637SLinezolid
Bioavailability Not applicable (IV administration)~100% (Oral).[5][9]
Protein Binding Not specified for the conjugate; ~95% for unconjugated this compound.[4]~31%.[8]
Metabolism Intracellular cleavage of the linker to release the active antibiotic.[1][2][3][4]Hepatic oxidation to two inactive metabolites.[7][8]
Half-life ~3.9 to 4.3 days for unconjugated this compound.[4]Approximately 5 hours.[5]
Table 3: Clinical Efficacy and Safety Profile
AspectDSTA4637SLinezolid
Indications Investigational for serious S. aureus infections, including bacteremia.[4][13]Approved for pneumonia, skin and soft tissue infections, and vancomycin-resistant Enterococcus (VRE) infections.[7]
Clinical Efficacy Phase 1b studies in patients with S. aureus bacteremia are ongoing.[14][15] In a mouse model of MRSA infection, a single 50 mg/kg dose was superior to 3 days of vancomycin (B549263) treatment.[4]Clinical success rates of 82.2% in critically ill patients with Gram-positive infections.[16][17] In a meta-analysis for skin and soft tissue infections, linezolid showed significantly better clinical and microbiological cure rates compared to vancomycin.[18]
Adverse Events Most common treatment-related adverse events in a Phase 1b study were infusion-related reactions, abnormal serum color, and skin discoloration.[14][15] In a Phase 1a study in healthy volunteers, it was generally safe and well-tolerated.[2][4][19]Most frequent drug-related adverse events are diarrhea, nausea, and headache.[20] Potential for myelosuppression (thrombocytopenia), serotonin (B10506) syndrome, and nerve damage with prolonged use.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies involving DSTA4637S and linezolid.

DSTA4637S: Phase 1a Clinical Trial Protocol

This study was a first-in-human, randomized, double-blind, placebo-controlled, single-ascending-dose trial to evaluate the safety, tolerability, and pharmacokinetics of DSTA4637S in healthy volunteers.[2][3][19]

  • Study Design: Thirty healthy male and female volunteers (18-65 years old) were randomized into five cohorts.[2][3][19]

  • Dosing: Single intravenous doses of 5, 15, 50, 100, and 150 mg/kg of DSTA4637S or placebo were administered (4 active: 2 placebo per cohort).[2][3][19]

  • Follow-up: Subjects were followed for 85 days after dosing.[2][3][19]

  • Primary Endpoints: Safety and tolerability were assessed by monitoring adverse events, clinical laboratory parameters, vital signs, and electrocardiograms.

  • Pharmacokinetic Analysis: Plasma concentrations of the DSTA4637S conjugate, total antibody, and unconjugated this compound were measured at various time points to determine pharmacokinetic parameters.[21]

DSTA4637S_Trial_Workflow Screening Screening of Healthy Volunteers Randomization Randomization (4:2) DSTA4637S : Placebo Screening->Randomization Dosing Single IV Dose Escalation (5, 15, 50, 100, 150 mg/kg) Randomization->Dosing FollowUp 85-Day Follow-up Dosing->FollowUp Safety Safety & Tolerability Assessment FollowUp->Safety PK Pharmacokinetic Sampling & Analysis FollowUp->PK Analysis Data Analysis Safety->Analysis PK->Analysis

Caption: Phase 1a Clinical Trial Workflow for DSTA4637S.
Linezolid: In Vitro Susceptibility Testing (MIC Determination)

The in vitro activity of linezolid is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Isolates: A panel of clinical bacterial isolates is prepared and cultured.

  • Antimicrobial Agent Preparation: Linezolid is serially diluted to create a range of concentrations.

  • Inoculation: Microtiter plates containing the various concentrations of linezolid in broth are inoculated with a standardized suspension of the test bacteria.

  • Incubation: The plates are incubated at a specified temperature and duration (e.g., 35°C for 16-20 hours).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Conclusion

DSTA4637S and linezolid represent two distinct and important classes of antibacterial agents. Linezolid is a valuable, broad-spectrum antibiotic effective against a range of Gram-positive pathogens, including resistant strains.[5][7] Its oral bioavailability offers a significant advantage in clinical practice.[5][9] However, its utility can be limited by potential adverse effects with long-term use.[6]

DSTA4637S, on the other hand, is a highly targeted therapy in development for S. aureus infections.[13] Its novel mechanism of action, which involves delivering a potent antibiotic directly to intracellular bacteria, holds the promise of eradicating persistent infections that are difficult to treat with conventional antibiotics.[2][3][4] The clinical development of DSTA4637S is still in its early stages, and further studies are needed to establish its efficacy and safety in a broader patient population.

For researchers and drug development professionals, the comparison of these two agents highlights the evolving strategies in antibacterial drug discovery. While broad-spectrum agents like linezolid remain essential, the precision-targeting approach of DSTA4637S exemplifies a promising new frontier in the fight against specific and challenging pathogens. Future head-to-head studies will be invaluable in defining the precise clinical roles of these and other emerging antibacterial therapies.

References

Assessing the Synergistic Effects of dmDNA31: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel antibiotic agents is paramount. This guide provides a comprehensive comparison of dmDNA31, a potent rifamycin-class antibiotic, with alternative therapies for challenging bacterial infections, particularly those caused by intracellular Staphylococcus aureus. The focus is on the synergistic effects of this compound and its performance within an antibody-antibiotic conjugate (AAC) delivery system.

This compound: Mechanism of Action and Synergistic Potential

This compound is a rifamycin-class antibiotic that functions by inhibiting bacterial DNA-dependent RNA polymerase, demonstrating potent bactericidal activity against S. aureus. It is a critical component of the antibody-antibiotic conjugate DSTA4637S, which is designed to target and eliminate intracellular S. aureus. The proposed mechanism involves the binding of the AAC to the bacteria, followed by internalization into phagocytic cells. Within the phagolysosome, a cleavable linker is broken, releasing this compound to exert its antibacterial effect directly at the site of infection.

While specific synergistic studies on this compound are not extensively available in the public domain, its classification as a rifamycin (B1679328) antibiotic allows for the extrapolation of synergistic potential based on studies of similar compounds, most notably rifampin. Rifamycins are frequently used in combination with other antibiotics to enhance efficacy and mitigate the development of resistance.

Comparative Analysis of this compound (within DSTA4637S) and Alternative Therapies

The following table summarizes the performance of this compound (as part of the DSTA4637S AAC) in comparison to other therapeutic alternatives for intracellular S. aureus infections.

Therapeutic ApproachMechanism of ActionAdvantagesDisadvantagesSupporting Data (Example)
This compound (in DSTA4637S) Targeted delivery of a rifamycin antibiotic to intracellular S. aureus via an antibody-antibiotic conjugate.[1][2]- High potency against S. aureus.[1] - Targeted delivery reduces systemic toxicity. - Effective against both active and dormant bacteria.- Potential for resistance development to the rifamycin payload. - Complex manufacturing process.Superior to vancomycin (B549263) in a murine bacteremia model.
Bacteriophage Therapy Viruses that specifically infect and lyse bacteria.- Highly specific to target bacteria, sparing host microbiota. - Can penetrate host cells to target intracellular bacteria. - Synergistic effects with antibiotics have been observed.- Potential for bacterial resistance to phages. - Complexities in formulation and regulatory approval.Phage vB_SauM_JS25 cleared intracellular S. aureus in bovine mammary epithelial cells.
Lysostaphin An endopeptidase that specifically cleaves the pentaglycine (B1581309) cross-bridges in the cell wall of staphylococci.- Rapid bactericidal activity against S. aureus. - Effective against biofilms. - Synergistic effects with conventional antibiotics have been reported.- Potential for immunogenicity. - Narrow spectrum of activity.Eradicated both sessile cells and the extracellular matrix of S. aureus biofilms in vitro.
Liposomal Antibiotics Encapsulation of antibiotics in liposomes to improve intracellular delivery and reduce toxicity.- Enhanced intracellular penetration of antibiotics. - Reduced systemic toxicity of encapsulated drugs. - Can be used with a variety of antibiotics.- Complexity in formulation and stability. - Potential for uptake by non-target cells.Liposomal gentamicin (B1671437) showed dramatically increased antibacterial activity against intracellular Salmonella typhimurium.
Dalbavancin A lipoglycopeptide antibiotic that inhibits bacterial cell wall synthesis.- Potent activity against Gram-positive bacteria, including MRSA. - Long half-life allows for infrequent dosing.- Not specifically designed for intracellular targeting, though it may have some intracellular activity. - Primarily indicated for acute bacterial skin and skin structure infections.Non-inferior to intravenous vancomycin with optional switch to oral linezolid (B1675486) in Phase III trials for ABSSSIs.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_extracellular Extracellular Space cluster_intracellular Phagocytic Cell AAC DSTA4637S (AAC) SA S. aureus AAC->SA Binding to Wall Teichoic Acid Phagosome Phagosome SA->Phagosome Internalization Phagolysosome Phagolysosome Phagosome->Phagolysosome Fusion Lysosome Lysosome Lysosome->Phagolysosome This compound Released this compound Phagolysosome->this compound Linker Cleavage Bacterial_Death Bacterial Death This compound->Bacterial_Death Inhibition of RNA Polymerase

Caption: Mechanism of action of DSTA4637S (this compound-AAC).

Start Start: Prepare bacterial suspension and antibiotic dilutions Setup Set up 96-well plate with serial dilutions of two antibiotics Start->Setup Inoculate Inoculate wells with bacterial suspension Setup->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Determine MIC of each antibiotic alone and in combination Incubate->Read Calculate Calculate Fractional Inhibitory Concentration (FIC) Index Read->Calculate Interpret Interpret Synergy (FIC ≤ 0.5), Additive (0.5 < FIC ≤ 4), or Antagonism (FIC > 4) Calculate->Interpret

Caption: Experimental workflow for a checkerboard synergy assay.

Start Start: Prepare bacterial culture and antibiotic solutions Inoculate Inoculate broth with bacteria and antibiotics (alone and in combination) Start->Inoculate Incubate Incubate with shaking at 37°C Inoculate->Incubate Sample Collect aliquots at multiple time points (e.g., 0, 4, 8, 24h) Incubate->Sample Plate Serially dilute and plate samples on agar (B569324) Sample->Plate Count Incubate plates and count Colony Forming Units (CFU) Plate->Count Analyze Plot log10 CFU/mL vs. time to determine killing kinetics Count->Analyze

Caption: Experimental workflow for a time-kill synergy assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the assessment of antibiotic synergy.

Checkerboard Assay Protocol

The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents.

1. Preparation of Materials:

  • Prepare stock solutions of the antibiotics to be tested at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Culture the test organism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for S. aureus).

  • Adjust the bacterial suspension to a 0.5 McFarland standard.

2. Assay Setup:

  • In a 96-well microtiter plate, add broth medium to all wells.

  • Create serial twofold dilutions of Antibiotic A horizontally across the plate.

  • Create serial twofold dilutions of Antibiotic B vertically down the plate.

  • The final plate will contain a gradient of concentrations for both antibiotics, alone and in combination.

  • Include control wells for bacterial growth (no antibiotics) and sterility (no bacteria).

3. Inoculation and Incubation:

  • Inoculate each well with the standardized bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

4. Data Analysis:

  • Visually inspect the plate for turbidity to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpret the results as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Time-Kill Assay Protocol

The time-kill assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.

1. Preparation of Materials:

  • Prepare stock solutions of the antibiotics.

  • Grow the test organism to the logarithmic phase of growth in a suitable broth medium.

  • Dilute the bacterial culture to a starting inoculum of approximately 5 x 10^5 CFU/mL.

2. Assay Setup:

  • Set up tubes or flasks containing the broth with the following conditions:

    • Growth control (no antibiotic)

    • Antibiotic A alone (at a specified concentration, e.g., MIC)

    • Antibiotic B alone (at a specified concentration, e.g., MIC)

    • Combination of Antibiotic A and Antibiotic B

  • Inoculate each tube with the standardized bacterial suspension.

3. Incubation and Sampling:

  • Incubate the tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

4. Viable Cell Counting:

  • Perform serial dilutions of the collected aliquots in sterile saline or broth.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

5. Data Analysis:

  • Plot the log10 CFU/mL versus time for each condition.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point (e.g., 24 hours).

  • Antagonism is defined as a ≥ 2-log10 increase in CFU/mL by the combination compared with the most active single agent.

  • An additive or indifferent effect is a < 2-log10 change.

References

Comparative Analysis of Cross-Resistance: dmDNA31 and Rifampin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-resistance profiles of dmDNA31 and the conventional antibiotic, rifampin.

This guide provides a comprehensive comparison of the rifamycin-class antibiotic this compound and the widely-used drug rifampin, with a focus on cross-resistance mechanisms. While direct comparative studies on cross-resistance between this compound and rifampin are not extensively available in published literature, this guide draws on data from closely related rifamycin (B1679328) derivatives to provide a robust analytical framework. The information presented herein is intended to support further research and development in the field of antibacterial therapeutics.

Introduction to this compound and Rifampin

Rifampin is a cornerstone antibiotic for the treatment of several bacterial infections, most notably tuberculosis.[1][2] Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcribing DNA into RNA.[3][4] By binding to the β-subunit of this enzyme, rifampin effectively halts the synthesis of bacterial proteins, leading to cell death.[3]

This compound (4-dimethylamino piperidino-hydroxybenzoxazinorifamycin) is a newer rifamycin-class antibiotic, specifically a rifalazil (B610480) analog, noted for its potent bactericidal activity. It shares the same mechanism of action as rifampin, targeting the β-subunit of the bacterial RNA polymerase to block RNA elongation. This compound has been prominently featured in the development of antibody-antibiotic conjugates (AACs), which are designed to deliver the antibiotic directly to the site of infection, thereby enhancing its efficacy and minimizing off-target effects.

Mechanism of Action and Resistance

Both this compound and rifampin function by binding to the β-subunit of bacterial DNA-dependent RNA polymerase, encoded by the rpoB gene. This binding physically obstructs the path of the elongating RNA molecule, a mechanism described as "steric-occlusion". This prevents the formation of phosphodiester bonds beyond the second or third nucleotide, thereby inhibiting transcription.

Resistance to rifamycins (B7979662), including rifampin, predominantly arises from mutations within the rpoB gene. Over 95% of rifampin-resistant strains of Mycobacterium tuberculosis harbor mutations in an 81-base-pair region of rpoB known as the rifampin resistance-determining region (RRDR). These mutations alter the conformational structure of the RNA polymerase β-subunit, which in turn reduces the binding affinity of rifamycin antibiotics. The specific mutation within the RRDR can determine the level of resistance.

Mechanism of Action and Resistance of Rifamycins cluster_MoA Mechanism of Action cluster_Resistance Mechanism of Resistance Rifamycin Rifamycin RNAP Bacterial RNA Polymerase (RNAP) Rifamycin->RNAP Binds to rpoB subunit Reduced_Binding Reduced Rifamycin Binding Rifamycin->Reduced_Binding Ineffective Binding Transcription_Blocked Transcription Blocked RNAP->Transcription_Blocked Inhibits RNA elongation rpoB_Mutation Mutation in rpoB gene Altered_RNAP Altered RNAP Structure rpoB_Mutation->Altered_RNAP Altered_RNAP->Reduced_Binding

Figure 1: Mechanism of action and resistance for rifamycin antibiotics.

Cross-Resistance Profile

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple drugs. Within the rifamycin class, cross-resistance is a significant clinical concern. Mutations in the rpoB gene that cause resistance to rifampin often lead to resistance to other rifamycins as well. However, the extent of cross-resistance can vary depending on the specific mutation and the particular rifamycin derivative.

While direct quantitative data on this compound cross-resistance is limited, studies on other rifamycin derivatives like rifabutin (B1679326) provide valuable insights. Some rpoB mutations that confer high-level resistance to rifampin also result in high-level resistance to rifabutin. Conversely, certain mutations are associated with resistance to rifampin but retain susceptibility to rifabutin. It is plausible that this compound exhibits a similar pattern of variable cross-resistance depending on the specific rpoB genotype of the bacterial strain.

Quantitative Data on Rifampin and Rifabutin Cross-Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for rifampin and rifabutin against various strains of Mycobacterium tuberculosis and Staphylococcus aureus with known rpoB mutations. This data serves as a proxy to understand the potential cross-resistance patterns that might be observed with this compound.

Table 1: MIC of Rifampin and Rifabutin against Mycobacterium tuberculosis Strains with Different rpoB Mutations

rpoB MutationRifampin MIC (µg/mL)Rifabutin MIC (µg/mL)Cross-Resistance Level
Wild Type≤ 1.0≤ 0.5Susceptible
D516V2 to ≥80.0625 to 0.5Low/Discordant
S522L2 to ≥80.0625 to 0.5Low/Discordant
H526Y>81 to >8High
H526D>81 to >8High
S531L>81 to >8High

Table 2: MIC of Rifampin and Rifabutin against Methicillin-Resistant Staphylococcus aureus (MRSA) with rpoB Mutations

rpoB MutationRifampin MIC (µg/mL)Rifabutin MIC (µg/mL)Cross-Resistance
Wild Type< 0.06< 0.015Susceptible
H481N128–512Data not uniformly available, but cross-resistance is demonstratedHigh
L466S + H481N128–512Data not uniformly available, but cross-resistance is demonstratedHigh

Experimental Protocols

The determination of cross-resistance is typically achieved through antimicrobial susceptibility testing (AST) to determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of bacterial strains with known resistance mechanisms.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
  • Bacterial Isolate Preparation: A panel of bacterial isolates, including a wild-type susceptible strain and various rifampin-resistant strains with characterized rpoB mutations, are cultured overnight in appropriate broth media.

  • Inoculum Preparation: The overnight cultures are diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Preparation: Stock solutions of this compound and rifampin are prepared in a suitable solvent (e.g., dimethyl sulfoxide). A series of two-fold serial dilutions of each antibiotic are prepared in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antibiotics is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The plates are incubated at the optimal temperature and duration for the specific bacterial species (e.g., 37°C for 16-20 hours for S. aureus).

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density using a microplate reader.

Experimental Workflow for MIC Determination Start Start Bacterial_Culture Culture Bacterial Strains (Wild-type and Mutants) Start->Bacterial_Culture Inoculum_Prep Prepare Standardized Inoculum Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plates Inoculum_Prep->Inoculation Antibiotic_Dilution Prepare Serial Dilutions of This compound and Rifampin Antibiotic_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Reading Read and Record MIC Values Incubation->MIC_Reading End End MIC_Reading->End

Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The emergence of rifampin resistance presents a significant challenge to the effective treatment of bacterial infections. While this compound shares a common mechanism of action with rifampin, its efficacy against rifampin-resistant strains is likely to be dependent on the specific rpoB mutations present. Based on data from other rifamycin derivatives, it is anticipated that this compound may retain activity against some rifampin-resistant strains, particularly those with mutations that confer low-level resistance.

To fully elucidate the cross-resistance profile of this compound, direct comparative studies are essential. Future research should focus on:

  • Quantitative MIC testing: Performing head-to-head MIC comparisons of this compound and rifampin against a comprehensive panel of clinical isolates with diverse and well-characterized rpoB mutations.

  • In vivo studies: Evaluating the efficacy of this compound and this compound-based AACs in animal models of infection with rifampin-resistant bacteria.

  • Structural biology: Investigating the structural basis of this compound binding to both wild-type and mutant forms of RNA polymerase to better understand the molecular determinants of resistance and susceptibility.

A thorough understanding of the cross-resistance landscape will be critical for the strategic development and clinical application of this compound and other novel rifamycin antibiotics.

References

Validating dmDNA31 Target Engagement in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the target engagement of dmDNA31, a novel rifamycin-class antibiotic, with its intended bacterial target, the DNA-dependent RNA polymerase (RNAP).[1] Understanding and confirming target engagement is a critical step in the development of new antibacterial agents. This document outlines detailed experimental protocols, presents comparative data, and provides visualizations to aid researchers in selecting the most appropriate validation strategy.

Introduction to this compound and its Target

This compound is a potent antibiotic that functions by inhibiting bacterial DNA-dependent RNA polymerase, a crucial enzyme for transcription.[1] Validating that this compound effectively binds to and inhibits RNAP within the complex environment of a live bacterial cell is paramount for its continued development. This guide compares three powerful techniques for this purpose: the Cellular Thermal Shift Assay (CETSA), a modified Bacterial Two-Hybrid (B2H) Assay, and a specialized DNA Pull-down Assay.

Comparative Analysis of Target Validation Methods

Each method offers distinct advantages and disadvantages in terms of the information it provides, its experimental complexity, and its physiological relevance. The following table summarizes the key features of each technique for validating this compound target engagement.

FeatureCellular Thermal Shift Assay (CETSA)Bacterial Two-Hybrid (B2H) AssayDNA Pull-down Assay
Principle Ligand binding alters the thermal stability of the target protein.A small molecule disrupts the interaction between two proteins (or a protein and DNA), leading to a measurable change in a reporter gene expression.A DNA probe immobilized on beads captures the target protein (RNAP); the presence of the drug can inhibit this interaction.
Assay Type In situ (intact cells) or in vitro (cell lysates)In vivoIn vitro
Primary Readout Change in the amount of soluble target protein (RNAP) at different temperatures, measured by Western Blot or Mass Spectrometry.Change in reporter gene expression (e.g., β-galactosidase activity or antibiotic resistance).Amount of target protein (RNAP) pulled down, measured by Western Blot or Mass Spectrometry.
Key Advantages - Directly measures target engagement in a physiologically relevant context (intact cells).[2][3][4] - No modification of the compound or target is required.- In vivo assay reflects the intracellular environment. - Can be adapted for high-throughput screening of compound libraries.[5]- Directly assesses the compound's ability to disrupt the protein-DNA interaction. - Can identify unknown proteins that bind to the DNA of interest.
Key Limitations - Not all ligand binding events result in a measurable change in thermal stability.[2] - Can be technically demanding.- Indirect measure of target engagement. - Requires genetic modification of the bacterial strain.- In vitro assay may not fully recapitulate intracellular conditions. - Potential for non-specific binding to the beads or DNA.
Quantitative Data Dose-response curves can be generated to determine apparent cellular EC50.Can provide a quantitative measure of interaction inhibition (e.g., IC50).Can be semi-quantitative, showing a dose-dependent decrease in pulled-down protein.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is designed to demonstrate the direct binding of this compound to the β-subunit of RNA polymerase (RpoB) in live bacterial cells.

Objective: To determine if this compound binding increases the thermal stability of RNAP.

Methodology:

  • Bacterial Culture: Grow the target bacterial strain (e.g., Escherichia coli) to the mid-logarithmic phase.

  • Compound Treatment: Incubate the bacterial cells with varying concentrations of this compound. A vehicle control (e.g., DMSO) must be included.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells using a suitable method (e.g., sonication or enzymatic lysis).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of soluble RpoB in each sample by Western blotting using an antibody specific for the RpoB subunit or by quantitative mass spectrometry.

  • Data Analysis: Plot the percentage of soluble RpoB against the temperature for both this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.

Modified Bacterial Two-Hybrid (B2H) Assay

This protocol is adapted to screen for small molecules that disrupt the interaction between a DNA-binding domain and RNA polymerase.

Objective: To determine if this compound can inhibit the interaction between a sigma factor and the RNAP core enzyme, leading to a decrease in reporter gene expression.

Methodology:

  • Strain and Plasmid Construction: Engineer a bacterial strain containing a reporter gene (e.g., lacZ) under the control of a promoter that requires the interaction of a specific sigma factor (fused to a DNA-binding domain) with the RNAP core enzyme (fused to an activation domain).

  • Compound Treatment: Grow the engineered bacterial strain in the presence of varying concentrations of this compound. Include a vehicle control.

  • Induction of Protein Expression: Induce the expression of the fusion proteins.

  • Reporter Gene Assay: Measure the activity of the reporter gene product (e.g., β-galactosidase activity using a colorimetric assay).

  • Data Analysis: Plot the reporter gene activity against the concentration of this compound. A dose-dependent decrease in reporter activity suggests that this compound is disrupting the sigma factor-RNAP interaction.

DNA Pull-down Assay

This protocol is designed to assess whether this compound can inhibit the binding of RNAP to a specific promoter DNA sequence.

Objective: To determine if this compound reduces the amount of RNAP pulled down by a biotinylated DNA probe containing a known promoter sequence.

Methodology:

  • Probe Preparation: Synthesize a biotinylated double-stranded DNA probe corresponding to a promoter region known to be bound by RNAP.

  • Bacterial Lysate Preparation: Prepare a whole-cell lysate from the target bacterial strain.

  • Compound Incubation: Incubate the bacterial lysate with varying concentrations of this compound or a vehicle control.

  • Pull-down: Add the biotinylated DNA probe and streptavidin-coated magnetic beads to the lysate. Incubate to allow the formation of DNA-RNAP complexes and their capture on the beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the RpoB subunit of RNAP or by mass spectrometry.

  • Data Analysis: Quantify the amount of RpoB pulled down in the presence and absence of this compound. A dose-dependent reduction in the amount of pulled-down RpoB indicates that this compound inhibits the DNA-binding activity of RNAP.

Visualization of Workflows and Pathways

To further clarify the experimental processes and the underlying biological mechanism, the following diagrams are provided.

dmDNA31_Mechanism This compound This compound RNAP Bacterial RNA Polymerase (RNAP) This compound->RNAP Binds to β-subunit Transcription Transcription RNAP->Transcription Initiates Bacterial_Growth Bacterial Growth Inhibition DNA Bacterial DNA DNA->Transcription Template mRNA mRNA Transcription->mRNA Produces Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Template for Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of this compound.

CETSA_Workflow cluster_cell_prep 1. Cell Preparation & Treatment cluster_heating 2. Thermal Challenge cluster_analysis 3. Analysis Bacterial_Culture Bacterial Culture Compound_Treatment Incubate with this compound and Vehicle Control Bacterial_Culture->Compound_Treatment Heat_Treatment Heat to a Range of Temperatures Compound_Treatment->Heat_Treatment Cell_Lysis Cell Lysis Heat_Treatment->Cell_Lysis Centrifugation Separate Soluble & Aggregated Proteins Cell_Lysis->Centrifugation Analysis Analyze Soluble RNAP (Western Blot / MS) Centrifugation->Analysis Data_Analysis Plot Melting Curves Analysis->Data_Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

B2H_Workflow cluster_setup 1. Assay Setup cluster_experiment 2. Experiment cluster_readout 3. Readout Engineered_Strain Engineered B2H Reporter Strain Compound_Treatment Treat with this compound Engineered_Strain->Compound_Treatment Induction Induce Fusion Protein Expression Compound_Treatment->Induction Reporter_Assay Measure Reporter Gene Activity Induction->Reporter_Assay Data_Analysis Analyze Inhibition Reporter_Assay->Data_Analysis

Caption: Modified Bacterial Two-Hybrid (B2H) Assay workflow.

DNA_Pulldown_Workflow cluster_prep 1. Preparation cluster_binding 2. Binding & Inhibition cluster_analysis 3. Analysis Bacterial_Lysate Bacterial Cell Lysate Incubation Incubate Lysate with this compound Bacterial_Lysate->Incubation Biotin_DNA Biotinylated Promoter DNA Pulldown Add DNA Probe & Streptavidin Beads Biotin_DNA->Pulldown Incubation->Pulldown Wash Wash Beads Pulldown->Wash Elution Elute Bound Proteins Wash->Elution Analysis Analyze RNAP (Western Blot / MS) Elution->Analysis

Caption: DNA Pull-down Assay workflow.

References

Safety Operating Guide

Essential Safety and Logistics for Handling dmDNA31

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling dmDNA31. The following procedural guidance is designed to ensure the safe operational use and disposal of this potent antibiotic compound.

Compound Information: this compound, also known as 4-dimethylaminopiperidino-hydroxybenzoxazino rifamycin, is a novel rifamycin-class antibiotic.[1][2][3][4][5] It is a potent bactericidal agent, particularly against Staphylococcus aureus, and is utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][5] Given its high potency, stringent safety measures are imperative during handling.

Personal Protective Equipment (PPE)

A comprehensive assessment of potential hazards must be conducted for every task involving this compound.[6] The minimum required PPE for handling this compound in a laboratory setting includes:

  • Lab Coat: A fire-resistant lab coat is recommended to protect clothing and skin from potential splashes and spills.[7]

  • Eye Protection: Chemical splash goggles are required for protection against liquid splashes.[6][8] A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[7]

  • Gloves: Disposable nitrile gloves are the minimum requirement for hand protection.[6] Given the potent nature of this compound, double-gloving is recommended. If direct contact is anticipated, specialized chemical-resistant gloves should be worn.[6][7] Gloves should be changed immediately if contaminated.

  • Respiratory Protection: When handling this compound powder or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is necessary.[7] All work with solid this compound should be performed in a certified chemical fume hood or a similar containment device.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous materials are handled.[6][7]

Operational and Disposal Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.

  • Consult the manufacturer's safety data sheet (SDS) for specific storage temperature and incompatibility information.

Handling Procedures:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Prepare all necessary equipment and reagents.

  • Containment: All weighing and aliquoting of solid this compound must be performed in a certified chemical fume hood, glove box, or other primary containment engineering control.

  • Aliquoting: To minimize exposure, prepare stock solutions of known concentrations. Avoid repeated handling of the solid compound.

  • Labeling: All containers with this compound, including solutions, must be clearly labeled with the compound name, concentration, date, and hazard warnings.

  • Decontamination: Decontaminate all surfaces and equipment that come into contact with this compound. The appropriate decontamination solution will depend on the chemical properties of this compound; consult the manufacturer's SDS. In the absence of specific guidance, a solution of mild detergent and water, followed by a rinse with 70% ethanol, can be used for general cleaning, but its effectiveness for inactivating this compound is not guaranteed.

Disposal Plan:

  • Waste Categorization: All materials contaminated with this compound, including gloves, pipette tips, and empty vials, are considered hazardous chemical waste.[9]

  • Waste Collection: Collect all this compound waste in designated, labeled, and leak-proof hazardous waste containers.

  • Stock Solutions: Unused or expired stock solutions of this compound are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.[9] Do not pour this compound solutions down the drain.[10]

  • Final Disposal: Hazardous waste must be disposed of through a certified hazardous waste management service.[11]

Quantitative Data Summary

The following table summarizes available pharmacokinetic parameters for this compound, primarily from studies where it is part of an antibody-drug conjugate. This data is provided to illustrate the compound's behavior in biological systems.

ParameterValueSpeciesNotes
Unconjugated this compound Half-life ~3-4 hoursMouseHalf-life of the standalone compound.[3][4]
Antibody-conjugated this compound Half-life ~3.73 - 3.89 daysMouseHalf-life when part of the DSTA4637A conjugate.[3][4]
Mean Cmax of unconjugated this compound (from ADC) 3.86 ng/mLHumanAt a 150 mg/kg dose of DSTA4637S.[1]

Experimental Protocols

Emergency Spill Response for this compound

This protocol outlines the immediate steps to be taken in the event of a this compound spill.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity of the spill.

    • If the spill is on a person, immediately remove contaminated clothing and wash the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

    • If the spill is in the work area, evacuate all non-essential personnel.

  • Containment of the Spill:

    • If the spill is small and you are trained to handle it, don the appropriate PPE (double gloves, lab coat, goggles, and respirator for powders).

    • For a liquid spill, cover it with an absorbent material from a chemical spill kit, working from the outside in.

    • For a solid spill, gently cover it with damp paper towels to avoid raising dust. Do not dry sweep.

  • Decontamination of the Spill Area:

    • Once the spilled material is absorbed or covered, carefully clean the area with a decontamination solution as recommended by the manufacturer's SDS.

    • Wipe the area from the outer edge of the spill towards the center.

    • Place all contaminated materials (absorbent pads, paper towels, gloves, etc.) into a designated hazardous waste container.

  • Final Steps:

    • Wipe the spill area again with the decontamination solution, followed by a clean water rinse if appropriate.

    • Properly dispose of all contaminated materials as hazardous waste.

    • Wash your hands thoroughly after the cleanup is complete.

    • Document the spill and the cleanup procedure according to your institution's policies.

Visualizations

This compound Safe Handling and Disposal Workflow

start Start: Receive this compound storage Secure Storage (Labeled, Ventilated) start->storage Inspect Container ppe Don Appropriate PPE (Coat, Goggles, Double Gloves, Respirator) storage->ppe handling Handling in Containment (Fume Hood / Glove Box) ppe->handling spill Spill? handling->spill decontamination Decontaminate Work Area and Equipment handling->decontamination spill_response Execute Spill Response Protocol spill->spill_response Yes waste_generation Generate Waste (Contaminated materials, unused solutions) spill->waste_generation No spill_response->waste_generation waste_collection Collect in Labeled Hazardous Waste Container waste_generation->waste_collection disposal Dispose via Certified Hazardous Waste Service waste_collection->disposal end End decontamination->end disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.